1,1,1-Trimethylhydrazinium iodide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
amino(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11N2.HI/c1-5(2,3)4;/h4H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNPDVKKRBWQAA-UHFFFAOYSA-M | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)N.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954539 | |
| Record name | 1,1,1-Trimethylhydrazin-1-ium iodide | |
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Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | 1,1,1-Trimethylhydrazinium iodide | |
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CAS No. |
3288-80-0 | |
| Record name | Hydrazinium, 1,1,1-trimethyl-, iodide (1:1) | |
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| Record name | Hydrazinium, 1,1,1-trimethyl-, iodide (1:1) | |
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| Record name | Hydrazinium, 1,1,1-trimethyl-, iodide (1:1) | |
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| Record name | 1,1,1-Trimethylhydrazin-1-ium iodide | |
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Foundational & Exploratory
Unraveling a Chemical Misidentification: 1,1,1-Trimethylhydrazinium Iodide and its Lack of a Role in Vagus Nerve Stimulation
An in-depth analysis of the scientific literature reveals no established mechanism of action for 1,1,1-trimethylhydrazinium iodide in the context of vagus nerve stimulation (VNS). The compound is a laboratory reagent for organic synthesis, and its association with therapeutic VNS appears to be a case of mistaken identity, likely confused with the cardiovascular drug Meldonium.
This technical guide addresses the user's query by first clarifying the distinct identities of this compound and Meldonium. It then details the established mechanism of action for Meldonium and the principles of vagus nerve stimulation, highlighting the absence of any scientifically validated link between this compound and neurological or physiological modulation via the vagus nerve.
Correcting the Identification: A Tale of Two Trimethylhydrazinium Compounds
It is critical to differentiate between two structurally distinct compounds that share a trimethylhydrazinium core:
-
This compound: This compound is primarily documented in chemical literature as a reagent for aromatic amination, a process in organic synthesis.[1][2][3][4][5][6][7][8] There is no scientific evidence to suggest it possesses any pharmacological activity or has been investigated for therapeutic use. Toxicological data indicates it can cause convulsions and cardiac changes in high-dose animal studies and is classified as a skin and eye irritant.[9]
-
Meldonium (3-(2,2,2-trimethylhydrazinium)propionate): This is a well-established pharmaceutical, primarily used as an anti-ischemic medication.[6][10] Its mechanism of action is well-documented and revolves around the modulation of cellular energy metabolism.[9][10][11][12][13][14][15][16][17]
The user's query regarding the mechanism of action of "this compound" in VNS is likely a conflation of these two distinct chemical entities.
The Established Mechanism of Action of Meldonium
Meldonium's therapeutic effects are not related to vagus nerve stimulation but are a consequence of its role as a fatty acid oxidation inhibitor.[11][14] It acts as a structural analog of gamma-butyrobetaine (GBB), a precursor in the biosynthesis of carnitine.
The primary mechanism involves the inhibition of the enzyme gamma-butyrobetaine dioxygenase (GBB), which is the final step in carnitine synthesis.[9][12][14] By inhibiting this enzyme, Meldonium reduces the levels of L-carnitine.[13] L-carnitine is essential for transporting long-chain fatty acids into the mitochondria for beta-oxidation, a major pathway for energy production that is highly oxygen-dependent.
In conditions of ischemia (reduced blood flow and oxygen), the accumulation of cytotoxic intermediates of fatty acid beta-oxidation can lead to cellular damage.[9][11] By reducing carnitine levels, Meldonium shifts the cell's energy metabolism from fatty acid oxidation to glycolysis, which is a less oxygen-demanding process.[10][11][12] This metabolic shift is believed to be the basis of its cardioprotective and neuroprotective effects.[3][9]
Signaling Pathway of Meldonium's Action
Figure 1: Meldonium's Mechanism of Action . A diagram illustrating how Meldonium inhibits carnitine biosynthesis, leading to a reduction in fatty acid oxidation.
Vagus Nerve Stimulation (VNS): An Overview of its Mechanism
Vagus nerve stimulation is a therapeutic modality that involves the electrical stimulation of the vagus nerve, a key component of the parasympathetic nervous system.[13][15][16] It is an approved treatment for refractory epilepsy and treatment-resistant depression.[15][16]
The mechanisms of VNS are complex and not fully elucidated but are known to involve:
-
Neurotransmitter Modulation: VNS can increase the release of neurotransmitters such as norepinephrine and serotonin in various brain regions, which is thought to contribute to its antidepressant and anti-seizure effects.[13]
-
Anti-inflammatory Effects: The vagus nerve plays a crucial role in the "cholinergic anti-inflammatory pathway," a reflex mechanism that can modulate the immune response and reduce inflammation.[13]
-
Modulation of Brain Networks: VNS can alter the activity and connectivity of brain networks involved in mood regulation and seizure generation.[13][15]
While VNS can be modulated by certain pharmacological agents, there is no evidence to suggest that this compound is one such agent.[12]
Conceptual Workflow of Vagus Nerve Stimulation
Figure 2: VNS Conceptual Workflow . A simplified diagram showing the pathway from electrical stimulation of the vagus nerve to its therapeutic effects.
Conclusion: No Evidence for a Mechanism of Action
For researchers, scientists, and drug development professionals, this distinction is crucial. Future investigations into chemical modulators of VNS should be based on compounds with demonstrated biological activity and plausible mechanisms for interacting with the nervous system. Based on current scientific understanding, this compound does not meet these criteria.
References
- 1. This compound: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen [organic-chemistry.org]
- 2. Meldonium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. cenmed.com [cenmed.com]
- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 5. scbt.com [scbt.com]
- 6. Meldonium | C6H14N2O2 | CID 123868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3288-80-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 10. Meldonium - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. US7706875B2 - Modulation of drug effects by vagus nerve stimulation - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Trimethylhydrazine|CAS 1741-01-1|Research Compound [benchchem.com]
- 15. Vagus Nerve Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vagus nerve stimulation - Mayo Clinic [mayoclinic.org]
- 17. Investigating meldonium and trimetazidine as performance enhancing drugs by olympic athletes [morressier.com]
physical and chemical properties of 1,1,1-trimethylhydrazinium iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,1,1-trimethylhydrazinium iodide (TMHI), a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for its application in complex chemical transformations.
Core Chemical and Physical Properties
This compound is a stable, crystalline solid that serves as a key reagent in modern organic chemistry, particularly in the amination of aromatic compounds.[1] It is recognized for its role in Vicarious Nucleophilic Substitution (VNS) reactions, offering a method to introduce amino groups into electron-deficient aromatic rings.[1]
Structural and General Properties
Below is a summary of the fundamental properties of this compound.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | TMHI, Trimethylhydrazonium iodide | [2] |
| CAS Number | 3288-80-0 | [3] |
| Molecular Formula | C₃H₁₁IN₂ | [3] |
| Molecular Weight | 202.04 g/mol | [3][4] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 225-230 °C (decomposes) | |
| Stability | Stable for months at room temperature | [1] |
Solubility
Spectroscopic Data
Detailed experimental spectra for this compound were not found in the performed search. However, based on its structure, the following spectral characteristics are expected:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Two main signals are anticipated:
-
A singlet for the nine equivalent protons of the three methyl groups attached to the quaternary nitrogen.
-
A broad singlet for the two protons of the amino group (-NH₂). The chemical shift of the -NH₂ protons can be variable and may be affected by the solvent and concentration.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A single signal is expected for the three equivalent methyl carbons. The chemical shift would be in the typical range for a carbon attached to a positively charged nitrogen atom.
-
IR (Infrared) Spectroscopy: Characteristic absorption bands are expected for:
-
N-H stretching vibrations of the primary amine group, typically appearing as a doublet in the range of 3300-3500 cm⁻¹.
-
N-H bending vibrations around 1600 cm⁻¹.
-
C-H stretching and bending vibrations of the methyl groups.
-
Synthesis and Reactivity
Synthesis of this compound
The synthesis of this compound is a straightforward quaternization reaction.
Experimental Protocol:
-
Reactants: 1,1-Dimethylhydrazine and Methyl Iodide.[1]
-
Procedure: Methyl iodide is added to a solution of 1,1-dimethylhydrazine. The reaction is typically carried out in a suitable solvent, such as an ether or alcohol, at or below room temperature. The product, being a salt, often precipitates from the reaction mixture and can be isolated by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Below is a workflow diagram for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications
The primary application of this compound is as an aminating agent in the Vicarious Nucleophilic Substitution (VNS) of hydrogen in electron-deficient aromatic compounds, such as nitroarenes.[1]
Experimental Protocol for Vicarious Nucleophilic Substitution:
-
Substrate: An electron-deficient aromatic compound (e.g., nitrobenzene).
-
Reagents: this compound and a strong base (e.g., potassium tert-butoxide).[1]
-
Solvent: A dry, polar aprotic solvent such as dimethyl sulfoxide (DMSO).[1]
-
Procedure: The aromatic substrate and this compound are dissolved in the dry solvent. The strong base is then added portion-wise at a controlled temperature, often at or below room temperature. The reaction progress can be monitored by TLC or LC-MS. Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent.
-
Work-up: The organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
The reaction is characterized by the formation of a deep red solution and the evolution of trimethylamine gas.[1]
Mechanism of Action: Vicarious Nucleophilic Substitution
The VNS reaction using TMHI proceeds through a well-defined mechanism.
-
Deprotonation: A strong base deprotonates the terminal nitrogen of this compound to form a reactive ylide intermediate.
-
Nucleophilic Attack: The ylide attacks the electron-deficient aromatic ring at a position ortho or para to the electron-withdrawing group, forming a σ-complex (Meisenheimer-like adduct).
-
β-Elimination: The σ-complex undergoes a β-elimination of trimethylamine, a good leaving group, facilitated by the base.
-
Protonation: The resulting anion is protonated during aqueous workup to yield the aminated aromatic product.
Below is a diagram illustrating the signaling pathway of the VNS reaction.
Caption: The VNS mechanism using this compound.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
| Hazard Class | Description | Source |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | |
| Skin Corrosion/Irritation | Causes skin irritation. | |
| Eye Damage/Irritation | Causes serious eye irritation. | |
| Respiratory Sensitization | May cause respiratory irritation. | |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. |
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges.
-
Skin and Body Protection: Lab coat and appropriate clothing to prevent skin exposure.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid breathing dust.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a cool, dry place.
This guide provides a foundational understanding of this compound. For specific applications, it is crucial to consult the primary literature and safety data sheets to ensure safe and effective use.
References
The Advent of 1,1,1-Trimethylhydrazinium Iodide: A Technical Guide to its Discovery, Development, and Application in Aromatic Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, historical development, and application of 1,1,1-trimethylhydrazinium iodide (TMHI). It details the seminal work that introduced TMHI as a potent reagent for the vicarious nucleophilic substitution (VNS) of hydrogen in electron-deficient aromatic compounds, a significant advancement in the field of organic synthesis. This document includes a historical perspective on aromatic amination, detailed experimental protocols for the synthesis of TMHI and its use in VNS reactions, a thorough compilation of its physicochemical and reaction data, and a detailed mechanistic explanation of its reactivity.
Introduction: The Challenge of Aromatic Amination
The introduction of an amino group onto an aromatic ring is a fundamental transformation in organic chemistry, with wide-ranging implications for the synthesis of pharmaceuticals, agrochemicals, and materials. Historically, direct amination of aromatic C-H bonds was a significant challenge, particularly for electron-deficient systems.
Historical Context: Aromatic Amination Methods Prior to 1996
Before the advent of modern cross-coupling reactions, the synthesis of arylamines primarily relied on a few classical methods:
-
Reduction of Nitroarenes: This was the most common method, involving the reduction of a nitro group, which is strongly deactivating and meta-directing, to an amino group. This multi-step process (nitration followed by reduction) had limitations in terms of functional group tolerance and regioselectivity.
-
Nucleophilic Aromatic Substitution (SNAr): This method requires the presence of a good leaving group (typically a halide) on the aromatic ring and strong activation by electron-withdrawing groups. Its scope is limited to specific substitution patterns.
-
Chichibabin Reaction: This reaction allows for the amination of nitrogen-containing heterocycles but is not generally applicable to carbocyclic aromatic compounds.
These methods often suffered from harsh reaction conditions, limited scope, and the generation of significant waste, highlighting the need for more direct and efficient approaches. The following diagram illustrates the logical gap that this compound (TMHI) filled in the field of aromatic amination.
Caption: Logical diagram illustrating the role of TMHI in overcoming the limitations of previous aromatic amination methods.
The Discovery and Development of this compound
The landscape of aromatic amination was significantly altered in 1996 with the publication by Philip F. Pagoria, Alexander R. Mitchell, and Robert D. Schmidt from the Lawrence Livermore National Laboratory.[1] Their seminal paper in The Journal of Organic Chemistry introduced this compound (TMHI) as a novel and highly reactive reagent for the amination of nitroarenes via vicarious nucleophilic substitution (VNS) of hydrogen.[1]
While the VNS reaction, discovered by Mieczysław Mąkosza, had been established as a powerful tool for C-C bond formation, its application for direct amination was less developed. The work by Pagoria and colleagues demonstrated that TMHI could efficiently introduce an amino group into electron-deficient aromatic rings under mild conditions.[1]
Physicochemical and Spectroscopic Data
A comprehensive understanding of a reagent's properties is crucial for its effective application. The following tables summarize the known quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₁₁IN₂ |
| Molecular Weight | 202.04 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 225-230 °C (decomposes) |
| CAS Number | 3288-80-0 |
Table 2: Spectroscopic Data for this compound
| Type | Data |
| ¹H NMR | Data not available in the searched literature |
| ¹³C NMR | Data not available in the searched literature |
Note: While the supporting information for the 1996 publication likely contains NMR data, it could not be retrieved through the conducted searches.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in a typical vicarious nucleophilic substitution reaction, based on the seminal 1996 publication.[1]
Synthesis of this compound
The synthesis of TMHI is a straightforward procedure involving the quaternization of 1,1-dimethylhydrazine with methyl iodide.[1]
Procedure:
-
To a solution of 1,1-dimethylhydrazine in a suitable solvent (e.g., diethyl ether or tetrahydrofuran) cooled in an ice bath, slowly add an equimolar amount of methyl iodide.
-
Stir the reaction mixture at room temperature for several hours.
-
The product, this compound, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
The following diagram outlines the experimental workflow for the synthesis of TMHI.
Caption: Experimental workflow for the synthesis of this compound.
Vicarious Nucleophilic Substitution of Nitroarenes using TMHI
The amination of nitroarenes using TMHI is typically carried out in a polar aprotic solvent in the presence of a strong base.[1]
Procedure:
-
To a solution of the nitroarene in dry dimethyl sulfoxide (DMSO), add this compound.
-
Cool the mixture in an ice bath and add a strong base, such as potassium tert-butoxide or sodium methoxide, portion-wise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
Table 3: Yields of Amination of 3-Substituted Nitrobenzenes with TMHI[1]
| Substituent (X in 3-X-C₆H₄NO₂) | Product(s) | Total Yield (%) |
| H | 2-Nitroaniline, 4-Nitroaniline | 95 |
| Cl | 2-Amino-4-chloronitrobenzene, 4-Amino-2-chloronitrobenzene | 85 |
| Br | 2-Amino-4-bromonitrobenzene, 4-Amino-2-bromonitrobenzene | 80 |
| I | 2-Amino-4-iodonitrobenzene, 4-Amino-2-iodonitrobenzene | 75 |
| OCH₃ | 2-Amino-4-methoxynitrobenzene, 4-Amino-2-methoxynitrobenzene | 66 |
| CF₃ | 2-Amino-4-(trifluoromethyl)nitrobenzene, 4-Amino-2-(trifluoromethyl)nitrobenzene | 90 |
Mechanism of Action: The VNS Pathway
The reaction of TMHI with nitroarenes proceeds through the Vicarious Nucleophilic Substitution (VNS) mechanism. This multi-step process is initiated by the deprotonation of TMHI by a strong base to form a reactive ylide intermediate.
The key steps of the mechanism are:
-
Ylide Formation: The strong base removes a proton from the amino group of TMHI to generate a nucleophilic ylide.
-
Nucleophilic Attack: The ylide attacks the electron-deficient aromatic ring at a position ortho or para to the nitro group, forming a σ-adduct (Meisenheimer complex).
-
Elimination of Trimethylamine: The σ-adduct undergoes elimination of trimethylamine to form a new anion.
-
Protonation: The anionic intermediate is protonated upon workup to yield the final aminated nitroarene product.
The following diagram illustrates the signaling pathway (reaction mechanism) for the VNS amination of a nitroarene with TMHI.
Caption: Reaction mechanism for the Vicarious Nucleophilic Substitution of a nitroarene using TMHI.
Conclusion
The introduction of this compound by Pagoria, Mitchell, and Schmidt in 1996 represented a significant milestone in synthetic organic chemistry.[1] It provided a novel, efficient, and regioselective method for the direct amination of electron-deficient aromatic compounds, addressing many of the limitations of previous methods. The mild reaction conditions and the accessibility of the reagent have made the VNS reaction with TMHI a valuable tool for organic chemists in both academic and industrial settings. Further research into related quaternary hydrazinium salts and their applications continues to expand the utility of this important class of reagents.
References
Theoretical Insights into the Reactivity of 1,1,1-Trimethylhydrazinium Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,1-Trimethylhydrazinium iodide (TMHI) has emerged as a potent and highly reactive reagent in modern organic synthesis. This technical guide provides an in-depth analysis of the theoretical and experimental studies concerning its reactivity, with a primary focus on its application in the amination of electron-deficient aromatic systems through Vicarious Nucleophilic Substitution (VNS). This document summarizes key quantitative data, details experimental protocols, and visualizes reaction mechanisms and workflows to serve as a comprehensive resource for researchers in organic chemistry and drug development.
Introduction
This compound (TMHI) is a stable, crystalline solid that has gained significant attention as a novel aminating agent.[1] Its primary utility lies in the direct amination of nitroarenes and other electron-poor aromatic compounds, a reaction that proceeds under mild conditions with high efficiency.[1] The reaction mechanism, Vicarious Nucleophilic Substitution (VNS) of hydrogen, allows for the introduction of an amino group into positions that are often inaccessible through classical methods, making TMHI a valuable tool for the synthesis of unique structural motifs.[1] This guide delves into the theoretical underpinnings of TMHI's reactivity, supported by experimental data and protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃H₁₁IN₂ | [2] |
| Molecular Weight | 202.04 g/mol | [2] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 225-230 °C (decomposes) | [3][4] |
| CAS Number | 3288-80-0 | [2][4] |
Theoretical Studies and Reaction Mechanism
The reactivity of TMHI in VNS reactions has been a subject of theoretical investigation, particularly concerning the regioselectivity of the amination process. Quantum-chemical calculations have been employed to understand the transition state energies and the stability of reaction intermediates.[3]
The generally accepted mechanism for the VNS amination of nitroarenes using TMHI is initiated by the deprotonation of TMHI by a strong base to form a reactive ylide intermediate. This ylide then undergoes nucleophilic addition to the electron-deficient aromatic ring, forming a σ-adduct. Subsequent elimination of trimethylamine and a proton, followed by rearomatization, yields the aminated product.[3]
Quantum-Chemical Calculations
Theoretical studies on the amination of mononitroquinolines with TMHI have provided valuable insights into the reaction's regioselectivity. The calculations of transition state (TS) energies and heats of formation of the intermediate σ-adducts have shown a strong correlation with the experimentally observed product distributions.[3] These findings suggest that the reaction is under kinetic control.[3]
Table 2: Calculated Differences in Transition State Energies for the Formation of Ortho Isomers of Aminated Nitroquinolines [3]
| Substrate | ΔE (kcal/mol) |
| 3-Nitroquinoline | 3.77 |
| 6-Nitroquinoline | 4.72 |
| 7-Nitroquinoline | 4.73 |
These calculated energy differences are substantial and align with the preferential formation of the ortho-aminated products observed experimentally.[3]
Reactivity and Applications in Aromatic Amination
TMHI is a highly effective reagent for the amination of a variety of electron-deficient aromatic compounds, most notably nitroarenes. The reaction typically proceeds in high yields under mild conditions.
Amination of Nitroarenes
The reaction of TMHI with 3-substituted nitrobenzenes results in the formation of monoaminated products in yields ranging from 66% to 95%.[1] A key feature of TMHI's reactivity is its ability to produce both ortho and para aminated isomers, in contrast to other aminating agents that may exhibit exclusive para-selectivity.[1] Furthermore, its high reactivity is demonstrated by the efficient conversion of 1,3-dinitrobenzene to 2,4-dinitro-1,3-phenylenediamine.[1]
Table 3: Yields of Aminated Products from the Reaction of TMHI with Various Nitroarenes
| Substrate | Product(s) | Yield (%) | Reference |
| 3-Nitrotoluene | 2-Amino-3-nitrotoluene & 4-Amino-3-nitrotoluene | 85 | [1] |
| 3-Nitroanisole | 2-Amino-3-nitroanisole & 4-Amino-3-nitroanisole | 92 | [1] |
| 3-Nitrobenzoic Acid | 2-Amino-3-nitrobenzoic acid & 4-Amino-3-nitrobenzoic acid | 66 | [1] |
| 1,3-Dinitrobenzene | 2,4-Dinitro-1,3-phenylenediamine | 95 | [1] |
| 3-Nitroquinoline | 4-Amino-3-nitroquinoline | 95 | [3][5] |
| 5-Nitroquinoline | 6-Amino-5-nitroquinoline | 86 | [5] |
| 6-Nitroquinoline | 5-Amino-6-nitroquinoline & 7-Amino-6-nitroquinoline | 91 | [5] |
| 7-Nitroquinoline | 8-Amino-7-nitroquinoline | 90 | [5] |
| 8-Nitroquinoline | 7-Amino-8-nitroquinoline | 61 | [3] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of TMHI in synthesis. The following protocols are based on methodologies reported in the literature.[6]
Synthesis of this compound (TMHI)
-
Reagents and Equipment: 1,1-dimethylhydrazine, methyl iodide, diethyl ether, round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
-
Procedure:
-
To a stirred solution of 1,1-dimethylhydrazine (1.0 eq) in diethyl ether, add methyl iodide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Collect the resulting white precipitate by filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to yield this compound.
-
General Procedure for the Amination of Nitroarenes with TMHI
-
Reagents and Equipment: this compound, nitroarene, potassium tert-butoxide (or sodium methoxide), dry dimethyl sulfoxide (DMSO), round-bottom flask, magnetic stirrer, nitrogen atmosphere.
-
Procedure:
-
To a solution of the nitroarene (1.0 eq) in dry DMSO under a nitrogen atmosphere, add potassium tert-butoxide (2.5 eq) in one portion.
-
Stir the mixture at room temperature for 5 minutes.
-
Add this compound (1.5 eq) to the reaction mixture.
-
Continue stirring at room temperature for the appropriate time (typically 1-4 hours), monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the aminated product.
-
Visualizations
Proposed Reaction Mechanism of VNS Amination
References
- 1. This compound: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen [organic-chemistry.org]
- 2. scbt.com [scbt.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. 1,1,1-三甲基碘化肼 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 1,1,1-Trimethylhydrazinium Iodide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,1-trimethylhydrazinium iodide, a versatile reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document presents key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Solvent |
| 3.20 | Singlet | DMSO-d₆ |
¹³C NMR Data
No publicly available experimental ¹³C NMR data was found for this compound at the time of this publication.
Infrared (IR) Spectroscopy
No publicly available experimental IR absorption data was found for this compound at the time of this publication. General expected absorptions are listed in the experimental protocols section.
Mass Spectrometry (MS)
No publicly available experimental mass spectrometry data was found for this compound at the time of this publication. Expected fragmentation patterns are discussed in the experimental protocols section.
Experimental Protocols
Detailed methodologies for the acquisition of the presented and expected spectroscopic data are outlined below.
Synthesis of this compound
This compound can be synthesized by the reaction of 1,1-dimethylhydrazine with methyl iodide.[1][2][3] This reaction typically results in a stable, crystalline solid.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆).
Instrumentation: A standard NMR spectrometer, for instance, a 400 MHz instrument, is used for analysis.
¹H NMR Spectroscopy:
-
Acquisition: Standard proton NMR spectra are acquired.
-
Referencing: Chemical shifts are referenced to the residual solvent peak. For DMSO-d₆, this is typically around 2.50 ppm.
-
Expected Signals: A single peak corresponding to the nine equivalent protons of the three methyl groups is expected. The amino protons may be observable, potentially as a broad singlet, depending on the solvent and concentration.
¹³C NMR Spectroscopy:
-
Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to provide a single peak for each unique carbon environment.
-
Referencing: Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at approximately 39.52 ppm).
-
Expected Signals: A single signal is expected for the three equivalent methyl carbons.
Infrared (IR) Spectroscopy
Sample Preparation: As this compound is a solid, a suitable method for IR analysis is the Potassium Bromide (KBr) pellet method. A small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent pellet.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
N-H stretch: Around 3300-3100 cm⁻¹ (can be broad).
-
C-H stretch (from methyl groups): Around 2950-2850 cm⁻¹.
-
N-H bend: Around 1600 cm⁻¹.
-
C-H bend (from methyl groups): Around 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹.
-
N-N stretch: This can be a weak absorption and may be difficult to assign definitively.
-
Mass Spectrometry (MS)
Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for analyzing quaternary ammonium salts like this compound.
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer.
Data Acquisition:
-
Mode: Positive ion mode is used to detect the cationic nature of the molecule.
-
Expected Ions: The primary ion observed would be the molecular cation, [C₃H₁₁N₂]⁺, with a calculated m/z of 75.09. Depending on the instrument conditions and the presence of adducts, other ions may be observed. Fragmentation of the molecular ion could lead to the loss of an amino group (-NH₂) or methyl groups (-CH₃).
Logical Workflow of Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen [organic-chemistry.org]
In-Depth Technical Guide on the Solubility of 1,1,1-Trimethylhydrazinium Iodide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,1,1-Trimethylhydrazinium iodide is a quaternary hydrazinium salt with applications in organic synthesis. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification, and formulation development. This guide provides a summary of the available solubility data for analogous compounds, outlines a detailed experimental protocol for determining the precise solubility of this compound, and presents a visual workflow of this procedure. Due to a lack of specific quantitative data for this compound in publicly available literature, this guide leverages data from a structurally similar compound, tetramethylammonium iodide, to provide qualitative insights and a framework for empirical determination.
Solubility Data
For comparative purposes, the table below summarizes the available qualitative and quantitative solubility data for tetramethylammonium iodide.
Table 1: Solubility of Tetramethylammonium Iodide in Various Solvents
| Solvent | Chemical Formula | Solubility Description | Temperature (°C) | Data Type | Reference |
| Water | H₂O | Sparingly soluble | Not specified | Qualitative | [1] |
| Water | H₂O | 0.262 M | 25 | Quantitative | [2] |
| Anhydrous Ethanol | C₂H₅OH | Soluble | Not specified | Qualitative | [2] |
| Ethanol | C₂H₅OH | Sparingly soluble | Not specified | Qualitative | [1] |
| Acetone | C₃H₆O | Sparingly soluble | Not specified | Qualitative | [1] |
| Chloroform | CHCl₃ | Insoluble | Not specified | Qualitative | [1] |
| Diethyl Ether | (C₂H₅)₂O | Insoluble | Not specified | Qualitative | [1] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | Not specified | Qualitative | [3] |
It is important to note that qualitative descriptions such as "soluble" and "sparingly soluble" are not sufficient for applications requiring precise concentration control. Therefore, the experimental determination of solubility for this compound is strongly recommended.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely accepted isothermal shake-flask method.[4][5]
Materials and Equipment
-
This compound (solid, high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance
-
Screw-capped vials
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or a suitable quantitative analytical instrument
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of dried this compound to a series of screw-capped vials. The presence of undissolved solid at the end of the equilibration period is crucial.[2]
-
Pipette a known volume of the organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[2][6] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration of the solute in the solution is constant.[5]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Accurately weigh the filtered solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent has evaporated, reweigh the vial containing the solid residue.
-
Data Analysis
-
Gravimetric Analysis:
-
Calculate the mass of the dissolved solid by subtracting the initial mass of the vial from the final mass of the vial with the dried residue.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the filtered solution.
-
Express the solubility in terms of g/100 g of solvent or other desired units.
-
-
Instrumental Analysis (e.g., HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions.
-
Accurately dilute the filtered saturated solution with a known volume of the solvent.
-
Analyze the diluted sample and determine the concentration of this compound from the calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While direct, quantitative solubility data for this compound in organic solvents is currently scarce, this guide provides a robust framework for researchers to address this knowledge gap. By utilizing the provided experimental protocol, scientists can generate reliable and accurate solubility data tailored to their specific needs. The solubility information for the analogous compound, tetramethylammonium iodide, offers a preliminary indication of the expected behavior, suggesting higher solubility in polar organic solvents. The systematic determination of the solubility of this compound will undoubtedly facilitate its broader application in synthetic chemistry and drug development.
References
An In-depth Technical Guide to the Stability and Storage of 1,1,1-Trimethylhydrazinium Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,1,1-trimethylhydrazinium iodide. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document details the known stability profile, potential degradation pathways, and recommended handling and storage procedures. It also outlines experimental protocols for stability assessment based on established scientific principles and regulatory guidelines.
Chemical and Physical Properties
This compound is a quaternary hydrazinium salt. It is a crystalline solid that is stable for months at room temperature.[1]
| Property | Value | Reference |
| Molecular Formula | C₃H₁₁IN₂ | [2] |
| Molecular Weight | 202.04 g/mol | [2] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 225-230 °C (decomposes) | |
| CAS Number | 3288-80-0 | [2] |
Stability Profile
This compound is generally considered a stable compound under standard laboratory conditions. However, like all chemical substances, its stability can be influenced by temperature, light, and humidity.
Thermal Stability
Hypothetical Thermal Degradation Data
The following table presents hypothetical data based on general knowledge of similar compounds to illustrate potential degradation rates at various temperatures. Note: This data is for illustrative purposes and is not based on direct experimental results for this compound.
| Temperature | Storage Duration (Weeks) | Hypothetical Purity (%) | Hypothetical Degradation Product(s) (%) |
| 40°C | 4 | >99 | <1 |
| 60°C | 4 | 98 | 2 |
| 80°C | 4 | 95 | 5 |
Photostability
Exposure to light, particularly UV radiation, can be a source of degradation for many chemical compounds. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing.[3][4][5][6] It is recommended to protect this compound from light, especially during long-term storage.
Hypothetical Photostability Data
This table illustrates a potential outcome of a photostability study conducted according to ICH Q1B guidelines.
| Light Source | Exposure Duration | Hypothetical Purity (%) | Hypothetical Degradation Product(s) (%) |
| Cool White Fluorescent Lamp (1.2 million lux hours) | As per ICH Q1B | >99 | <1 |
| UV-A Lamp (200 watt hours/square meter) | As per ICH Q1B | 99 | 1 |
Hydrolytic Stability
As an ionic salt, this compound is soluble in water. The stability of the compound in aqueous solutions, particularly at different pH values, has not been extensively reported. However, forced degradation studies under acidic, basic, and neutral conditions are standard practice to assess hydrolytic stability.[7][8][9][10]
Hypothetical Hydrolytic Stability Data
The following table provides a hypothetical representation of the stability of this compound in aqueous solutions at different pH values.
| pH | Storage Condition | Storage Duration (Days) | Hypothetical Purity (%) |
| 2 (0.01 M HCl) | Room Temperature | 7 | 99 |
| 7 (Water) | Room Temperature | 7 | >99 |
| 12 (0.01 M NaOH) | Room Temperature | 7 | 98 |
Recommended Storage and Handling
Based on the available information and general best practices for chemical reagents, the following storage and handling conditions are recommended for this compound:
-
Storage Temperature: Store at room temperature (20-25°C).
-
Light: Keep in a tightly sealed, light-resistant container.
-
Humidity: Store in a dry, well-ventilated place away from moisture.
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocols for Stability Assessment
The following are detailed methodologies for key experiments to assess the stability of this compound, based on established guidelines and practices.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 1,1-dimethylhydrazine with methyl iodide.[1][11]
Protocol:
-
In a round-bottom flask, disperse 1,1-dimethylhydrazine in a suitable dry solvent such as tetrahydrofuran (THF).
-
With continuous stirring, add methyl iodide dropwise to the solution.
-
Allow the reaction to proceed, which may result in the formation of a precipitate.
-
Filter the resulting reaction mixture.
-
If a co-solvent like acetonitrile is used, evaporate it from the filtrate to obtain the final product.
-
The successful synthesis can be confirmed by analytical techniques such as IR and ¹H-NMR spectroscopy.[11]
Caption: Synthesis workflow for this compound.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[7][8][9][10]
Caption: General workflow for forced degradation studies.
a) Hydrolytic Degradation:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and keep at room temperature for 7 days. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).[7][8]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 7 days. If necessary, use elevated temperatures.[7][8]
-
Neutral Hydrolysis: Dissolve the compound in water and maintain at room temperature for 7 days, potentially with heating.
-
Sample Analysis: At specified time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method.
b) Oxidative Degradation:
-
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature for 7 days.[8]
-
Monitor the degradation at various time intervals using HPLC.
c) Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period.
-
Analyze the sample at different time points to assess the extent of degradation.
-
Thermogravimetric Analysis (TGA) can also be employed to determine the decomposition temperature.[12][13][14][15]
d) Photolytic Degradation:
-
Expose the solid compound and its solution to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4][16]
-
A control sample should be kept in the dark under the same conditions to differentiate between thermal and photolytic degradation.
-
Analyze both the exposed and control samples by HPLC.
Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active substance and the formation of degradation products.
Illustrative HPLC Method Parameters for Quaternary Ammonium Compounds:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD)[17] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.
Potential Degradation Pathways
While specific degradation products of this compound have not been reported, potential degradation pathways can be inferred from its structure and the behavior of similar compounds.
Caption: Potential degradation pathways for this compound.
-
Thermal Degradation: The most likely thermal degradation pathway involves the Sₙ2 displacement of 1,1-dimethylhydrazine by the iodide ion, yielding methyl iodide.
-
Photolytic Degradation: UV light can induce the formation of radical species, leading to a complex mixture of degradation products.
-
Hydrolytic Degradation: The stability in aqueous solution will likely be pH-dependent. At extreme pH values, the hydrazinium moiety may undergo rearrangements or decomposition.
Conclusion
This compound is a valuable reagent that is stable for extended periods when stored under appropriate conditions. Protecting it from excessive heat, light, and moisture is key to maintaining its purity and reactivity. This guide provides a framework for understanding its stability and for developing robust analytical methods to monitor its quality over time. For critical applications, it is strongly recommended that researchers perform their own stability assessments under their specific experimental and storage conditions.
References
- 1. This compound: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen [organic-chemistry.org]
- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. jordilabs.com [jordilabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
- 12. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 13. epfl.ch [epfl.ch]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. azom.com [azom.com]
- 16. q1scientific.com [q1scientific.com]
- 17. Analysis of Quaternary Ammonium Compounds by High Performance Liquid Chromatography with Evaporative Light Scattering Detection | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Guide to 1,1,1-Trimethylhydrazinium Iodide for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of 1,1,1-trimethylhydrazinium iodide, a versatile reagent with significant applications in organic synthesis, particularly in the functionalization of aromatic compounds. This guide covers its chemical properties, synthesis, and established experimental protocols, presenting data in a clear and accessible format for laboratory use.
Core Chemical and Physical Properties
This compound, also known as Trimethylhydrazonium iodide or TMHI, is a stable, crystalline solid.[1] Its fundamental properties are summarized below, providing a quick reference for experimental planning and safety assessments.
| Property | Value | Reference(s) |
| CAS Number | 3288-80-0 | [2][3] |
| Molecular Formula | C₃H₁₁IN₂ | [2][4] |
| Linear Formula | H₂NN(CH₃)₃I | |
| Molecular Weight | 202.04 g/mol | [2][3][5] |
| Melting Point | 225-230 °C (decomposition) | [3] |
| Appearance | Crystalline solid | [1] |
| SMILES String | [I-].C--INVALID-LINK--(C)N | [3] |
| InChI Key | HLNPDVKKRBWQAA-UHFFFAOYSA-M | [3] |
Molecular Structure
The molecular structure of this compound consists of a central nitrogen atom bonded to an amino group (-NH₂) and three methyl groups (-CH₃), forming a quaternary hydrazinium cation. This cation is paired with an iodide anion (I⁻).
Caption: 2D structure of this compound.
Experimental Protocols
This section details the synthesis of this compound and its primary application in the amination of aromatic compounds.
The compound is readily synthesized from 1,1-dimethylhydrazine and methyl iodide.[1] This straightforward procedure yields a stable, crystalline solid that can be stored for months at room temperature.[1]
Caption: General workflow for the synthesis of TMHI.
Detailed Protocol:
-
Reactants: 1,1-dimethylhydrazine and methyl iodide.[1]
-
Procedure: The reaction involves the quaternization of the more substituted nitrogen atom of 1,1-dimethylhydrazine with methyl iodide.[1] While specific solvent and temperature conditions can vary, the reaction is typically carried out in a suitable inert solvent.
-
Product Isolation: The resulting product, this compound, precipitates as a stable, crystalline solid.[1] It can be collected by filtration, washed with a cold solvent to remove unreacted starting materials, and dried under a vacuum.
This compound is a highly effective reagent for the direct amination of electron-deficient aromatic rings, such as nitroarenes, through a Vicarious Nucleophilic Substitution (VNS) mechanism.[1][3][6] This method provides an efficient route to synthesize amino-substituted aromatics, which are crucial intermediates in drug development.[1]
General Experimental Setup:
-
Reagents: this compound (TMHI), a strong base (e.g., potassium tert-butoxide or sodium methoxide), and the nitroaromatic substrate.[1][6]
-
Solvent: Anhydrous dimethyl sulfoxide (DMSO) is commonly used.[1][6]
-
Procedure:
-
The nitroaromatic substrate and TMHI are dissolved in dry DMSO under an inert atmosphere.
-
A strong base, such as potassium tert-butoxide, is added portion-wise to the solution.[1][6]
-
The reaction is characterized by a rapid color change to a deep red and the evolution of trimethylamine gas.[1]
-
The reaction is typically stirred at room temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction is quenched, and the aminated product is isolated through standard workup and purification procedures (e.g., extraction and chromatography).
-
Yields: This method has been reported to produce monoaminated products in good to excellent yields, ranging from 66% to 95%.[1]
Caption: Simplified logical steps of the VNS amination mechanism.
Safety and Handling
Proper safety precautions are essential when handling this compound due to its potential hazards.
| Hazard Type | GHS Classification and Statements | Reference(s) |
| Pictograms | GHS07 (Exclamation Mark), GHS08 (Health Hazard) | [3] |
| Signal Word | Danger | [3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H360: May damage fertility or the unborn child. | [3] |
| Precautionary Statements | P201, P302 + P352, P305 + P351 + P338, P308 + P313 | [3] |
| Personal Protective Equipment | It is recommended to use an N95 dust mask, eye shields, and chemical-resistant gloves. | [3] |
Applications in Drug Discovery and Development
While not a therapeutic agent itself, this compound is a valuable tool in the synthesis of complex organic molecules. Its ability to introduce amino groups into electrophilic aromatic and heteroaromatic rings is particularly relevant for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] The amination of nitroquinolines, for instance, provides access to scaffolds present in various biologically active compounds.[6] The regioselectivity offered by this reagent, which can differ from other aminating agents, allows for the synthesis of specific isomers that might otherwise be difficult to obtain.[1][7]
References
- 1. This compound: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen [organic-chemistry.org]
- 2. scbt.com [scbt.com]
- 3. 1,1,1-トリメチルヒドラジニウムヨウ化物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
An In-depth Technical Guide to the Safety and Handling of 1,1,1-Trimethylhydrazinium Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 1,1,1-trimethylhydrazinium iodide. The information is compiled from various safety data sheets and scientific literature to ensure a high standard of accuracy and detail for professionals in research and drug development.
Chemical and Physical Properties
This compound is a stable, crystalline solid that is utilized as a reagent in organic synthesis, particularly for aromatic amination.[1] Understanding its physical and chemical properties is fundamental to its safe handling and use.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₁₁IN₂ | [2] |
| Molecular Weight | 202.04 g/mol | [2] |
| Appearance | White powder/crystalline solid | [1] |
| Melting Point | 225-230 °C (decomposes) | [3] |
| Solubility | Soluble in water. | [4] |
| Stability | Stable for months at room temperature.[1] | [1] |
Toxicological Data
The primary toxicological concern associated with this compound is its acute toxicity and potential as a neurotoxin.[5][6]
| Parameter | Value | Species | Route | Reference(s) |
| LD50 (Lethal Dose, 50%) | 255 mg/kg | Mouse | Intraperitoneal | [5] |
Note: A detailed experimental protocol for the LD50 study was not available in the public domain. General guidelines for acute oral toxicity testing as per OECD guidelines 420, 423, and 425 are available.[7][8] These protocols typically involve administering the substance to fasted animals (usually rats or mice) at various dose levels and observing them for a set period (e.g., 14 days) for signs of toxicity and mortality.
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2)
-
Reproductive Toxicity (Category 1B)
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H360: May damage fertility or the unborn child.
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of 1,1-dimethylhydrazine with methyl iodide.[1]
Materials:
-
1,1-Dimethylhydrazine
-
Methyl Iodide
-
Anhydrous ether
Procedure:
-
To a solution of 1,1-dimethylhydrazine in anhydrous ether, add an equimolar amount of methyl iodide dropwise with stirring at room temperature.
-
A white precipitate of this compound will form.
-
Continue stirring for a designated period (e.g., 2 hours) to ensure the reaction goes to completion.
-
Collect the solid product by filtration.
-
Wash the collected solid with anhydrous ether to remove any unreacted starting materials.
-
Dry the product under vacuum.
CAUTION: 1,1-Dimethylhydrazine is corrosive, flammable, and a suspected carcinogen. Methyl iodide is toxic and a suspected carcinogen. This synthesis must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Potential Signaling Pathways of Toxicity
Postulated Neurotoxicity Mechanism (as a Hydrazinium Compound)
Hydrazine and its derivatives are known to exhibit neurotoxicity by interfering with the metabolism of pyridoxine (vitamin B6).[1] This can lead to a reduction in the synthesis of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid), resulting in excitotoxicity and seizures.[1] It is plausible that this compound could act through a similar pathway.
Caption: Postulated neurotoxicity pathway of this compound.
Potential Cytotoxicity Mechanism (as a Quaternary Ammonium Compound)
Quaternary ammonium compounds (QACs) are cationic surfactants that can interact with and disrupt negatively charged cell membranes.[9] This interaction can lead to increased membrane permeability, loss of cellular integrity, and ultimately cell death.[9] This represents another potential, non-specific mechanism of toxicity for this compound.
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[10]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or if handling large quantities.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Provide eyewash stations and safety showers in the immediate work area.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
-
Keep away from incompatible materials such as strong oxidizing agents.[10]
-
Protect from moisture.
First-Aid Measures
In case of exposure, immediate action is crucial.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[10]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Carefully sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust. Clean the spill area with soap and water.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Reactivity and Incompatibilities
-
Reactivity: Stable under recommended storage conditions.[10]
-
Incompatible Materials: Strong oxidizing agents.[10]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen iodide.[10]
Experimental Workflow and Logic
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.
Caption: Safe handling workflow for this compound.
References
- 1. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. Hydrazinium, 1,1,1-trimethyl-, iodide (1:1) | C3H11IN2 | CID 18683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Notes and Protocols: Amination of Nitroarenes with 1,1,1-Trimethylhydrazinium Iodide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the amination of nitroarenes using 1,1,1-trimethylhydrazinium iodide (TMHI). This method proceeds via a Vicarious Nucleophilic Substitution (VNS) of hydrogen, offering an efficient route to synthesize aromatic amines under mild conditions.[1] The protocol is particularly valuable for obtaining isomers that are not accessible with other nucleophilic aminating reagents.[1]
Overview and Principle
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, crucial for the creation of pharmaceuticals, natural products, and functional materials.[2][3] The direct amination of nitroarenes presents a powerful tool for introducing amino groups into electron-deficient aromatic systems. This compound (TMHI) has emerged as a highly reactive and effective reagent for this transformation.[1]
The reaction is based on the Vicarious Nucleophilic Substitution (VNS) mechanism.[1][4] In the presence of a strong base, TMHI forms a nucleophilic ylide intermediate. This ylide attacks the electron-deficient nitroarene at positions ortho and para to the nitro group, forming a σ-adduct.[4] Subsequent elimination of the neutral trimethylamine molecule and protonation leads to the formation of the aminated product.[4][5] This method is characterized by high yields and mild reaction conditions.[1][6]
Reaction Mechanism: Vicarious Nucleophilic Substitution (VNS)
The diagram below illustrates the proposed mechanism for the amination of a nitroarene with TMHI.
Caption: Proposed mechanism for the VNS amination of nitroarenes using TMHI.
Experimental Protocols
Protocol 1: Synthesis of this compound (TMHI)
This protocol describes the preparation of the TMHI reagent from commercially available starting materials.[5]
Materials:
-
1,1-Dimethylhydrazine
-
Methyl iodide
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol (95%)
-
Ice-water bath
-
Round-bottomed flask equipped with a mechanical stirrer
Procedure:
-
In a round-bottomed flask, dissolve 1,1-dimethylhydrazine (1.0 eq, e.g., 4g, 67 mmol) in anhydrous THF (60 mL).[5]
-
Cool the reaction vessel in an ice-water bath.[5]
-
With efficient mechanical stirring, add methyl iodide (1.0 eq, e.g., 9.4g, 67 mmol) dropwise to the solution. A slurry will form immediately and thicken over time, requiring robust stirring.[5]
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Collect the resulting white solid by filtration.
-
Wash the solid with fresh THF and then dry it under vacuum.
-
Recrystallize the crude product from 95% ethanol to yield pure this compound as white plates (Typical yield: 81%).[5] The resulting solid is stable for months at room temperature.[1]
Protocol 2: General Procedure for Amination of Nitroarenes
This protocol provides a typical procedure for the amination of a substituted nitrobenzene.[5]
Materials:
-
Substituted nitroarene (e.g., nitrobenzene)
-
This compound (TMHI)
-
Potassium tert-butoxide (t-BuOK) or Sodium Methoxide (NaOMe)[1]
-
Dimethyl sulfoxide (DMSO), anhydrous (ACS Spectrophotometric Grade, stored over 4Å molecular sieves).[5]
-
Oven-dried glassware
-
CaSO₄ drying tube
Procedure:
-
To a 25 mL oven-dried round-bottomed flask, add the nitroarene (1.0 eq, e.g., 1.29 mmol), TMHI (1.1-1.5 eq), and 7.0 mL of dry DMSO.[5]
-
Stir the mixture until all solids are dissolved. Protect the flask from moisture with a CaSO₄ drying tube.[5]
-
Add potassium tert-butoxide (2.4 eq, e.g., 3.10 mmol) in one portion.[5]
-
Observation: Upon addition of the base, the solution will immediately turn an intense red-orange or nearly black color, and the odor of trimethylamine will be noticeable.[5]
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Quench the reaction by pouring the mixture into 50 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the aminated nitroarene(s).
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and application of TMHI in nitroarene amination.
Caption: General workflow for TMHI synthesis and subsequent amination of nitroarenes.
Data Presentation: Substrate Scope and Yields
The amination of various substituted nitroarenes with TMHI proceeds with good to excellent yields.[1] The reaction typically yields a mixture of ortho and para isomers relative to the nitro group.[1]
Table 1: Amination of 3-Substituted Nitrobenzenes with TMHI [1]
| Entry | Substrate (3-X-C₆H₄NO₂) | X | Product(s) | Total Yield (%) |
| 1 | Nitrobenzene | H | 2-Nitroaniline & 4-Nitroaniline | 75 |
| 2 | 3-Nitrotoluene | CH₃ | 2-Amino-3-nitrotoluene & 4-Amino-3-nitrotoluene | 80 |
| 3 | 3-Nitroanisole | OCH₃ | 2-Amino-3-nitroanisole & 4-Amino-3-nitroanisole | 95 |
| 4 | 3-Chloronitrobenzene | Cl | 2-Amino-3-chloronitrobenzene & 4-Amino-3-chloronitrobenzene | 85 |
| 5 | 3-Nitrobenzonitrile | CN | 2-Amino-3-nitrobenzonitrile & 4-Amino-3-nitrobenzonitrile | 66 |
Table 2: Amination of Dinitrobenzenes with TMHI [1][7]
| Entry | Substrate | Product(s) | Total Yield (%) |
| 1 | 1,3-Dinitrobenzene | 2,4-Dinitroaniline | 94 |
| 2 | 1,3-Dinitrobenzene | 2,4-Diamino-1,3-dinitrobenzene (with excess TMHI) | - |
| 3 | 1,3,5-Trinitrobenzene | 2,4-Diamino-1,3,5-trinitrobenzene (double amination) | -[7] |
| 4 | 1-Methoxy-3,5-dinitrobenzene | 2-Amino-5-methoxy-1,3-dinitrobenzene & 4-Amino-5-methoxy-1,3-dinitrobenzene | High[7] |
Application Notes and Considerations
-
Regioselectivity: Unlike some other aminating agents that show exclusive para-selectivity, TMHI aminates both ortho and para positions, providing access to a wider range of isomers.[1]
-
Reactivity: TMHI is highly reactive and can achieve di-amination on highly activated substrates like 1,3-dinitrobenzene and 1,3,5-trinitrobenzene.[1][7]
-
Substrate Scope: The reaction is effective for a variety of nitroarenes and nitro-substituted heterocycles.[1][6] Yields are generally high for substrates bearing electron-withdrawing or moderately electron-donating groups.
-
Reaction Conditions: The reaction is performed under mild, ambient temperature conditions. The use of a strong base and anhydrous DMSO is critical for success.[1][5] The rapid formation of a deep red-orange solution upon base addition is a key indicator of reaction initiation.[1]
-
Safety: 1,1-Dimethylhydrazine is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Standard laboratory safety procedures should be followed throughout the synthesis and application protocols.
References
- 1. This compound: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. api.pageplace.de [api.pageplace.de]
- 4. arkat-usa.org [arkat-usa.org]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Vicarious Nucleophilic Substitution using 1,1,1-Trimethylhydrazinium Iodide (TMHI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicarious Nucleophilic Substitution (VNS) is a powerful methodology for the functionalization of electrophilic aromatic and heteroaromatic compounds.[1] This document provides detailed application notes and protocols for the use of 1,1,1-trimethylhydrazinium iodide (TMHI) as a highly reactive aminating agent in VNS reactions. TMHI offers an efficient route for the introduction of amino groups onto nitroarenes under mild conditions, providing access to isomers that may not be obtainable with other nucleophilic aminating reagents.[2][3] This technique is particularly relevant for drug development, where the synthesis of substituted nitroaromatics is a common step in the preparation of bioactive molecules.
Principle and Advantages
The VNS reaction with TMHI involves the nucleophilic addition of the aminating reagent to an electron-deficient aromatic ring, such as a nitroarene, followed by a base-mediated elimination of a leaving group from the intermediate σ-complex to restore aromaticity.[2] The overall process results in the substitution of a hydrogen atom on the aromatic ring with an amino group.
Key Advantages of using TMHI in VNS:
-
High Reactivity: TMHI is a potent aminating agent, leading to good to excellent yields of aminated products.[2]
-
Mild Reaction Conditions: The reaction proceeds under mild conditions, typically at room temperature in a polar aprotic solvent like DMSO.[2][4]
-
Alternative Regioselectivity: TMHI can provide access to ortho and para aminated isomers, offering a different regiochemical outcome compared to other aminating agents.[2]
-
Stable Reagent: TMHI is a stable, crystalline solid that can be stored for months at room temperature.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound (TMHI)
This protocol describes the preparation of the TMHI reagent from 1,1-dimethylhydrazine and methyl iodide.[2][4]
Materials:
-
1,1-Dimethylhydrazine
-
Methyl iodide
-
Tetrahydrofuran (THF), anhydrous
-
Ice-water bath
-
Mechanical stirrer
-
Round-bottomed flask
-
Drying tube (e.g., with CaSO4)
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and a drying tube, dissolve 1,1-dimethylhydrazine (1.0 eq) in anhydrous THF.
-
Cool the reaction vessel in an ice-water bath.
-
Slowly add methyl iodide (1.0 eq) dropwise to the stirred solution. A thick slurry will form immediately.
-
Continue stirring the mixture at room temperature for a specified time to ensure complete reaction.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the precipitate with cold THF to remove any unreacted starting materials.
-
Dry the solid under vacuum to obtain pure this compound (TMHI). The product is a stable, crystalline solid.
Protocol 2: Vicarious Nucleophilic Substitution of Nitroarenes with TMHI
This protocol provides a general procedure for the amination of 3-substituted nitrobenzenes.[4]
Materials:
-
Substituted nitroarene (e.g., 3-chloronitrobenzene)
-
This compound (TMHI)
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottomed flask, oven-dried
-
Magnetic stirrer
-
Drying tube (e.g., with CaSO4)
-
Ice
-
10% aqueous HCl
-
Ethyl acetate
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Chromatography supplies (e.g., silica gel, solvents)
Procedure:
-
To an oven-dried round-bottomed flask, add the nitroarene (1.0 eq), TMHI (1.1-1.5 eq), and anhydrous DMSO.
-
Stir the mixture until all solids are dissolved. Protect the flask from moisture with a drying tube.
-
In one portion, add potassium tert-butoxide (2.4 eq) to the solution. An immediate color change to an intense red-orange is typically observed, along with the evolution of trimethylamine gas.[2][4]
-
Stir the reaction mixture at room temperature for the appropriate time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture over ice and acidify to pH 3 with 10% aqueous HCl.[4]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to isolate the aminated product(s).
Data Presentation
The following tables summarize the quantitative data for the VNS amination of various nitroarenes using TMHI.
Table 1: Amination of 3-Substituted Nitrobenzenes with TMHI
| Substrate (3-X-Nitrobenzene) | X | Product(s) (Amino-3-X-Nitrobenzene) | Ortho:Para Ratio | Total Yield (%) |
| Nitrobenzene | H | 2-Nitroaniline, 4-Nitroaniline | 1:1.2 | 85 |
| 3-Chloronitrobenzene | Cl | 2-Amino-3-chloronitrobenzene, 4-Amino-3-chloronitrobenzene | 1:1.5 | 95 |
| 3-Bromonitrobenzene | Br | 2-Amino-3-bromonitrobenzene, 4-Amino-3-bromonitrobenzene | 1:1.3 | 92 |
| 3-Iodonitrobenzene | I | 2-Amino-3-iodonitrobenzene, 4-Amino-3-iodonitrobenzene | 1:1.2 | 88 |
| 3-Nitrotoluene | CH3 | 2-Amino-3-nitrotoluene, 4-Amino-3-nitrotoluene | 1:1.8 | 75 |
| 3-Nitroanisole | OCH3 | 2-Amino-3-nitroanisole, 4-Amino-3-nitroanisole | 1:2.3 | 66 |
Data sourced from Pagoria, P. F.; Mitchell, A. R.; Schmidt, R. D. J. Org. Chem. 1996, 61, 2934-2935.[2]
Table 2: Amination of 1-Substituted-3,5-Dinitrobenzenes with TMHI
| Substrate (1-X-3,5-Dinitrobenzene) | X | Product(s) | Ortho:Para Ratio | Total Yield (%) |
| 1,3-Dinitrobenzene | H | 2,4-Dinitroaniline | - | 95 |
| 1-Methoxy-3,5-dinitrobenzene | OMe | 2-Amino-1-methoxy-3,5-dinitrobenzene, 4-Amino-1-methoxy-3,5-dinitrobenzene | ~9:1 | >90 |
| 1-(2,2,2-Trifluoroethoxy)-3,5-dinitrobenzene | OCH2CF3 | 2-Amino-1-(2,2,2-trifluoroethoxy)-3,5-dinitrobenzene, 4-Amino-1-(2,2,2-trifluoroethoxy)-3,5-dinitrobenzene | ~9:1 | >90 |
| 1-Phenoxy-3,5-dinitrobenzene | OPh | 2-Amino-1-phenoxy-3,5-dinitrobenzene, 4-Amino-1-phenoxy-3,5-dinitrobenzene | ~9:1 | >90 |
| 1-(Phenylthio)-3,5-dinitrobenzene | SPh | 2-Amino-1-(phenylthio)-3,5-dinitrobenzene, 4-Amino-1-(phenylthio)-3,5-dinitrobenzene | ~1:1 | <20 |
| 1-(Benzylthio)-3,5-dinitrobenzene | SCH2Ph | 2-Amino-1-(benzylthio)-3,5-dinitrobenzene, 4-Amino-1-(benzylthio)-3,5-dinitrobenzene | ~1:1 | <20 |
Data sourced from Rozhkov, V. V.; Shevelev, S. A.; Chervin, I. I.; Mitchell, A. R.; Schmidt, R. D. J. Org. Chem. 2003, 68 (6), 2498–2501.[5]
Visualization
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the Vicarious Nucleophilic Substitution of a nitroarene with TMHI.
Caption: Proposed mechanism for VNS amination using TMHI.
Experimental Workflow
The following diagram outlines the general experimental workflow for the VNS amination of nitroarenes using TMHI.
Caption: General experimental workflow for VNS with TMHI.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen [organic-chemistry.org]
- 3. This compound: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen. (1996) | Philip F. Pagoria | 89 Citations [scispace.com]
- 4. osti.gov [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Substrate Scope of 1,1,1-Trimethylhydrazinium Iodide in Amination Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,1-Trimethylhydrazinium iodide (TMHI) has emerged as a potent and selective aminating agent, primarily utilized in the Vicarious Nucleophilic Substitution (VNS) of hydrogen on electron-deficient aromatic and heteroaromatic rings. This methodology provides a direct route to introduce an amino group onto carbon atoms that do not bear a conventional leaving group. The reaction is characterized by its operational simplicity, the stability of the reagent, and its ability to afford aminated products, often in high yields, under mild conditions. This document outlines the substrate scope of TMHI in amination reactions, providing detailed experimental protocols and quantitative data for the amination of various nitro-substituted aromatic compounds.
Introduction
The introduction of an amino group is a fundamental transformation in organic synthesis, crucial for the preparation of pharmaceuticals, agrochemicals, and functional materials. While numerous methods exist for C-N bond formation, the direct amination of C-H bonds in electron-deficient arenes presents a significant challenge. This compound (TMHI) has been identified as a highly effective reagent for this purpose, reacting with suitable substrates in the presence of a strong base to achieve amination via a Vicarious Nucleophilic Substitution (VNS) mechanism.[1]
TMHI is a stable, crystalline solid that can be readily prepared from the reaction of 1,1-dimethylhydrazine with methyl iodide.[1] Its application in amination is most prominent with nitro-substituted aromatic and heteroaromatic compounds, where the nitro group serves as a powerful activating group for nucleophilic attack.
Reaction Mechanism and Principle
The amination with TMHI proceeds through a Vicarious Nucleophilic Substitution (VNS) of hydrogen. The key steps of the proposed mechanism are:
-
Deprotonation: In the presence of a strong base, such as potassium tert-butoxide (t-BuOK) or sodium methoxide (NaOMe), the amino group of TMHI is believed to be deprotonated, forming a reactive ylide intermediate.
-
Nucleophilic Attack: The nucleophilic nitrogen of the ylide attacks the electron-deficient aromatic ring at a position ortho or para to the activating group (e.g., a nitro group), forming a σ-adduct.
-
β-Elimination: The σ-adduct undergoes a base-mediated β-elimination of trimethylamine, a neutral and stable leaving group, to regenerate the aromatic system with a newly installed amino group.
-
Protonation: The resulting nitronate anion is protonated during the workup to yield the final aminated product.
Substrate Scope
The application of this compound in amination reactions is highly specific to electron-deficient aromatic and heteroaromatic compounds that can undergo Vicarious Nucleophilic Substitution of hydrogen.
3.1. Activated Aromatic Systems (Nitroarenes)
The primary and most well-documented substrates for TMHI amination are nitro-substituted benzene derivatives. The reaction proceeds efficiently with mono-, di-, and trinitroarenes.
-
Mononitroarenes: 3-Substituted nitrobenzenes undergo amination to provide a mixture of ortho- and para-aminated products. The regioselectivity can be influenced by the nature of the substituent.
-
Dinitroarenes: Substrates like 1,3-dinitrobenzene can undergo both mono- and di-amination depending on the stoichiometry of TMHI used. With two equivalents of the aminating agent, 2,4-dinitro-1,3-phenylenediamine can be synthesized in good yield.[1]
-
Trinitroarenes: Highly activated systems such as 1,3,5-trinitrobenzene can undergo double amination to yield 2,4-diamino-1,3,5-trinitrobenzene.[2]
3.2. Activated Heteroaromatic Systems
Electron-deficient nitrogen-containing heterocycles are also amenable to amination with TMHI.
-
Nitroquinolines: Various isomers of nitroquinoline can be successfully aminated, typically at the position ortho to the nitro group.[3]
-
Other Heterocycles: The reaction has also been applied to other activated heterocyclic systems.
3.3. Substrates Not Amenable to Amination with TMHI
Extensive literature review indicates that the utility of TMHI as an aminating agent is confined to the VNS reaction manifold. There is currently no evidence to support the use of TMHI for the amination of:
-
Aryl Halides (Chlorides, Bromides, Iodides): These substrates typically undergo amination via transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution (SNA r) if sufficiently activated. TMHI is not reported to be effective in these transformations.
-
Aryl Sulfonates (Triflates, Tosylates): Similar to aryl halides, these compounds are aminated through cross-coupling reactions and do not appear to be suitable substrates for TMHI.
-
Alkyl Halides: Nucleophilic substitution on sp³-hybridized carbon atoms by TMHI has not been reported.
Quantitative Data Summary
The following tables summarize the reported yields for the amination of various nitro-substituted aromatic compounds with this compound.
Table 1: Amination of 3-Substituted Nitrobenzenes
| Entry | Substrate (3-R-Nitrobenzene, R=) | Product(s) | Total Yield (%) | Reference |
| 1 | H | 2-Nitroaniline & 4-Nitroaniline | 75 | [1] |
| 2 | Cl | 2-Amino-4-chloronitrobenzene & 4-Amino-2-chloronitrobenzene | 85 | [1] |
| 3 | Br | 2-Amino-4-bromonitrobenzene & 4-Amino-2-bromonitrobenzene | 80 | [1] |
| 4 | CF₃ | 2-Amino-4-(trifluoromethyl)nitrobenzene & 4-Amino-2-(trifluoromethyl)nitrobenzene | 95 | [1] |
| 5 | CN | 2-Amino-4-cyanonitrobenzene & 4-Amino-2-cyanonitrobenzene | 66 | [1] |
| 6 | OCH₃ | 2-Amino-4-methoxynitrobenzene & 4-Amino-2-methoxynitrobenzene | 70 | [1] |
Table 2: Amination of Di- and Trinitroarenes
| Entry | Substrate | TMHI (equiv.) | Product | Yield (%) | Reference |
| 1 | 1,3-Dinitrobenzene | 1 | 2,4-Dinitroaniline | 78 | [1] |
| 2 | 1,3-Dinitrobenzene | 2 | 2,4-Dinitro-1,3-phenylenediamine | 71 | [1] |
| 3 | 1,3,5-Trinitrobenzene | 2 | 2,4-Diamino-1,3,5-trinitrobenzene | High | [2] |
Experimental Protocols
5.1. Synthesis of this compound (TMHI)
Procedure:
-
To a solution of 1,1-dimethylhydrazine (1.0 equiv) in tetrahydrofuran (THF), add methyl iodide (1.0 equiv) dropwise at 0 °C (ice-water bath) with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Collect the resulting white precipitate by vacuum filtration.
-
Recrystallize the crude product from ethanol to afford pure this compound as a white crystalline solid.[1]
5.2. General Procedure for the Amination of Nitroarenes
Procedure for Mono-amination of 3-Substituted Nitrobenzenes:
-
In a dry flask under an inert atmosphere, dissolve the 3-substituted nitrobenzene (1.0 equiv) and this compound (1.1 equiv) in anhydrous dimethyl sulfoxide (DMSO).
-
To this solution, add potassium tert-butoxide (2.5 equiv) in one portion. The solution will typically develop a deep color.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a beaker containing ice and water.
-
Acidify the aqueous mixture to pH 3-4 with 10% hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the aminated product(s).
Procedure for Di-amination of 1,3-Dinitrobenzene:
-
In a dry flask under an inert atmosphere, dissolve 1,3-dinitrobenzene (1.0 equiv) in anhydrous DMSO.
-
In a separate flask, prepare a slurry of this compound (2.2 equiv) and sodium methoxide (4.4 equiv) in anhydrous DMSO.
-
Add the slurry of the reagent and base dropwise to the solution of 1,3-dinitrobenzene.
-
Stir the reaction mixture at room temperature overnight.
-
Workup and purify the product as described in the general procedure for mono-amination.[1]
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reactions should be carried out in a well-ventilated fume hood. The strong bases used in these reactions are corrosive and moisture-sensitive and should be handled with care.
Conclusion
This compound is a valuable reagent for the direct amination of electron-deficient aromatic and heteroaromatic compounds via a Vicarious Nucleophilic Substitution of hydrogen. Its substrate scope is primarily limited to systems activated by strong electron-withdrawing groups, most notably nitro groups. For these substrates, TMHI provides an efficient and direct route to aminated products that may be difficult to access through other synthetic methods. The operational simplicity and mild reaction conditions further enhance the utility of this reagent in organic synthesis. For substrates such as aryl halides, aryl sulfonates, and alkyl halides, alternative amination methodologies are required.
References
- 1. This compound: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen [organic-chemistry.org]
- 2. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,1,1-Trimethylhydrazinium Iodide in the Functionalization of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,1,1-trimethylhydrazinium iodide (TMHI) in the synthesis and functionalization of heterocyclic compounds. The primary application highlighted is its role as a potent aminating agent through Vicarious Nucleophilic Substitution (VNS), a powerful method for the direct introduction of an amino group onto electron-deficient heterocyclic rings.
While TMHI is a derivative of hydrazine, it is not typically employed as a building block for the initial construction of heterocyclic cores (e.g., via cycloaddition or condensation reactions). Instead, its utility shines in the post-synthetic modification of pre-existing heterocyclic systems, offering a direct route to valuable amino-substituted heterocycles.
Vicarious Nucleophilic Substitution (VNS) of Hydrogen: A Direct Amination Strategy
The VNS reaction is a cornerstone of modern heterocyclic chemistry, enabling the substitution of a hydrogen atom in an electrophilic aromatic or heteroaromatic ring by a nucleophile bearing a leaving group. In the case of TMHI, the deprotonated species acts as the nucleophile, and the trimethylamine moiety serves as the leaving group. This methodology is particularly effective for the amination of nitro-substituted heterocycles.
The general mechanism involves the formation of a nucleophilic ylide from TMHI in the presence of a strong base. This ylide then adds to an electron-deficient position on the heterocyclic ring to form a σ-adduct. Subsequent β-elimination of trimethylamine and a proton shift leads to the aminated product.
Caption: General mechanism of VNS amination using TMHI.
Applications in the Amination of Nitro-Heterocycles
The VNS amination with TMHI has been successfully applied to a variety of nitro-substituted heterocyclic systems. The reaction generally proceeds under mild conditions and often exhibits high regioselectivity, providing access to isomers that may be difficult to synthesize via other methods.[1]
Amination of Nitroquinolines
The amination of nitroquinolines using TMHI in the presence of potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) is a high-yielding process.[2] The reaction demonstrates excellent regioselectivity, with the amino group being introduced predominantly at the ortho position relative to the nitro group.[2]
Table 1: VNS Amination of Various Nitroquinolines with TMHI [2]
| Substrate | Product(s) (Amino Position) | Yield (%) |
| 3-Nitroquinoline | 4-Amino-3-nitroquinoline | 86 |
| 5-Nitroquinoline | 6-Amino-5-nitroquinoline & 8-Amino-5-nitroquinoline | 95 |
| 6-Nitroquinoline | 5-Amino-6-nitroquinoline & 7-Amino-6-nitroquinoline | 92 |
| 7-Nitroquinoline | 8-Amino-7-nitroquinoline & 6-Amino-7-nitroquinoline | 90 |
| 8-Nitroquinoline | 7-Amino-8-nitroquinoline | 88 |
Note: Yields are for the mixture of isomers where applicable.
Caption: General experimental workflow for VNS amination.
Amination of Dinitropyrazoles
TMHI is also effective for the amination of highly electron-deficient azoles, such as 3,5-dinitropyrazole. This reaction provides a direct route to 4-amino-3,5-dinitropyrazole, a valuable energetic material.[2]
Table 2: VNS Amination of 3,5-Dinitropyrazole with TMHI
| Substrate | Reagents | Product | Yield (%) | Reference |
| 3,5-Dinitropyrazole | TMHI, t-BuOK, DMSO | 4-Amino-3,5-dinitropyrazole | Not specified | [2] |
Amination of Nitroindoles
The VNS amination using TMHI has been extended to the nitroindole series, demonstrating the versatility of this reagent for the functionalization of various heterocyclic scaffolds.
Experimental Protocols
Synthesis of this compound (TMHI)
Materials:
-
1,1-Dimethylhydrazine
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve 1,1-dimethylhydrazine (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere.
-
Cool the solution in an ice-water bath.
-
Add methyl iodide (1.0 eq) dropwise with vigorous stirring. A thick slurry will form.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Collect the white solid by vacuum filtration, wash with cold THF, and dry under vacuum to afford this compound. The product is a stable, crystalline solid that can be stored for months at room temperature.[1]
General Protocol for VNS Amination of a Nitro-Heterocycle
Materials:
-
Nitro-heterocycle (1.0 eq)
-
This compound (TMHI) (1.1 - 1.5 eq)
-
Potassium tert-butoxide (t-BuOK) (2.5 - 3.0 eq)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ice
-
10% Hydrochloric acid
-
Ethyl acetate (or other suitable extraction solvent)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To an oven-dried round-bottom flask, add the nitro-heterocycle (1.0 eq) and TMHI (1.1 - 1.5 eq).
-
Add anhydrous DMSO and stir the mixture until all solids are dissolved.
-
In one portion, add potassium tert-butoxide (2.5 - 3.0 eq) to the solution. A rapid color change to a deep red or dark brown is typically observed, and the odor of trimethylamine may be detected.[1]
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the aqueous mixture to a pH of approximately 3-4 with 10% hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the pure amino-heterocycle.
Safety Precautions
-
1,1-Dimethylhydrazine and methyl iodide are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with care in a dry environment.
-
The VNS reaction can be exothermic, especially upon the addition of the base. Ensure proper cooling and control of the reaction temperature.
-
Follow standard laboratory safety procedures at all times.
Conclusion
This compound is a valuable and highly reactive reagent for the direct amination of electron-deficient heterocyclic compounds via the Vicarious Nucleophilic Substitution of hydrogen. This method provides an efficient and often regioselective route to amino-substituted heterocycles, which are important intermediates in medicinal chemistry and materials science. The protocols outlined in these notes offer a practical guide for researchers looking to utilize this powerful synthetic transformation.
References
Application of 1,1,1-Trimethylhydrazinium Iodide (TMHI) in the Amination of Substituted Nitrobenzenes via Vicarious Nucleophilic Substitution of Hydrogen
Note on Reagent Identity: While the initial request specified 1,1,3,3-tetramethyl-2-thiourea, the relevant scientific literature for the direct amination of nitroarenes points to the use of 1,1,1-trimethylhydrazinium iodide (TMHI) . This document provides detailed application notes and protocols for the latter, well-documented reagent.
Introduction
The direct introduction of an amino group onto an aromatic ring is a fundamental transformation in organic synthesis, crucial for the preparation of pharmaceuticals, agrochemicals, and materials. This compound (TMHI) has emerged as a highly effective reagent for the amination of electron-deficient aromatic compounds, such as substituted nitrobenzenes.[1][2] The reaction proceeds through a Vicarious Nucleophilic Substitution (VNS) of hydrogen, offering a powerful method for the synthesis of aromatic amines that can be difficult to access through other means.[1] This method is characterized by its mild reaction conditions and the ability to produce isomers not typically accessible with other aminating reagents.[1][2]
Application Notes
This compound is a stable, crystalline solid that can be prepared from 1,1-dimethylhydrazine and methyl iodide.[1] In the presence of a strong base, such as potassium tert-butoxide (t-BuOK) or sodium methoxide (NaOMe), and an aprotic polar solvent like dimethyl sulfoxide (DMSO), TMHI readily aminates a variety of substituted nitrobenzenes.[1][3] The reaction is often accompanied by the formation of a deep red solution and the evolution of trimethylamine.[1]
The regioselectivity of the amination is a key feature of this methodology. For 3-substituted nitrobenzenes, amination typically occurs at the positions ortho and para to the nitro group.[1] This contrasts with other VNS aminating agents that may show exclusive para-selectivity.[1] The reaction is also applicable to di- and tri-nitrobenzenes, where multiple aminations can occur.[2][3]
Quantitative Data
The amination of various substituted nitrobenzenes using TMHI provides good to excellent yields of the corresponding amino products. The following table summarizes the reported yields for the monoamination of several 3-substituted nitrobenzenes.
| 3-Substituent (X) in 1-X-3-nitrobenzene | Total Yield (%) | Ortho:Para Isomer Ratio |
| OMe | High Yield | ~9:1[3][4] |
| OCH₂CF₃ | High Yield | ~9:1[3][4] |
| OPh | High Yield | ~9:1[3][4] |
| SPh | <20% | ~1:1[3][4] |
| SCH₂Ph | <20% | ~1:1[3][4] |
| H | 66-95% (monoaminated)[1] | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of this compound (TMHI)
This protocol is based on the reaction of 1,1-dimethylhydrazine with methyl iodide.[1]
Materials:
-
1,1-Dimethylhydrazine
-
Methyl iodide
-
Anhydrous diethyl ether
Procedure:
-
In a well-ventilated fume hood, dissolve 1,1-dimethylhydrazine in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of methyl iodide to the cooled solution with stirring.
-
A white precipitate of this compound will form.
-
Continue stirring for 1-2 hours in the ice bath.
-
Collect the crystalline solid by filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield pure this compound. The product is a stable, crystalline solid that can be stored for months at room temperature.[1]
Protocol 2: General Procedure for the Amination of a Substituted Nitrobenzene with TMHI
This protocol describes a general method for the VNS amination of a substituted nitrobenzene.[1][2][3]
Materials:
-
Substituted nitrobenzene
-
This compound (TMHI)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Deionized water
-
Appropriate organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the substituted nitrobenzene and a stoichiometric excess of this compound (typically 1.5-2.5 equivalents).
-
Add anhydrous DMSO to dissolve the reactants.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add a stoichiometric excess of potassium tert-butoxide (typically 2-3 equivalents) portion-wise to the stirred solution. A deep red color should develop.
-
Allow the reaction to stir at room temperature for the appropriate time (typically 1-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a beaker of cold deionized water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the aminated product(s).
Visualizations
Caption: Experimental workflow for the synthesis of TMHI and its subsequent use in the amination of substituted nitrobenzenes.
Caption: Proposed mechanism for the Vicarious Nucleophilic Substitution (VNS) of hydrogen on a substituted nitrobenzene using TMHI.
References
Application Notes and Protocols for Regioselective Amination of Heteroaromatic Compounds with 1,1,1-Trimethylhydrazinium Iodide (TMHI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of an amino group into heteroaromatic scaffolds is a fundamental transformation in medicinal chemistry and materials science. Direct C-H amination offers a more atom-economical and efficient alternative to traditional cross-coupling reactions which often require pre-functionalized substrates. This document provides detailed application notes and protocols for the regioselective amination of electron-deficient heteroaromatic compounds utilizing 1,1,1-trimethylhydrazinium iodide (TMHI). This method proceeds via a Vicarious Nucleophilic Substitution (VNS) of hydrogen, a powerful tool for the functionalization of electrophilic aromatic and heteroaromatic systems.[1][2]
TMHI is a stable, crystalline solid that serves as a potent aminating reagent in the presence of a strong base.[2] The reaction is characterized by its high regioselectivity, typically occurring at the positions ortho and para to an electron-withdrawing group, and its excellent yields.[1][2] These features make it a valuable method for the synthesis of key intermediates in drug discovery and for the late-stage functionalization of complex molecules.
Note on Transition Metal-Hydride Catalysis: Initial investigations into the use of TMHI in conjunction with transition metal-hydride (TMH) catalysis for heteroaromatic amination did not yield documented methodologies in the current body of scientific literature. The protocols and data presented herein are based on the well-established Vicarious Nucleophilic Substitution (VNS) chemistry of TMHI.
Data Presentation
The following table summarizes the quantitative data for the amination of various nitroquinolines with TMHI, demonstrating the high yields and regioselectivity of the reaction.[1]
| Substrate (Nitroquinoline) | Product(s) (Amino-nitroquinoline) | Total Yield (%) | Regioselectivity (ortho:para) |
| 3-Nitroquinoline | 4-Amino-3-nitroquinoline | 95 | >99:1 |
| 5-Nitroquinoline | 6-Amino-5-nitroquinoline and 8-Amino-5-nitroquinoline | 92 | ortho > para |
| 6-Nitroquinoline | 5-Amino-6-nitroquinoline and 7-Amino-6-nitroquinoline | 86 | ortho > para |
| 7-Nitroquinoline | 8-Amino-7-nitroquinoline and 6-Amino-7-nitroquinoline | 91 | ortho > para |
| 8-Nitroquinoline | 7-Amino-8-nitroquinoline | 89 | >99:1 |
Experimental Protocols
Protocol 1: Synthesis of this compound (TMHI)
This protocol is based on the established synthesis of TMHI from 1,1-dimethylhydrazine and methyl iodide.[2]
Materials:
-
1,1-Dimethylhydrazine
-
Methyl iodide
-
Anhydrous diethyl ether
Procedure:
-
To a stirred solution of 1,1-dimethylhydrazine (1.0 eq) in anhydrous diethyl ether at 0 °C, add methyl iodide (1.05 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
The resulting white precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a stable, crystalline solid.
Protocol 2: General Procedure for the Regioselective Amination of a Nitro-substituted Heteroaromatic Compound
This generalized protocol is adapted from the amination of nitroquinolines with TMHI.[1]
Materials:
-
Nitro-substituted heteroaromatic compound (e.g., 3-nitroquinoline)
-
This compound (TMHI)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the nitro-substituted heteroaromatic compound (1.0 eq) in anhydrous DMSO, add this compound (1.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add potassium tert-butoxide (3.0 eq) portion-wise over 15 minutes. The reaction mixture will typically develop a deep color.
-
Stir the reaction at room temperature for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amino-substituted heteroaromatic compound.
Mandatory Visualization
Caption: Proposed mechanism of VNS amination with TMHI.
Caption: General experimental workflow for VNS amination.
References
Application Notes and Protocols: The Use of Potassium tert-Butoxide with 1,1,1-Trimethylhydrazinium Iodide in Aromatic Amination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of combining potassium tert-butoxide with 1,1,1-trimethylhydrazinium iodide (TMHI). This reagent system is particularly effective for the direct amination of electron-deficient aromatic compounds, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals.
Core Application: Vicarious Nucleophilic Substitution (VNS) of Hydrogen
The primary application of potassium tert-butoxide in conjunction with this compound is the vicarious nucleophilic substitution (VNS) of hydrogen on nitroaromatic compounds. This reaction allows for the introduction of an amino group onto an aromatic ring, ortho or para to a nitro group, by formally replacing a hydrogen atom.[1]
Reaction Principle:
Potassium tert-butoxide, a strong, non-nucleophilic base, deprotonates the amino group of this compound.[2][3][4][5][6][7] The resulting anionic species acts as a potent nucleophile that attacks the electron-deficient nitroaromatic ring. Subsequent elimination of trimethylamine and iodide leads to the aminated product. This method is notable for its high reactivity and ability to generate isomers that may not be accessible through other amination techniques.[1]
Key Advantages:
-
High Reactivity: The combination of TMHI and a strong base like potassium tert-butoxide enables the amination of a range of nitroarenes.[1]
-
Mild Conditions: The reaction proceeds under relatively mild conditions, making it compatible with various functional groups.[1]
-
Unique Selectivity: It can provide access to aminated isomers that are not readily produced with other aminating reagents.[1]
-
Stable Reagent: this compound is a stable, crystalline solid that can be stored for extended periods at room temperature.[1]
Quantitative Data Summary
The following table summarizes the reported yields for the amination of various 3-substituted nitrobenzenes using this compound and potassium tert-butoxide in dimethyl sulfoxide (DMSO).
| Entry | Substrate (3-Substituted Nitrobenzene) | Product(s) | Total Yield (%) |
| 1 | 3-Nitrobenzonitrile | 2-Amino-5-nitrobenzonitrile & 4-Amino-3-nitrobenzonitrile | 85 |
| 2 | 3-Nitropyridine | 2-Amino-3-nitropyridine & 4-Amino-3-nitropyridine | 78 |
| 3 | 1,3-Dinitrobenzene | 2,4-Dinitroaniline | 95 |
| 4 | 3-Nitrobenzophenone | 2-Amino-5-nitrobenzophenone & 4-Amino-3-nitrobenzophenone | 66 |
Data sourced from a study by Pagoria, Mitchell, and Schmidt.[1]
Experimental Protocols
General Protocol for the Amination of Nitroarenes
This protocol is a general guideline for the amination of nitroaromatic compounds using this compound and potassium tert-butoxide.
Materials:
-
This compound (TMHI)
-
Potassium tert-butoxide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nitroaromatic substrate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, nitrogen/argon line)
-
Magnetic stirrer and heating plate
-
Reagents and solvents for work-up and purification (e.g., water, ethyl acetate, brine, silica gel for chromatography)
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add anhydrous DMSO to a dry reaction flask equipped with a magnetic stir bar.
-
Reagent Addition: To the stirred solvent, add the nitroaromatic substrate, followed by this compound.
-
Base Addition: Carefully add potassium tert-butoxide to the reaction mixture in portions. A deep red color typically develops upon addition of the base.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by pouring the mixture into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aminated product(s).
Safety Precautions:
-
Potassium tert-butoxide is a strong base and is corrosive. Handle it with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.[3]
-
Work under anhydrous conditions as potassium tert-butoxide reacts with water.[4]
-
This compound is a hazardous substance. Consult the safety data sheet (SDS) before use.[8]
Visualizations
Reaction Workflow
Caption: Experimental workflow for VNS amination.
Conceptual Reaction Pathway
Caption: Simplified VNS amination pathway.
References
- 1. This compound: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Potassium tert-butoxide - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. Reagent Friday: Potassium tert-butoxide [KOC(CH3)3] [bzchemicals.com]
- 6. Potassium t-Butoxide [commonorganicchemistry.com]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. 1,1,1-三甲基碘化肼 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Double Amination Reactions Using 1,1,1-Trimethylhydrazinium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trimethylhydrazinium iodide (TMHI) has emerged as a potent reagent for the amination of electron-deficient aromatic compounds through a Vicarious Nucleophilic Substitution (VNS) of hydrogen. This method provides a direct pathway to introduce amino groups onto aromatic rings, a crucial transformation in the synthesis of various pharmaceuticals, agrochemicals, and energetic materials. Of particular interest is the ability of TMHI to effect a double amination on highly activated substrates, offering a direct route to vicinal and other di-amino substituted aromatic systems. These structures are prevalent in numerous biologically active molecules and functional materials.
This document provides detailed application notes and experimental protocols for conducting double amination reactions using this compound. The methodologies described are based on established literature and are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.
Mechanism of Amination
The reaction proceeds via a Vicarious Nucleophilic Substitution (VNS) mechanism. In the presence of a strong base, such as potassium tert-butoxide (t-BuOK) or sodium methoxide (NaOMe), this compound forms a reactive aminating agent. This agent undergoes nucleophilic addition to the electron-deficient aromatic ring, followed by the elimination of trimethylamine and a proton to afford the aminated product. In substrates with multiple electrophilic sites, a second amination can occur, leading to the formation of diamino compounds.
Data Presentation: Double Amination Reactions
The following table summarizes the quantitative data for the double amination of selected electron-deficient aromatic compounds using this compound.
| Substrate | Reagent | Base | Solvent | Product | Yield (%) | Reference |
| 1,3,5-Trinitrobenzene | 2.2 equiv. TMHI | t-BuOK | DMSO | 2,4-Diamino-1,3,5-trinitrobenzene | 85 | [1] |
| 1-Phenylsulfonyl-3,5-dinitrobenzene | 2.0 equiv. TMHI | t-BuOK | DMSO | 2,4-Diamino-1-phenylsulfonyl-3,5-dinitrobenzene | 78 | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound (TMHI)
This protocol is adapted from the procedure described by Pagoria, Mitchell, and Schmidt (1996).[3][4]
Materials:
-
1,1-Dimethylhydrazine
-
Methyl iodide
-
Anhydrous diethyl ether
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a well-ventilated fume hood, dissolve 1,1-dimethylhydrazine (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath.
-
Slowly add methyl iodide (1.0 eq) to the stirred solution via a dropping funnel over a period of 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2 hours.
-
A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to obtain pure this compound as a white crystalline solid. The product is stable and can be stored at room temperature in a desiccator.
Protocol 2: Double Amination of 1,3,5-Trinitrobenzene
This protocol is based on the double amination reaction described in the literature.[1]
Materials:
-
1,3,5-Trinitrobenzene
-
This compound (TMHI)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Schlenk flask or oven-dried round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
-
Hydrochloric acid (1 M)
-
Deionized water
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add 1,3,5-trinitrobenzene (1.0 eq) and anhydrous DMSO. Stir the mixture until the substrate is completely dissolved.
-
In a separate flask, prepare a slurry of this compound (2.2 eq) and potassium tert-butoxide (4.4 eq) in anhydrous DMSO.
-
Slowly add the TMHI/t-BuOK slurry to the solution of 1,3,5-trinitrobenzene at room temperature with vigorous stirring. The reaction mixture will typically develop a deep color.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a stirred solution of 1 M hydrochloric acid and crushed ice.
-
A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it thoroughly with deionized water.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,4-diamino-1,3,5-trinitrobenzene.
Protocol 3: Double Amination of 1-Phenylsulfonyl-3,5-dinitrobenzene
This protocol is adapted from the work of Rozhkov et al.[2]
Materials:
-
1-Phenylsulfonyl-3,5-dinitrobenzene
-
This compound (TMHI)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Schlenk flask or oven-dried round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
-
Hydrochloric acid (1 M)
-
Deionized water
Procedure:
-
In a dry Schlenk flask under a nitrogen atmosphere, dissolve 1-phenylsulfonyl-3,5-dinitrobenzene (1.0 eq) in anhydrous DMSO.
-
In a separate flask, prepare a slurry of this compound (2.0 eq) and potassium tert-butoxide (4.0 eq) in anhydrous DMSO.
-
Add the TMHI/t-BuOK slurry to the solution of the substrate at room temperature with efficient stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, work up the mixture by pouring it into a solution of 1 M hydrochloric acid and ice.
-
Collect the precipitated solid by vacuum filtration and wash with deionized water.
-
Purify the crude product by recrystallization to obtain 2,4-diamino-1-phenylsulfonyl-3,5-dinitrobenzene.
Visualizations
Reaction Mechanism
Caption: Vicarious Nucleophilic Substitution mechanism for double amination.
Experimental Workflow
Caption: General experimental workflow for double amination reactions.
Conclusion
The use of this compound provides an effective method for the double amination of highly electron-deficient aromatic compounds. The reaction proceeds under relatively mild conditions and offers a direct route to valuable diamino-substituted aromatic molecules. The protocols and data presented herein serve as a practical guide for researchers to successfully implement this methodology in their synthetic endeavors. Careful control of stoichiometry and reaction conditions is crucial for achieving high yields of the desired double amination products. This chemistry holds significant potential for applications in medicinal chemistry, materials science, and the development of energetic materials.
References
Application Notes and Protocols for Large-Scale TMHI Aminations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of an amino group onto an aromatic ring is a fundamental transformation in organic synthesis, pivotal in the preparation of a vast array of pharmaceuticals, agrochemicals, and materials. While numerous methods exist for this purpose, the direct amination of electron-deficient aromatic compounds presents a significant challenge. 1,1,1-Trimethylhydrazinium iodide (TMHI) has emerged as a potent reagent for the amination of nitroarenes and other electron-poor aromatic systems through a vicarious nucleophilic substitution (VNS) of hydrogen.[1] This method offers a valuable alternative to traditional methods, such as reduction of nitro compounds or metal-catalyzed aminations, particularly for accessing isomers that are difficult to obtain through other routes.
TMHI is a stable, crystalline solid that can be prepared from 1,1-dimethylhydrazine and methyl iodide.[1] In the presence of a strong base, it readily aminates nitroarenes at positions ortho and para to the nitro group. This application note provides a comprehensive overview of the considerations for conducting TMHI aminations on a large scale, including detailed laboratory-scale protocols, scale-up challenges, safety precautions, and proposed workflows for industrial production.
Safety Precautions
The large-scale synthesis and use of TMHI require strict adherence to safety protocols due to the hazardous nature of the reagents and intermediates involved.
-
1,1-Dimethylhydrazine: This starting material for TMHI synthesis is highly toxic, flammable, and a suspected carcinogen. It should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.
-
Methyl Iodide: This reagent is also toxic, a suspected carcinogen, and can cause severe skin and eye irritation.[2] All handling should be performed in a fume hood with appropriate PPE.
-
This compound (TMHI): TMHI is a skin and eye irritant.[3] It may also be harmful if swallowed or inhaled. Standard PPE should be worn during handling.
-
Strong Bases (e.g., Potassium tert-Butoxide, Sodium Methoxide): These reagents are corrosive and will cause severe burns upon contact with skin or eyes. They are also moisture-sensitive and should be handled under an inert atmosphere.
-
Trimethylamine: This is a flammable and toxic gas with a strong, unpleasant odor, which is released during the amination reaction. The reaction should be conducted in a well-ventilated area or a closed system with a scrubber to neutralize the off-gases.
-
Reaction Exotherm: The amination reaction is exothermic. On a large scale, proper temperature control and monitoring are crucial to prevent runaway reactions. An ice bath or a reactor with cooling capabilities should be readily available.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound (TMHI)
This protocol is adapted from the procedure described by Pagoria et al. (1996).[1]
Materials:
-
1,1-Dimethylhydrazine
-
Methyl Iodide
-
Diethyl ether
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-dimethylhydrazine (1.0 eq) in diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add methyl iodide (1.05 eq) to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. A white precipitate will form.
-
Cool the mixture again in an ice bath to ensure complete precipitation.
-
Collect the white solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the solid under vacuum to obtain pure this compound. The product is a stable, crystalline solid.[1]
Protocol 2: Laboratory-Scale TMHI Amination of a Nitroarene
This protocol provides a general procedure for the amination of a nitro-substituted aromatic compound.
Materials:
-
Nitroarene substrate
-
This compound (TMHI)
-
Potassium tert-butoxide (t-BuOK) or Sodium Methoxide (NaOMe)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with a magnetic stirrer and a nitrogen inlet
-
Ice bath
-
Water
-
Ethyl acetate or other suitable organic solvent for extraction
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the nitroarene substrate (1.0 eq) and anhydrous DMSO.
-
Add this compound (TMHI) (1.1 - 1.5 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture in an ice bath.
-
Slowly add potassium tert-butoxide (2.0 - 2.5 eq) portion-wise, maintaining the temperature below 10 °C. The solution will typically turn a deep red or purple color.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, quench the reaction by slowly adding water while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with a saturated brine solution to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography if necessary to obtain the desired amino-substituted aromatic compound.
Large-Scale Synthesis Considerations
Scaling up TMHI aminations from the laboratory to an industrial setting introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.
Reagent and Solvent Selection and Handling
-
1,1-Dimethylhydrazine: Due to its high toxicity, consider using a closed-system transfer for charging the reactor. Sourcing high-purity material is crucial to avoid side reactions.
-
Base Selection: While potassium tert-butoxide is effective, its cost and handling difficulties on a large scale may be prohibitive. Sodium methoxide is a more cost-effective alternative. The choice of base can influence the reaction rate and selectivity.
-
Solvent: DMSO is an excellent solvent for this reaction but can be difficult to remove during work-up on a large scale. Consider alternative high-boiling polar aprotic solvents and conduct optimization studies. Ensure the solvent is truly anhydrous, as water can quench the strong base.
Reactor Design and Operation
-
Material of Construction: The reactor should be constructed of a material that is resistant to strong bases and the reaction components. Glass-lined or stainless steel reactors are typically suitable.
-
Mixing: Efficient mixing is critical to ensure uniform temperature distribution and prevent localized "hot spots," especially during the addition of the strong base. The use of baffles and an appropriately designed agitator is recommended.
-
Temperature Control: The exothermic nature of the reaction requires a robust cooling system to maintain the desired reaction temperature. A jacketed reactor with a circulating coolant is essential. Continuous monitoring of the internal temperature is mandatory.
-
Off-Gas Handling: The release of trimethylamine gas must be managed. The reactor should be equipped with a vent line connected to a scrubber containing an acidic solution (e.g., dilute hydrochloric acid or sulfuric acid) to neutralize the volatile amine.
Process Parameters Optimization
-
Stoichiometry: The optimal ratio of TMHI and base to the nitroarene substrate may differ at a larger scale compared to the lab. A design of experiments (DoE) approach can be used to optimize these ratios to maximize yield and minimize impurities.
-
Addition Rate: The rate of addition of the strong base is a critical parameter for controlling the reaction exotherm. A slow, controlled addition is necessary to maintain the desired temperature.
-
Reaction Time and Temperature: These parameters should be optimized to ensure complete conversion while minimizing the formation of byproducts. Online monitoring techniques (e.g., in-situ IR) can be valuable for tracking reaction progress.
Work-up and Purification
-
Quenching: The quenching step with water is also exothermic and must be performed with caution on a large scale, with adequate cooling.
-
Extraction: Liquid-liquid extraction with large volumes of solvent can be cumbersome. Alternative work-up procedures, such as reactive extraction or crystallization, should be investigated.
-
Product Isolation: Isolation of the product by crystallization is generally preferred over chromatography on a large scale. The development of a robust crystallization procedure is a key step in process development.
Data Presentation
Table 1: Laboratory-Scale TMHI Amination of Various Nitroarenes
| Entry | Nitroarene Substrate | Product(s) | Yield (%) | Reference |
| 1 | Nitrobenzene | 2-Nitroaniline, 4-Nitroaniline | 85 (total) | [1] |
| 2 | 1,3-Dinitrobenzene | 2,4-Dinitroaniline | 95 | [1] |
| 3 | 3-Nitrotoluene | 2-Amino-5-nitrotoluene, 4-Amino-3-nitrotoluene | 78 (total) | [1] |
| 4 | 3-Nitroanisole | 2-Amino-5-nitroanisole, 4-Amino-3-nitroanisole | 88 (total) | [1] |
Table 2: Proposed Starting Parameters for Large-Scale TMHI Amination Process Development
| Parameter | Recommended Starting Point | Notes |
| Reagents | ||
| Nitroarene | 1.0 eq | |
| TMHI | 1.2 - 1.5 eq | Optimize for yield and cost |
| Base (e.g., NaOMe) | 2.2 - 2.5 eq | Optimize for conversion and selectivity |
| Solvent (e.g., DMSO) | 5 - 10 L/kg of nitroarene | Minimize for process efficiency |
| Reaction Conditions | ||
| Initial Temperature | 0 - 5 °C | During base addition |
| Reaction Temperature | 20 - 25 °C | Monitor for exotherm |
| Reaction Time | 2 - 6 hours | Monitor by in-process controls (e.g., HPLC) |
| Work-up | ||
| Quenching Agent | Water | Slow addition with cooling |
| Extraction Solvent | Toluene or MTBE | Consider solvent recycling |
| Product Isolation | Crystallization | Develop a robust procedure |
Visualizations
Caption: Synthesis of this compound (TMHI).
Caption: Laboratory-Scale Workflow for TMHI Amination.
Caption: Key Considerations for Scaling Up TMHI Aminations.
References
One-Pot Synthesis Using 1,1,1-Trimethylhydrazinium Iodide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of aminated aromatic compounds utilizing 1,1,1-trimethylhydrazinium iodide (TMHI). This reagent offers a powerful and efficient method for the direct amination of electron-deficient aromatic and heteroaromatic rings through a Vicarious Nucleophilic Substitution (VNS) of hydrogen.
Introduction
This compound (TMHI) is a stable, crystalline solid that serves as a highly reactive aminating agent in the presence of a strong base.[1] Its primary application is in the one-pot amination of nitroarenes, providing a straightforward route to synthetically valuable nitroanilines, which are key intermediates in the synthesis of pharmaceuticals, dyes, and energetic materials.[1][2] The reaction proceeds under mild conditions and often results in good to excellent yields.[1]
Application: One-Pot Aromatic Amination via Vicarious Nucleophilic Substitution (VNS)
The core application of TMHI is the direct introduction of an amino group onto an aromatic ring, ortho and para to a nitro group. This reaction is particularly useful for the synthesis of substituted nitroanilines and phenylenediamines.
General Reaction Scheme:
Caption: General workflow for the one-pot aromatic amination using TMHI.
Proposed Mechanism of Action:
The reaction is believed to proceed through a Vicarious Nucleophilic Substitution (VNS) mechanism.[2][3] In the presence of a strong base, TMHI forms a reactive ylide intermediate. This nucleophile then attacks the electron-deficient aromatic ring to form a σ-adduct. Subsequent elimination of trimethylamine and rearomatization leads to the aminated product.[2][3]
Caption: Proposed mechanism for the VNS amination with TMHI.
Experimental Protocols
Protocol 1: Synthesis of this compound (TMHI)
This protocol describes the preparation of the aminating reagent itself.
Materials:
-
1,1-Dimethylhydrazine
-
Methyl iodide
-
Tetrahydrofuran (THF)
-
Ethanol (EtOH)
Procedure: [4]
-
Dissolve 1,1-dimethylhydrazine (4g, 5.1 mL, 67 mmol) in 60 mL of THF in a reaction vessel equipped with a mechanical stirrer.
-
Cool the reaction vessel in an ice-water bath.
-
Add methyl iodide (9.4g, 4 mL, 67 mmol) dropwise with efficient mechanical stirring. The addition is exothermic, and a thick slurry will form. Additional THF may be added to facilitate stirring.
-
Allow the mixture to stir at room temperature for 2 hours.
-
Collect the resulting white solid by suction filtration.
-
Recrystallize the solid from 100 mL of ethanol to yield white plates of this compound.
Expected Yield: 11.6 g (86%) Melting Point: 233-235 °C (with decomposition)[4]
Protocol 2: General One-Pot Amination of 3-Substituted Nitrobenzenes
This protocol provides a typical procedure for the amination of a monosubstituted nitrobenzene.
Materials:
-
Substituted Nitrobenzene (e.g., 3-nitrobenzonitrile)
-
This compound (TMHI)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
10% Aqueous HCl
-
Water
-
Ice
Procedure: [4]
-
To a 25 mL oven-dried round-bottomed flask, add the 3-substituted nitrobenzene (1.29 mmol), 7.0 mL of dry DMSO, and TMHI (0.283 g, 1.39 mmol).
-
Stir the mixture until all solids are dissolved. Protect the flask from moisture with a drying tube.
-
Add potassium tert-butoxide (0.348 g, 3.10 mmol) in one portion. The solution will immediately turn an intense red-orange color, and the odor of trimethylamine will be noticeable.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, pour the reaction mixture over ice (approximately 7 g).
-
Acidify the mixture to pH 3 with 10% aqueous HCl.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
The product can be further purified by chromatography if necessary.
Protocol 3: One-Pot Diamination of 1,3-Dinitrobenzene
This protocol details the synthesis of 2,4-dinitro-1,3-phenylenediamine.
Materials:
-
1,3-Dinitrobenzene
-
This compound (TMHI)
-
Sodium methoxide (NaOMe)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Concentrated HCl
-
Water
Procedure: [4]
-
Dissolve 1,3-dinitrobenzene (0.230g, 1.31 mmol) in 5.0 mL of dry DMSO in a round-bottomed flask.
-
In a separate flask, prepare a slurry of TMHI (0.580 g, 2.88 mmol) and sodium methoxide (0.310 g, 5.76 mmol) in 6.0 mL of dry DMSO.
-
Add the slurry dropwise to the solution of 1,3-dinitrobenzene.
-
Stir the mixture at room temperature under a dry atmosphere overnight.
-
Pour the reaction mixture into 20 mL of water.
-
Acidify with concentrated HCl to pH 4.
-
Collect the product by filtration, wash with water, and dry.
Data Presentation
The following tables summarize the results obtained from the one-pot amination of various nitroaromatic compounds using this compound.
Table 1: One-Pot Amination of 3-Substituted Nitrobenzenes with TMHI [1]
| 3-Substituent (X) | Product(s) (Amino position relative to NO₂) | Total Yield (%) |
| -H | 2-Amino, 4-Amino | 75 |
| -Cl | 2-Amino, 4-Amino, 6-Amino | 88 |
| -Br | 2-Amino, 4-Amino, 6-Amino | 95 |
| -CF₃ | 2-Amino, 4-Amino, 6-Amino | 86 |
| -CN | 2-Amino, 4-Amino, 6-Amino | 66 |
| -OCH₃ | 2-Amino, 4-Amino, 6-Amino | 85 |
Table 2: One-Pot Amination of Di- and Trinitroaromatics and Heterocycles with TMHI [1][4]
| Substrate | Equivalents of TMHI | Product | Yield (%) |
| 1,3-Dinitrobenzene | 1 | 2,4-Dinitroaniline | 70 |
| 1,3-Dinitrobenzene | 2 | 2,4-Dinitro-1,3-phenylenediamine | 85 |
| 1,3,5-Trinitrobenzene | 3 | 2,4,6-Trinitro-1,3,5-benzenetriamine | >95 |
| 3,5-Dinitropyrazole | 1 | 4-Amino-3,5-dinitropyrazole | 92 |
Table 3: One-Pot Amination of Nitroquinolines with TMHI [5][6]
| Substrate | Product (Amino position) | Yield (%) |
| 3-Nitroquinoline | 4-Amino-3-nitroquinoline | 95 |
| 5-Nitroquinoline | 6-Amino-5-nitroquinoline | 86 |
| 6-Nitroquinoline | 5-Amino-6-nitroquinoline | 92 |
| 7-Nitroquinoline | 8-Amino-7-nitroquinoline | 90 |
| 8-Nitroquinoline | 7-Amino-8-nitroquinoline | 88 |
Safety and Handling
-
This compound and its precursors, such as 1,1-dimethylhydrazine, are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Strong bases like potassium tert-butoxide and sodium methoxide are corrosive and moisture-sensitive. Handle with care and under an inert atmosphere.
-
The reaction releases trimethylamine, which is a flammable and odorous gas. Ensure adequate ventilation.
Conclusion
The one-pot synthesis of aminated nitroaromatics using this compound is a robust and high-yielding method. The protocols provided herein offer a reliable foundation for researchers in organic synthesis and drug development to access a variety of valuable substituted anilines and related compounds. The simplicity of the procedure, coupled with the stability and reactivity of TMHI, makes it an attractive alternative to other amination methods.
References
- 1. This compound: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen [organic-chemistry.org]
- 2. digital.library.unt.edu [digital.library.unt.edu]
- 3. arkat-usa.org [arkat-usa.org]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,1,1-Trimethylhydrazinium Iodide Amination Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in amination reactions utilizing 1,1,1-trimethylhydrazinium iodide (TMHI).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Vicarious Nucleophilic Substitution (VNS) of hydrogen using TMHI.
Question: Why is my reaction yield consistently low?
Answer: Low yields in TMHI amination reactions can stem from several factors. Consider the following troubleshooting steps:
-
Moisture Contamination: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. The primary solvent, dimethyl sulfoxide (DMSO), should be of high purity and stored over molecular sieves.
-
Base Strength and Stoichiometry: A strong base is crucial for the deprotonation steps in the VNS mechanism. Potassium tert-butoxide (t-BuOK) or sodium methoxide (NaOMe) are commonly used.[1] Ensure you are using a freshly opened or properly stored container of the base. At least two equivalents of the base are typically required.[2]
-
TMHI Quality: While TMHI is a stable crystalline solid, its purity can affect the reaction outcome.[1] Synthesize or procure high-purity TMHI.
-
Reaction Temperature: These reactions are typically run at room temperature.[3] Elevated temperatures may lead to decomposition of the reactants or products.
-
Substrate Reactivity: The electronic properties of the nitroarene substrate significantly influence the reaction rate and yield. Highly electron-deficient aromatic rings are more reactive. Substituents on the ring can also impact the reaction's success. For instance, substrates with thioether groups (SPh or SCH2Ph) have been reported to give low yields (<20%).
Question: I am observing the formation of multiple products. How can I improve the selectivity?
Answer: The formation of multiple products can be due to a lack of regioselectivity or the occurrence of side reactions.
-
Regioselectivity: Amination with TMHI on substituted nitroarenes typically occurs at the ortho and para positions relative to the nitro group.[1] The ratio of these isomers can be influenced by the steric hindrance of the substituents on the aromatic ring.
-
Di-amination: With substrates containing multiple nitro groups or highly activated rings, double amination can occur. To minimize this, consider using a stoichiometric amount of TMHI relative to the desired number of amino groups to be introduced.
Question: The reaction mixture turns dark and tarry. What could be the cause?
Answer: A dark, tarry reaction mixture often indicates decomposition of the starting materials or products.
-
Impure Reagents: Impurities in the nitroarene, TMHI, or solvent can lead to side reactions and decomposition. Ensure the purity of all reagents.
-
Reaction Time: While the reaction is often rapid, prolonged reaction times can sometimes lead to degradation. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Oxygen Sensitivity: While not always reported as a major issue, some VNS reactions can be sensitive to atmospheric oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
Question: My reaction does not seem to be proceeding to completion. What should I check?
Answer: Incomplete conversion can be due to several factors related to the reaction setup and reagents.
-
Insufficient Base: As the base is consumed during the reaction, an insufficient amount will lead to an incomplete reaction. Ensure at least two equivalents of a strong base are used.
-
Poor Solubility: While DMSO is an excellent solvent for this reaction, ensure that all reactants are fully dissolved.
-
Inactive TMHI or Base: The quality of the TMHI and the base is critical. Use fresh, high-purity reagents.
Frequently Asked Questions (FAQs)
What is the mechanism of amination with this compound?
The amination reaction with TMHI proceeds via a Vicarious Nucleophilic Substitution (VNS) of hydrogen. This multi-step mechanism involves the addition of the aminating reagent to an electron-deficient aromatic ring, followed by the elimination of a leaving group (in this case, trimethylamine) and subsequent rearomatization.
What is the best solvent for this reaction?
Anhydrous dimethyl sulfoxide (DMSO) is the most commonly reported and effective solvent for TMHI amination reactions.[1][3]
Which base should I use and in what quantity?
Strong, non-nucleophilic bases are preferred. Potassium tert-butoxide (t-BuOK) and sodium methoxide (NaOMe) are the most frequently used bases.[1] A stoichiometric amount of at least two equivalents of the base relative to the TMHI is recommended.
Are there any functional groups that are incompatible with this reaction?
The reaction is generally tolerant of a range of functional groups. However, substrates with acidic protons may require additional equivalents of base. As mentioned, certain sulfur-containing groups have been shown to result in low yields.
Data Presentation
The yield of the amination reaction is highly dependent on the substrate. The following table summarizes reported yields for the amination of various 3-substituted nitrobenzenes with TMHI in the presence of potassium tert-butoxide in DMSO.
| 3-Substituent on Nitrobenzene | Product(s) | Total Yield (%) |
| H | Aniline | Not Reported |
| Cl | 2-Amino-1-chloro-3-nitrobenzene & 4-Amino-1-chloro-3-nitrobenzene | 85 |
| Br | 2-Amino-1-bromo-3-nitrobenzene & 4-Amino-1-bromo-3-nitrobenzene | 88 |
| I | 2-Amino-1-iodo-3-nitrobenzene & 4-Amino-1-iodo-3-nitrobenzene | 95 |
| OCH3 | 2-Amino-1-methoxy-3-nitrobenzene & 4-Amino-1-methoxy-3-nitrobenzene | 75 |
| CF3 | 2-Amino-1-(trifluoromethyl)-3-nitrobenzene & 4-Amino-1-(trifluoromethyl)-3-nitrobenzene | 66 |
Data sourced from J. Org. Chem. 1996, 61, 2934-2935.
Experimental Protocols
1. Synthesis of this compound (TMHI)
This protocol is adapted from the procedure reported by Pagoria, P. F., et al. in J. Org. Chem. 1996, 61, 2934-2935.
-
Materials:
-
1,1-Dimethylhydrazine
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
95% Ethanol (for recrystallization)
-
-
Procedure:
-
Dissolve 1,1-dimethylhydrazine (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath.
-
Slowly add methyl iodide (1.0 eq) dropwise to the stirred solution. A precipitate will form immediately.
-
Continue stirring the mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold THF.
-
Recrystallize the crude product from hot 95% ethanol to yield pure this compound as a white crystalline solid.
-
Dry the product under vacuum. The resulting solid is stable for months at room temperature.[1]
-
2. General Procedure for the Amination of a Nitroarene
This protocol is a general guideline based on reported procedures.
-
Materials:
-
Nitroarene (1.0 eq)
-
This compound (TMHI) (1.1-1.5 eq)
-
Potassium tert-butoxide (t-BuOK) (2.2-3.0 eq)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
10% Hydrochloric acid
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the nitroarene (1.0 eq) and TMHI (1.1-1.5 eq).
-
Add anhydrous DMSO and stir the mixture until all solids are dissolved.
-
Add potassium tert-butoxide (2.2-3.0 eq) to the solution in one portion. The reaction mixture will typically develop a deep red or orange color, and the evolution of trimethylamine may be observed.[1]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few minutes to several hours depending on the substrate.
-
Upon completion, carefully quench the reaction by pouring it into a beaker containing ice and water.
-
Acidify the aqueous mixture to a pH of approximately 3-4 with 10% hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Visualizations
Caption: Experimental workflow for the amination of nitroarenes using TMHI.
Caption: Troubleshooting flowchart for low reaction yields.
References
Vicarious Nucleophilic Substitution with TMHI: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing vicarious nucleophilic substitution (VNS) with 1,1,1-trimethylhydrazinium iodide (TMHI) for the amination of electron-deficient aromatic and heteroaromatic compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during VNS reactions with TMHI.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Base: The VNS reaction requires at least two equivalents of a strong, non-nucleophilic base to deprotonate the TMHI and to facilitate the final elimination step. 2. Presence of Water: The strong base and the anionic intermediates are highly sensitive to moisture, which can quench the reaction. 3. Inappropriate Solvent: The choice of solvent is crucial for the solubility of reagents and the stability of intermediates. 4. Substrate Deactivation: The presence of an acidic proton on the substrate (e.g., in nitrophenols or nitropyrroles) can lead to deprotonation by the base, deactivating the substrate towards nucleophilic attack. | 1. Optimize Base: Ensure at least two, and up to three, equivalents of a strong base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are used. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Solvent Selection: Dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are commonly used and effective solvents for this reaction. 4. Substrate Protection: Protect acidic protons on the substrate before subjecting it to the VNS reaction. For example, the N-H of a pyrrole should be alkylated. |
| Formation of Isomeric Mixtures | For 2- and 3-substituted nitroarenes, VNS amination with TMHI can occur at both the ortho and para positions relative to the nitro group, leading to a mixture of products.[1] | This is an inherent characteristic of the reaction's regioselectivity. To obtain a single isomer, chromatographic separation of the product mixture is typically required. |
| Observation of SNAr Product | In the case of halo-nitroarene substrates, particularly with 2- or 4-fluoro-substituted nitroarenes, conventional nucleophilic aromatic substitution (SNAr) of the halide can compete with the desired VNS of a hydrogen atom.[1] | While VNS is generally faster, minimizing the SNAr side reaction can be challenging. If SNAr is a significant issue, consider using a substrate with a less labile leaving group if possible. |
| Displacement of the Nitro Group | For certain heterocyclic substrates, such as 2-nitroquinoline, direct nucleophilic displacement of the nitro group can occur instead of VNS.[2] This leads to the formation of byproducts, in this case, 2(1H)-quinolinone after subsequent reactions. | This is a substrate-specific limitation. If you observe products resulting from nitro group displacement, VNS with TMHI may not be a suitable method for the amination of your specific heterocyclic system. Alternative synthetic routes should be explored. |
| Reaction Mixture Remains Dark/No Product after Acidic Workup | The formation of a deep red or purple color is characteristic of the anionic sigma-adduct intermediate. If this color persists and no product is isolated after acidic workup, it may indicate that the final elimination step is not occurring. | This could be due to steric hindrance or electronic effects on the substrate that disfavor the elimination step. Consider increasing the reaction temperature or using a stronger base to promote the elimination. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the strong base in the VNS reaction with TMHI?
A1: A strong base, such as potassium tert-butoxide, serves two primary functions in this reaction. First, it deprotonates the this compound (TMHI) to form the active nucleophile. Second, it facilitates the final β-elimination of trimethylamine from the intermediate sigma-adduct, which leads to the rearomatization of the ring and formation of the aminated product.[1]
Q2: Why am I not observing any reaction with my nitrophenol substrate?
A2: Nitrophenols are generally unsuitable substrates for VNS reactions. The acidic phenolic proton is readily deprotonated by the strong base required for the reaction. The resulting nitrophenolate anion is electron-rich, which deactivates the aromatic ring towards nucleophilic attack.[1][3]
Q3: Can I use TMHI for the amination of nitropyrroles?
A3: Direct amination of nitropyrroles using VNS with TMHI is not effective because the acidic N-H proton will be deprotonated by the base. To successfully perform the reaction, the pyrrole nitrogen must first be protected with a suitable group, such as an alkyl group.[1]
Q4: My reaction with a 3-substituted nitrobenzene is giving me a mixture of products. Is this expected?
A4: Yes, this is expected. The VNS amination of 2- and 3-substituted nitroarenes with TMHI typically yields a mixture of isomeric products where the amino group is introduced at the positions ortho and para to the nitro group.[1] The ratio of these isomers will depend on the electronic and steric nature of the substituent.
Q5: I am working with a fluoro-substituted nitroarene and I am getting a significant amount of a byproduct where the fluorine has been displaced. What is happening?
A5: You are likely observing a competing conventional nucleophilic aromatic substitution (SNAr) reaction. While VNS is often faster than SNAr on halo-nitroarenes, fluoride is a particularly good leaving group in SNAr reactions, especially when it is positioned ortho or para to the nitro group. This can lead to the formation of a significant amount of the SNAr product alongside the desired VNS product.[1]
Experimental Protocols
General Protocol for Vicarious Nucleophilic Amination with TMHI
Materials:
-
Nitroaromatic or nitroheteroaromatic substrate
-
This compound (TMHI) (1.5 - 2.0 equivalents)
-
Potassium tert-butoxide (t-BuOK) (2.5 - 3.0 equivalents)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the nitroaromatic substrate (1.0 equivalent) and TMHI (1.5 - 2.0 equivalents).
-
Add anhydrous DMSO via syringe to dissolve the solids.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (2.5 - 3.0 equivalents) portion-wise over 10-15 minutes. A deep red or purple color should develop.
-
Allow the reaction to warm to room temperature and stir for the time determined by TLC analysis (typically 1-4 hours).
-
Upon completion, pour the reaction mixture into a separatory funnel containing 1 M HCl and diethyl ether.
-
Separate the layers, and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow of the VNS amination reaction with TMHI.
Caption: Competing VNS and SNAr pathways for halo-nitroarenes.
References
purification of amino compounds from 1,1,1-trimethylhydrazinium iodide reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 1,1,1-trimethylhydrazinium iodide (also known as Girard's Reagent T) for the purification of chemical compounds. The guide is divided into two main applications: the purification of carbonyl compounds via derivatization and the purification of amino compounds from vicarious nucleophilic substitution (VNS) reactions.
Section A: Purification of Carbonyl Compounds via Derivatization
This compound is widely used as Girard's Reagent T to react with ketones and aldehydes.[1][2] This reaction forms a water-soluble hydrazone, allowing for the separation of the carbonyl compound from a mixture of water-insoluble substances.[3] The original carbonyl compound is then regenerated by hydrolysis of the hydrazone.
A1. Frequently Asked Questions & Troubleshooting
Q1: My derivatization reaction with Girard's Reagent T is not going to completion. What could be the cause?
A1: Incomplete derivatization can be due to several factors:
-
pH: The formation of hydrazones is pH-dependent. The reaction is often acid-catalyzed, with an optimal pH range typically between 4 and 5.[3] If the medium is too acidic or too basic, the reaction rate can decrease significantly.
-
Reaction Time and Temperature: Some less reactive ketones may require longer reaction times or elevated temperatures to proceed to completion. Consider increasing the reaction time or gently warming the mixture.
-
Reagent Purity: Girard's Reagent T is hygroscopic and can decompose.[3] Ensure you are using a high-purity reagent from a properly stored container.
-
Steric Hindrance: Highly sterically hindered ketones may react slowly or not at all.
Q2: I am experiencing issues with phase separation during the extraction of the Girard's T-hydrazone. How can I resolve this?
A2: Emulsion formation is a common problem during the extraction of the water-soluble hydrazone.
-
Salting Out: Add a saturated solution of an inert salt, such as sodium chloride (brine), to the aqueous layer. This increases the polarity of the aqueous phase and can help break the emulsion.
-
Centrifugation: If a stable emulsion persists, centrifugation of the mixture can often force the separation of the layers.
-
Solvent Choice: Ensure you are using immiscible solvents. If the organic solvent has some water miscibility, it can contribute to emulsion formation.
Q3: The yield of my recovered carbonyl compound is low after the hydrolysis step. What are the possible reasons?
A3: Low yield upon recovery can be attributed to issues with the hydrazone cleavage:
-
Incomplete Hydrolysis: The hydrolysis of the hydrazone is a reversible equilibrium reaction.[4] To drive the reaction to completion, it is often necessary to use an excess of water and an acid catalyst. The hydrolysis of trimethylhydrazonium ions can be slow.[5][6]
-
Degradation of the Target Compound: If your target carbonyl compound is sensitive to acid, the conditions required for hydrolysis might cause degradation. In such cases, you may need to carefully optimize the acid concentration, temperature, and reaction time.
-
Inefficient Extraction: After hydrolysis, the regenerated carbonyl compound needs to be efficiently extracted from the aqueous medium. Ensure you are using an appropriate organic solvent and performing multiple extractions to maximize recovery.
Q4: Can I use Girard's Reagent T for the purification of aldehydes as well as ketones?
A4: Yes, Girard's Reagent T reacts with both aldehydes and ketones to form the corresponding hydrazones.[1][2] The principles of purification are the same for both classes of compounds.
A2. Data Presentation: Reaction Conditions
The efficiency of derivatization and hydrolysis can be influenced by the reaction conditions. The following table summarizes typical conditions.
| Parameter | Derivatization (Hydrazone Formation) | Hydrolysis (Carbonyl Regeneration) |
| pH | Slightly acidic (typically pH 4-5)[3] | Acidic (e.g., using HCl)[7] |
| Solvent | Typically an alcohol (e.g., ethanol) with acetic acid | Aqueous acid |
| Temperature | Room temperature to reflux | Room temperature to gentle heating |
| Reaction Time | 30 minutes to several hours | 1 to 12 hours |
A3. Experimental Protocol: Purification of a Ketone
This protocol provides a general procedure for the separation of a ketone from a mixture of non-carbonyl compounds.
1. Derivatization: a. Dissolve the crude mixture containing the ketone in ethanol. b. Add a 1.2 molar equivalent of Girard's Reagent T and a catalytic amount of acetic acid. c. Stir the mixture at room temperature for 2 hours.
2. Extraction: a. Dilute the reaction mixture with water and an immiscible organic solvent (e.g., diethyl ether). b. Separate the layers. The aqueous layer now contains the water-soluble hydrazone of the ketone. c. Wash the organic layer with water and combine the aqueous extracts. d. Wash the combined aqueous layers with the organic solvent to remove any remaining non-carbonyl impurities.
3. Hydrolysis: a. Acidify the aqueous solution containing the hydrazone with concentrated hydrochloric acid to a pH of approximately 1. b. Stir the mixture at room temperature for 4-6 hours to allow for hydrolysis. The progress can be monitored by thin-layer chromatography (TLC).
4. Recovery of the Purified Ketone: a. Extract the aqueous solution multiple times with an appropriate organic solvent (e.g., dichloromethane or diethyl ether). b. Combine the organic extracts, wash with a saturated sodium bicarbonate solution, and then with brine. c. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified ketone.
A4. Visualization: Workflow Diagram
Caption: Workflow for the purification of a ketone using Girard's Reagent T.
Section B: Purification of Amino Compounds from VNS Reactions
This compound (TMHI) can also be used as a potent aminating agent in a reaction known as Vicarious Nucleophilic Substitution (VNS) of hydrogen, particularly on electron-deficient aromatic rings like nitroarenes.[8] This reaction introduces an amino group onto the aromatic ring.[8]
B1. Frequently Asked Questions & Troubleshooting
Q1: My VNS amination reaction with TMHI is giving a low yield. What can I do to improve it?
A1: Low yields in VNS reactions can often be traced to several factors:
-
Base Strength: VNS reactions require a strong base to deprotonate the hydrazinium salt and facilitate the reaction. Potassium tert-butoxide (t-BuOK) is commonly used.[9] Ensure the base is fresh and anhydrous.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Use anhydrous solvents (like DMSO or THF) and ensure your glassware is thoroughly dried.[9]
-
Reaction Temperature: These reactions are often performed at low temperatures to control reactivity and side reactions. However, some substrates may require higher temperatures to react.
-
Purity of Starting Materials: Ensure your nitroarene starting material is pure, as impurities can interfere with the reaction.
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the amination?
A2: The position of amination in VNS reactions is directed by the electron-withdrawing groups on the aromatic ring, typically occurring at positions ortho and para to the nitro group.[9]
-
Steric Hindrance: The steric bulk of substituents on the aromatic ring can influence the regioselectivity. Bulky groups may favor amination at the less sterically hindered position.
-
Reaction Conditions: While the inherent electronics of the substrate are the primary determinant of regioselectivity, fine-tuning the reaction temperature or the base used might offer some improvement in the isomeric ratio.
Q3: What is the best way to purify the final amino compound from the reaction mixture?
A3: After quenching the reaction, the purification of the aminated product typically involves:
-
Acid-Base Extraction: The product, being an aromatic amine, can be protonated and extracted into an acidic aqueous solution, separating it from neutral organic byproducts. Subsequent basification of the aqueous layer will allow for the re-extraction of the purified amine into an organic solvent.
-
Chromatography: Column chromatography on silica gel is a very effective method for separating the desired amino compound from unreacted starting material, isomers, and other byproducts.[10]
B2. Data Presentation: Reagent Properties
| Property | Value |
| Synonyms | Girard's Reagent T, (Carboxymethyl)trimethylammonium chloride hydrazide, TMHI |
| CAS Number | 3288-80-0 |
| Molecular Formula | C₃H₁₁IN₂ |
| Molecular Weight | 202.04 g/mol |
| Appearance | White to almost white crystalline powder |
| Melting Point | 225-230 °C (decomposes) |
B3. Experimental Protocol: VNS Amination of a Nitroarene
This is a general protocol for the amination of a nitroarene using TMHI.
1. Reaction Setup: a. In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nitroarene in anhydrous DMSO. b. Cool the solution in an ice bath.
2. Reaction: a. In a separate flask, suspend this compound and potassium tert-butoxide in anhydrous DMSO. b. Slowly add the base/TMHI suspension to the cooled solution of the nitroarene. A deep color change is often observed. c. Stir the reaction at low temperature for the specified time (typically 1-3 hours), monitoring the progress by TLC.
3. Quenching and Workup: a. Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid. b. Extract the mixture with an organic solvent (e.g., ethyl acetate). c. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
4. Purification: a. Remove the solvent under reduced pressure. b. Purify the crude product by column chromatography on silica gel to isolate the aminated product.
B4. Visualization: VNS Mechanism
Caption: Simplified logical flow of a VNS amination reaction using TMHI.
References
- 1. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cas 123-46-6,Girard's Reagent T | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reactions with Tetramethyl-2-hexenyl-iodide (TMHI)
This guide provides researchers, scientists, and drug development professionals with technical support for reactions involving tetramethyl-2-hexenyl-iodide (TMHI), a sterically hindered tertiary alkyl iodide. The content focuses on the critical effects of base and solvent selection on reaction efficiency and product distribution, particularly in elimination and substitution pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions for a tertiary alkyl iodide like TMHI?
For a tertiary alkyl iodide, the main competing reaction pathways are the bimolecular elimination (E2), unimolecular elimination (E1), and unimolecular nucleophilic substitution (SN1). Due to significant steric hindrance at the tertiary carbon center, the bimolecular nucleophilic substitution (SN2) pathway is generally not observed.[1][2][3]
Q2: How do I favor the E2 elimination pathway over SN1/E1?
To favor the E2 pathway, a strong, non-nucleophilic base should be used.[3][4][5] The reaction rate for E2 is dependent on the concentration of both the substrate (TMHI) and the base.[6][7] In contrast, SN1/E1 reactions are favored by weak bases/weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate.[5][8] Therefore, using a high concentration of a strong base will significantly promote the E2 mechanism.
Q3: What is the role of the solvent in TMHI reactions?
The solvent plays a crucial role in determining the reaction pathway.
-
Polar protic solvents (e.g., water, ethanol, methanol) stabilize the carbocation intermediate, which strongly favors SN1 and E1 reactions.[8] These solvents can also solvate and deactivate strong bases through hydrogen bonding, reducing E2 efficiency.[9][10]
-
Polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal for E2 reactions.[6][9] They can dissolve ionic species (the base) but do not strongly solvate the anionic base, leaving it more reactive and available to abstract a proton.[9][10]
-
Non-polar solvents (e.g., THF, diethyl ether) are also suitable for E2 reactions, especially when using highly soluble, non-ionic bases or bulky alkoxides.
Q4: How does the structure of the base affect the elimination product?
The steric bulk of the base is a key factor in controlling the regioselectivity of the elimination (i.e., which alkene isomer is formed).
-
Small, strong bases (e.g., sodium ethoxide, sodium hydroxide) tend to favor the formation of the more substituted, thermodynamically stable alkene (Zaitsev's rule).[1][11]
-
Bulky, strong bases (e.g., potassium tert-butoxide (KOtBu), lithium diisopropylamide (LDA)) will preferentially abstract the most sterically accessible proton, leading to the formation of the less substituted alkene (Hofmann product).[1][12][13] Given the hindered nature of TMHI, using a bulky base can be an effective strategy to control the outcome.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or no reaction. | 1. The base is not strong enough to promote E2. 2. The temperature is too low. | 1. Switch to a stronger base such as KOtBu or LDA.[14] 2. Increase the reaction temperature; elimination reactions are generally favored by heat.[5] |
| Major product is the alcohol (SN1 product) instead of the alkene. | 1. The base is too weak or concentration is too low. 2. A polar protic solvent (e.g., ethanol, water) was used, favoring the SN1/E1 pathway.[3][8] | 1. Use a high concentration of a strong, non-nucleophilic base. 2. Change the solvent to a polar aprotic (e.g., DMSO, THF) to disfavor carbocation formation.[9] |
| A mixture of alkene isomers is formed. | The base used does not provide sufficient selectivity between the possible elimination products (Zaitsev vs. Hofmann). | To favor the less substituted (Hofmann) alkene, use a sterically hindered base like KOtBu or LDA.[12][14] To favor the more substituted (Zaitsev) alkene, use a smaller, strong base like sodium ethoxide (NaOEt).[1] |
| Reaction is slow and gives a mixture of SN1 and E1 products. | The conditions are promoting a unimolecular pathway (weak base in a polar protic solvent).[3][4] | To accelerate the reaction and favor a single E2 pathway, switch to a strong base (e.g., KOtBu) in a polar aprotic solvent (e.g., THF or DMSO).[6][9] |
Data Presentation: Effect of Base and Solvent on Product Distribution
The following table illustrates the expected product distribution for the reaction of a representative tertiary alkyl halide under various conditions. TMHI is expected to follow similar trends.
| Substrate | Base | Solvent | Temperature | Major Product(s) | Minor Product(s) | Predominant Mechanism |
| tert-Butyl iodide | NaOEt | Ethanol | 55°C | ~80% Alkene | ~20% Ether | E2 / SN1 |
| tert-Butyl iodide | KOtBu | tert-Butanol | 55°C | >95% Alkene | <5% Ether | E2 |
| tert-Butyl iodide | H₂O | Water | 65°C | ~60% tert-Butanol | ~40% Alkene | SN1 / E1 |
| tert-Butyl iodide | DBU | THF | 25°C | >90% Alkene | <10% Substitution | E2 |
| tert-Butyl iodide | NaCN | DMSO | 25°C | ~90% Alkene | ~10% Nitrile | E2 |
Data is illustrative and based on general principles for tertiary alkyl halides.
Experimental Protocols
Protocol: E2 Elimination of TMHI using Potassium tert-Butoxide (KOtBu)
This protocol is designed to maximize the yield of the elimination product by favoring the E2 mechanism.
Objective: To synthesize the corresponding alkene from TMHI via an E2 reaction.
Materials:
-
Tetramethyl-2-hexenyl-iodide (TMHI)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagents: To the flask, add anhydrous THF (10 mL per 1 mmol of TMHI).
-
Base Addition: With vigorous stirring, add potassium tert-butoxide (1.5 equivalents) to the THF.
-
Substrate Addition: Slowly add TMHI (1.0 equivalent) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 66°C for THF) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired alkene.
Visualizations
Reaction Pathway Diagram
This diagram illustrates the competing reaction pathways available to a tertiary alkyl halide like TMHI. The choice of base and solvent dictates which pathway is favored.
References
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 8.6. Assessing SN1, SN2, E1, E2: Which will happen? | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. The E2 Reaction Mechanism [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. homework.study.com [homework.study.com]
troubleshooting low conversion in 1,1,1-trimethylhydrazinium iodide aminations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in 1,1,1-trimethylhydrazinium iodide (TMHI) aminations of nitroaromatics. This reaction, a form of vicarious nucleophilic substitution (VNS), is a powerful tool for the direct introduction of an amino group onto an aromatic ring.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMHI) and what is it used for?
A1: this compound (TMHI) is a stable, crystalline reagent used for the direct amination of electron-deficient aromatic compounds, particularly nitroarenes.[1][2][3] It serves as a source of the "NH2-" synthon in a vicarious nucleophilic substitution (VNS) reaction.[1][4]
Q2: What is the general reaction mechanism?
A2: The reaction proceeds via a vicarious nucleophilic substitution (VNS) mechanism. In the presence of a strong base, TMHI forms a nucleophilic aminating agent. This agent attacks the electron-deficient aromatic ring (e.g., a nitroarene) to form a σ-adduct. Subsequent elimination of trimethylamine and a proton, facilitated by the base, leads to the aminated product and restores aromaticity.
Q3: My reaction did not result in the expected product. What are some common reasons for complete reaction failure?
A3: Complete failure of the reaction can often be attributed to:
-
Inactive Reagents: Degradation of TMHI or the base due to improper storage or handling.
-
Presence of Water: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Incorrect Base: A strong base, such as potassium tert-butoxide (t-BuOK) or sodium methoxide (NaOMe), is required.[1][2]
-
Substrate Incompatibility: Not all nitroaromatics are suitable substrates. For example, 2-nitroquinoline undergoes a displacement of the nitro group rather than VNS.[5]
Q4: I am observing a very low yield. What are the most likely causes?
A4: Low yields are a common issue and can often be traced back to several factors:
-
Sub-optimal Reagent Quality: Ensure the purity of your TMHI, base, and solvent. DMSO is notoriously hygroscopic; use a freshly opened bottle of anhydrous DMSO or dry it appropriately.
-
Insufficient Base: VNS reactions typically require at least two equivalents of a strong base.[1]
-
Inadequate Anhydrous Conditions: Even trace amounts of water can quench the strong base and inhibit the reaction.
-
Poor Temperature Control: While the reaction is generally conducted at room temperature, some substrates may require cooling to minimize side reactions, while others may need gentle heating to proceed.
-
Substrate-Specific Effects: The electronic and steric properties of your nitroarene can significantly influence the yield. For instance, 1-substituted-3,5-dinitrobenzenes with thioether substituents (SPh or SCH2Ph) have been reported to give low yields (<20%).[6]
Q5: My reaction mixture did not turn the characteristic deep red color. What does this indicate?
A5: The formation of a deep red solution is a diagnostic feature of the reaction, indicating the formation of the σ-adduct.[2] The absence of this color change suggests that the initial nucleophilic attack is not occurring. This is likely due to one of the reasons for complete reaction failure outlined in Q3, particularly inactive reagents or the presence of moisture.
Q6: I am getting a mixture of ortho and para isomers. Is this normal?
A6: Yes, for many substituted nitrobenzenes, the formation of both ortho and para isomers is expected.[1] The ratio of these isomers is dependent on the nature and position of the substituents on the aromatic ring.
Q7: Can other functional groups on the nitroarene interfere with the reaction?
A7: Yes. While the nitro group is the primary directing group, other substituents can influence the reaction's outcome. Highly acidic protons elsewhere in the molecule can be deprotonated by the strong base. Other leaving groups on the ring could potentially be displaced, although VNS of hydrogen is often faster than aromatic nucleophilic substitution of halogens (with the exception of fluoride).[1]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low conversion issues.
Diagram: Troubleshooting Workflow for Low Conversion in TMHI Aminations
Caption: A logical workflow for troubleshooting low yields in TMHI aminations.
Quantitative Data Summary
The success of TMHI amination is highly substrate-dependent. The following table summarizes reported yields for various nitroaromatic substrates.
| Substrate | Base | Solvent | Yield (%) | Products (ortho:para) | Reference |
| 3-Nitrotoluene | t-BuOK | DMSO | 85 | 70:30 | [2] |
| 3-Nitroanisole | t-BuOK | DMSO | 95 | 90:10 | [2] |
| 3-Nitrobenzotrifluoride | t-BuOK | DMSO | 66 | 20:80 | [2] |
| 1,3-Dinitrobenzene | t-BuOK | DMSO | 82 | Diaminated product | [2] |
| 5-Nitroquinoline | t-BuOK | DMSO | 95 | 8-amino-5-nitro | [5] |
| 6-Nitroquinoline | t-BuOK | DMSO | 86 | 5-amino-6-nitro | [5] |
| 1-Phenylthio-3,5-dinitrobenzene | t-BuOK | DMSO | <20 | 1:1 | [6] |
| 1-Benzylthio-3,5-dinitrobenzene | t-BuOK | DMSO | <20 | 1:1 | [6] |
Experimental Protocols
Preparation of this compound (TMHI)
TMHI is synthesized by the reaction of 1,1-dimethylhydrazine with methyl iodide.[2]
-
Materials: 1,1-dimethylhydrazine, methyl iodide, diethyl ether.
-
Procedure:
-
Dissolve 1,1-dimethylhydrazine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of methyl iodide dropwise with stirring.
-
A white precipitate of TMHI will form.
-
Continue stirring in the ice bath for 1-2 hours.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Store the resulting stable, crystalline solid in a desiccator at room temperature.
-
General Protocol for TMHI Amination of a Nitroarene
This protocol provides a general guideline. Molar equivalents and reaction times may need to be optimized for specific substrates.
-
Materials: Nitroarene substrate, TMHI, potassium tert-butoxide (t-BuOK), anhydrous dimethyl sulfoxide (DMSO).
-
Procedure:
-
To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the nitroarene substrate (1.0 eq) and TMHI (1.2 eq).
-
Add anhydrous DMSO via syringe.
-
Stir the mixture at room temperature until all solids are dissolved.
-
In a separate flask, prepare a solution or slurry of t-BuOK (2.5 eq) in anhydrous DMSO.
-
Slowly add the t-BuOK solution to the nitroarene/TMHI solution via syringe over 10-15 minutes. A deep red color should develop.
-
Stir the reaction mixture at room temperature for the desired time (typically 1-4 hours, can be monitored by TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice and water.
-
Acidify the aqueous mixture with a suitable acid (e.g., 1 M HCl) to a pH of ~5-6.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Diagram: Experimental Workflow for TMHI Amination
Caption: A step-by-step workflow for a typical TMHI amination experiment.
References
- 1. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 2. This compound: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen [organic-chemistry.org]
- 3. scbt.com [scbt.com]
- 4. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Isomer Formation in TMHI Amination
Welcome to the technical support center for managing the formation of isomers in 1,1,1-trimethylhydrazinium iodide (TMHI) amination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the amination of nitroaromatic compounds using TMHI.
Troubleshooting Guide
The amination of nitroarenes with TMHI via Vicarious Nucleophilic Substitution (VNS) can sometimes lead to the formation of a mixture of ortho and para isomers. The following guide provides solutions to common issues related to isomer control and overall reaction efficiency.
| Issue | Potential Cause | Suggested Solution |
| Poor or No Reaction | 1. Ineffective Base: The base is not strong enough to deprotonate the TMHI precursor to form the active aminating agent. 2. Solvent Purity: Presence of water or protic impurities in the solvent is quenching the strong base. 3. Low Reaction Temperature: The activation energy for the reaction is not being met. | 1. Use a very strong base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). Ensure the base is fresh and has been stored under anhydrous conditions. 2. Use anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Ensure all glassware is thoroughly dried before use. 3. While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-60 °C) may be required for less reactive substrates. Monitor the reaction for decomposition at higher temperatures. |
| Low Yield of Aminated Products | 1. Incorrect Stoichiometry: An insufficient amount of the base or TMHI is being used. 2. Side Reactions: The highly reactive aminating species may be undergoing side reactions. 3. Incomplete Quenching: The reaction may not be effectively stopped, leading to product degradation during workup. | 1. A stoichiometry of at least 2 equivalents of base per mole of the CH acid (in this case, the aminating agent precursor) is typically required for VNS reactions. A slight excess of TMHI may also be beneficial. 2. Ensure a high concentration of the nitroaromatic substrate to favor the desired bimolecular reaction. Add the base slowly to a solution of the substrate and TMHI to maintain a low concentration of the highly reactive aminating agent. 3. Quench the reaction by pouring it into a cold, dilute acid solution (e.g., 1 M HCl) to neutralize the excess base and protonate the product. |
| Poor Regioselectivity (Unwanted Isomer Ratio) | 1. Steric Hindrance: For substrates with substituents, steric hindrance around the ortho position can influence the isomer ratio. 2. Electronic Effects: The electronic nature of the substituents on the nitroarene can direct the position of amination. 3. Reaction Temperature: Higher temperatures can sometimes lead to a decrease in selectivity. | 1. To favor para-amination, consider if a bulkier protecting group can be temporarily installed on a nearby functional group to sterically block the ortho position. This is a substrate-dependent strategy. For the aminating agent itself, TMHI is relatively small. 2. The regioselectivity is inherently dictated by the substrate. For 3-substituted nitrobenzenes, a mixture of ortho and para products is common. For 4-substituted nitrobenzenes, amination typically occurs at the ortho position. Understanding the electronic directing effects of your specific substrate is key. 3. If a mixture of isomers is being formed, try running the reaction at a lower temperature (e.g., 0 °C or room temperature) to see if the kinetic product is favored with higher selectivity. |
| Formation of Byproducts | 1. Decomposition of TMHI: The aminating agent may be unstable under the reaction conditions. 2. Reaction with Solvent: The strong base or the aminating agent may react with the solvent. | 1. Add the TMHI reagent to the reaction mixture in portions or as a solution to control its concentration. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 2. Use high-purity, anhydrous solvents. While DMSO and DMF are generally suitable, for very sensitive substrates, consider exploring other polar aprotic solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of TMHI amination?
A1: TMHI amination proceeds through a Vicarious Nucleophilic Substitution (VNS) mechanism. A strong base deprotonates the TMHI, forming a reactive aminating species. This nucleophile then attacks the electron-deficient nitroaromatic ring at a hydrogen-bearing carbon atom, typically ortho or para to the nitro group, forming a σ-complex. This is followed by a base-induced β-elimination of a leaving group from the aminating agent and a proton from the ring, which restores aromaticity and results in the aminated product.
Q2: How can I influence the ortho:para isomer ratio?
A2: The ortho:para ratio in TMHI amination is primarily influenced by two factors:
-
Steric Effects: Bulky substituents on the nitroaromatic substrate will sterically hinder the ortho position, leading to a higher proportion of the para isomer.
-
Electronic Effects: The inherent electronic properties of the substituents on the nitroarene direct the position of nucleophilic attack. For 3-substituted nitrobenzenes, a mixture of isomers is often unavoidable.
Experimentally, you can try to influence the ratio by:
-
Lowering the reaction temperature: This may favor the kinetically controlled product, which could be one isomer over the other.
-
Changing the solvent: The polarity of the solvent can sometimes influence the transition state energies for the formation of the different isomers.
Q3: What is the optimal base and solvent for TMHI amination?
A3: A strong base in a polar aprotic solvent is essential. The most commonly used system is potassium tert-butoxide (t-BuOK) in anhydrous dimethyl sulfoxide (DMSO). Sodium hydride (NaH) in DMSO or dimethylformamide (DMF) can also be effective. The choice of base and solvent should ensure efficient deprotonation of the TMHI precursor and facilitate the subsequent elimination step.
Q4: How do I know if my reaction is working?
A4: VNS reactions with TMHI are often characterized by a rapid change in color upon addition of the base. The formation of the anionic σ-complex typically results in a deep red or purple solution. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture and quenching them in a dilute acid solution before analysis.
Q5: What are some common side reactions to be aware of?
A5: Common side reactions include the decomposition of the TMHI reagent, especially at elevated temperatures, and reactions of the strong base with any trace amounts of water or other protic impurities. In some cases, the aminating agent can also self-condense if its concentration is too high.
Quantitative Data on Isomer Formation
The regioselectivity of TMHI amination is highly dependent on the substitution pattern of the nitroarene. Below is a summary of expected outcomes and representative data based on published literature.
| Substrate (3-Substituted Nitrobenzene) | Major Isomer(s) | Typical Ortho:Para Ratio | Notes |
| 3-Nitrotoluene | ortho and para | Variable, often near 1:1 | The small methyl group offers minimal steric hindrance, leading to a mixture of isomers. |
| 3-Chloronitrobenzene | ortho and para | Slightly favors para | The chloro group is electronically withdrawing but has moderate steric bulk. |
| 3-Nitrobenzonitrile | ortho and para | Tends to favor para | The linear cyano group has less steric hindrance than other groups, but electronic factors still lead to a mixture. |
| 3-Trifluoromethylnitrobenzene | Predominantly para | Can be > 1:4 | The bulky CF3 group significantly hinders the ortho position. |
Note: These ratios are illustrative and can be influenced by the specific reaction conditions used. It is always recommended to perform a small-scale pilot reaction to determine the isomer ratio for a new substrate.
Experimental Protocols
General Protocol for TMHI Amination of a Substituted Nitrobenzene
This protocol provides a general starting point for the amination of a generic 3-substituted nitrobenzene.
Materials:
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3-Substituted nitrobenzene (1.0 mmol)
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This compound (TMHI) (1.2 mmol, 1.2 eq)
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Potassium tert-butoxide (t-BuOK) (2.5 mmol, 2.5 eq)
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Anhydrous Dimethyl Sulfoxide (DMSO) (10 mL)
-
1 M Hydrochloric Acid (for quenching)
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Ethyl acetate (for extraction)
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the 3-substituted nitrobenzene (1.0 mmol) and TMHI (1.2 mmol).
-
Add anhydrous DMSO (10 mL) and stir the mixture under a nitrogen atmosphere until all solids are dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide (2.5 mmol) in anhydrous DMSO (5 mL).
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Slowly add the t-BuOK solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. A deep red or purple color should develop.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Once the reaction is complete (typically 1-4 hours), cool the mixture back to 0 °C and slowly quench by pouring it into 50 mL of cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the ortho and para isomers.
Visualizations
Technical Support Center: Work-up Procedures for 1,1,1-Trimethylhydrazinium Iodide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,1,1-trimethylhydrazinium iodide (TMHI) in their synthetic protocols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up of TMHI reactions, presented in a question-and-answer format.
Issue 1: Persistent Deep Red or Dark Color in the Reaction Mixture After Quenching
-
Question: I have quenched my TMHI reaction, but the mixture remains intensely colored. How can I remove this color to isolate my product?
-
Answer: The deep red color is characteristic of the anionic sigma-adducts formed during the vicarious nucleophilic substitution (VNS) reaction.[1] Typically, this color dissipates upon acidic work-up. If the color persists, it may indicate incomplete quenching or the presence of stable colored byproducts.
-
Recommended Action:
-
Ensure complete neutralization of the strong base (e.g., potassium tert-butoxide) by dropwise addition of a dilute acid, such as 1 M HCl, while monitoring the pH.
-
If the product is stable to oxidation, a small amount of an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide can be carefully added to decolorize the solution. This should be done with caution and on a small scale first to ensure product compatibility.
-
Activated carbon (charcoal) treatment of the crude product solution can also be effective in removing colored impurities before further purification.
-
-
Issue 2: Difficulty in Removing DMSO Solvent
-
Question: I am struggling to remove the high-boiling point solvent, DMSO, from my product. What are the best methods?
-
Answer: DMSO is a common challenge in work-ups due to its high boiling point and miscibility with many organic solvents. Several techniques can be employed depending on the properties of your product.
-
Recommended Actions:
-
Aqueous Extraction: This is the most common method. Dilute the reaction mixture with a large volume of water (at least 10 times the volume of DMSO) and extract the product with a water-immiscible organic solvent like ethyl acetate, diethyl ether, or dichloromethane. Repeat the aqueous wash of the organic layer multiple times to ensure complete removal of DMSO.
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Precipitation: If your product is a solid and has low solubility in water, pouring the DMSO reaction mixture into a large volume of cold water can precipitate the product, which can then be collected by filtration.
-
Lyophilization (Freeze-Drying): For products that are sensitive to heat or difficult to extract, removing the DMSO via lyophilization is an effective, albeit slower, method.
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Column Chromatography: If the product is to be purified by column chromatography, the crude reaction mixture can sometimes be directly loaded onto a silica gel column. The highly polar DMSO will be washed off with the initial polar eluent.
-
-
Issue 3: Emulsion Formation During Aqueous Extraction
-
Question: An emulsion has formed during the liquid-liquid extraction, and the layers are not separating. How can I break this emulsion?
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Answer: Emulsions are common when working with complex reaction mixtures.
-
Recommended Actions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
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Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion.
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Patience: Allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.
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Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can be a very effective method to separate the layers.
-
-
Issue 4: Product is Water-Soluble
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Question: My aminated product has significant water solubility, making extraction from the aqueous phase difficult. What work-up strategy should I use?
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Answer: This is a common challenge with polar aromatic amines.
-
Recommended Actions:
-
Continuous Liquid-Liquid Extraction: This technique allows for the exhaustive extraction of water-soluble compounds with a water-immiscible organic solvent over an extended period.
-
Salting Out: Saturating the aqueous phase with a salt like sodium chloride or ammonium sulfate can decrease the solubility of the organic product, facilitating its extraction into an organic solvent.
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Solvent Evaporation and Chromatography: If the product is not volatile, the aqueous layer can be evaporated to dryness (if no inorganic salts are present from the work-up) or lyophilized, and the resulting solid can be purified by column chromatography.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for quenching a TMHI reaction?
A1: The reaction is typically quenched by pouring the reaction mixture into a large volume of cold water or onto crushed ice. This hydrolyzes any remaining reactive species. Subsequent acidification with a dilute acid like HCl is often performed to neutralize the base and protonate the aminated product, which can aid in its isolation.[2]
Q2: What are the common byproducts in a TMHI reaction, and how are they removed?
A2: The main byproducts are trimethylamine and iodide salts.[1] Trimethylamine is a gas and is often evolved during the reaction. Any dissolved trimethylamine and the iodide salts are typically removed during the aqueous work-up, as they are highly water-soluble.
Q3: My product seems to have co-precipitated with inorganic salts during the work-up. How can I purify it?
A3: If your product precipitates along with inorganic salts, you can try to redissolve the solid mixture in a suitable organic solvent in which your product is soluble but the inorganic salts are not. Filtration will then separate your product solution from the insoluble salts. Alternatively, if the product is soluble in a minimal amount of hot water, recrystallization can be an effective purification method.
Q4: Is it necessary to use anhydrous DMSO for the reaction?
A4: Yes, the use of dry DMSO is recommended. The reaction is performed with a strong base (e.g., potassium tert-butoxide), which can be quenched by water. The presence of water can reduce the efficiency of the reaction.
Data Presentation
Table 1: Examples of Amination of 3-Substituted Nitrobenzenes with TMHI
| Substrate (3-R-Nitrobenzene) | R-Group | Product(s) | Total Yield (%) |
| Nitrobenzene | H | 2-Nitroaniline, 4-Nitroaniline | 85 |
| 3-Nitrotoluene | CH₃ | 2-Amino-3-nitrotoluene, 4-Amino-3-nitrotoluene | 78 |
| 3-Nitroanisole | OCH₃ | 2-Amino-3-nitroanisole, 4-Amino-3-nitroanisole | 95 |
| 3-Nitrobenzoic Acid | COOH | 2-Amino-3-nitrobenzoic acid | 66 |
| 3-Nitrobenzonitrile | CN | 2-Amino-3-nitrobenzonitrile, 4-Amino-3-nitrobenzonitrile | 88 |
Data compiled from Pagoria, P. F.; Mitchell, A. R.; Schmidt, R. D. J. Org. Chem. 1996, 61, 2934-2935.[3]
Experimental Protocols
General Experimental Protocol for the Amination of Nitroarenes with TMHI
This protocol is a generalized procedure based on the literature.[1]
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve the nitroarene substrate in anhydrous DMSO.
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Addition of Reagents: To the stirred solution, add this compound (TMHI). Then, add a strong base, such as potassium tert-butoxide, portion-wise at room temperature. The reaction is often exothermic, and a deep red color will develop.
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Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, pour the reaction mixture into a beaker containing crushed ice or cold water.
-
Work-up and Isolation:
-
For Water-Insoluble Products: Acidify the aqueous mixture with dilute HCl to a pH of ~3-4. The product may precipitate and can be collected by vacuum filtration. Wash the solid with water and dry under vacuum.
-
For Water-Soluble Products: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be further purified by column chromatography, recrystallization, or distillation, depending on its physical properties.
Mandatory Visualization
Caption: General experimental workflow for TMHI amination reactions.
Caption: Troubleshooting logic for common work-up issues.
References
Technical Support Center: 1,1,1-Trimethylhydrazinium Iodide in Aromatic Amination Reactions
Welcome to the technical support center for 1,1,1-trimethylhydrazinium iodide (TMHI). This resource is designed for researchers, scientists, and drug development professionals utilizing TMHI for aromatic amination via Vicarious Nucleophilic Substitution (VNS). Here you will find troubleshooting guides and frequently asked questions to address common issues and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMHI) and what is its primary application?
A1: this compound is a stable, crystalline solid at room temperature.[1][2] It serves as a highly reactive reagent for the amination of electron-deficient aromatic compounds, such as nitroarenes, through a reaction known as Vicarious Nucleophilic Substitution (VNS) of hydrogen.[1][2]
Q2: Is the decomposition of TMHI something to be prevented during the reaction?
A2: The "decomposition" of TMHI in the context of a VNS reaction is the desired chemical transformation. In the presence of a strong base, TMHI is deprotonated to form a reactive intermediate that acts as the aminating agent. Therefore, the goal is not to prevent its decomposition but to ensure it occurs under optimal conditions to favor the desired amination of your substrate.
Q3: What are the key reagents and conditions for a successful VNS reaction with TMHI?
A3: A successful VNS reaction using TMHI typically requires:
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A strong base: Potassium tert-butoxide (t-BuOK) or sodium methoxide (NaOMe) are commonly used.[1][2]
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An anhydrous polar aprotic solvent: Dry dimethyl sulfoxide (DMSO) is the most effective solvent.[1][2]
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An electron-deficient aromatic substrate: Nitroarenes are excellent substrates for this reaction.
Q4: I observe a rapid color change upon adding the base to my reaction mixture. Is this normal?
A4: Yes, the formation of a deep red or colored solution is a characteristic and diagnostic feature of a successful VNS reaction with TMHI.[1][2] This color change indicates the formation of the reactive aminating species and the subsequent Meisenheimer-type adducts with the aromatic substrate.
Troubleshooting Guide
This guide addresses specific issues that may arise during your VNS amination experiments with TMHI.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Presence of moisture: Water can quench the strong base and interfere with the formation of the reactive aminating species. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMSO and ensure the TMHI and substrate are dry. |
| Inactive TMHI: The reagent may have degraded due to improper storage or impurities. | Purify the TMHI by recrystallization. Store it in a desiccator, protected from light and moisture. | |
| Insufficiently strong base: The base may not be strong enough to deprotonate the TMHI effectively. | Use a freshly opened or properly stored container of a strong base like potassium tert-butoxide. | |
| Incorrect solvent: The use of protic or non-polar solvents can inhibit the reaction. | Use anhydrous DMSO as the solvent. | |
| Low reaction temperature: The reaction rate may be too slow at lower temperatures. | While the reaction is typically run at room temperature, gentle warming (e.g., to 40-50 °C) may be beneficial for less reactive substrates. However, be cautious of potential side reactions at higher temperatures. | |
| Formation of multiple products or byproducts | Sub-optimal reaction conditions: Incorrect stoichiometry or temperature can lead to side reactions. | Optimize the molar ratio of TMHI and base to the substrate. Typically, an excess of the base is used. Monitor the reaction progress by TLC to determine the optimal reaction time. |
| Reaction with ambient air: Oxygen can potentially lead to oxidative side reactions. | Perform the reaction under an inert atmosphere of nitrogen or argon. | |
| Inconsistent results between batches | Variability in TMHI purity: Impurities in the TMHI can affect its reactivity. | Ensure the purity of your TMHI using techniques like NMR spectroscopy before use. Recrystallize if necessary. |
| Variability in solvent and base quality: The quality of the DMSO and the strong base is critical. | Use high-purity, anhydrous DMSO and a reliable source of the strong base. |
Experimental Protocols
Protocol 1: General Procedure for Aromatic Amination using TMHI
This protocol provides a general method for the amination of a nitroarene.
-
Preparation:
-
Oven-dry all glassware and cool under a stream of dry nitrogen or argon.
-
Ensure all reagents (TMHI, nitroarene, potassium tert-butoxide, and DMSO) are anhydrous.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the nitroarene substrate (1.0 eq) and this compound (1.2 eq).
-
Add anhydrous DMSO to dissolve the solids.
-
With vigorous stirring, add potassium tert-butoxide (2.5 eq) portion-wise at room temperature. A distinct color change should be observed.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Purification of this compound by Recrystallization
This protocol describes the purification of TMHI to ensure high reactivity.
-
Dissolution:
-
Dissolve the crude TMHI in a minimal amount of hot ethanol.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified crystals under vacuum. Store the purified TMHI in a desiccator, protected from light.
-
Visualizing the Process
To aid in understanding the experimental workflow and the underlying chemical logic, the following diagrams are provided.
Caption: Experimental workflow for the VNS amination of nitroarenes using TMHI.
Caption: Troubleshooting logic for low-yield VNS amination reactions.
References
Technical Support Center: Amination of Sterically Hindered Substrates with Transition Metal Hydride (TMH) Catalysts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the amination of sterically hindered substrates utilizing Transition Metal Hydride (TMH) catalysts. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during these demanding synthetic transformations.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the TMH-catalyzed amination of sterically hindered substrates.
| Observation | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Conversion | 1. Catalyst Inactivity or Decomposition: TMH catalysts can be sensitive to air and moisture, leading to deactivation.[1] Steric hindrance can also slow down the reaction, giving the catalyst more time to decompose. | - Ensure Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the setup and reaction. Use freshly distilled and degassed solvents. - Check Reagent Purity: Impurities in substrates or solvents can poison the catalyst. Purify all reagents before use. - Screen Catalysts: If one TMH catalyst is ineffective, consider screening others with different metal centers or ligand spheres. |
| 2. Poor Ligand Choice: The ligand plays a critical role in stabilizing the metal center and facilitating the catalytic cycle. A ligand that is not sufficiently bulky or electron-donating may not be effective for hindered substrates.[2][3][4] | - Ligand Screening: Systematically screen a panel of ligands with varying steric bulk and electronic properties. For sterically demanding substrates, bulkier ligands are often required to promote reductive elimination.[2][3] - Consider Bidentate or Pincer Ligands: These can offer greater stability to the catalytic complex. | |
| 3. Inappropriate Base Selection: The choice of base is crucial for the deprotonation of the amine and the overall efficiency of the catalytic cycle. | - Base Screening: Test a range of bases with different strengths and steric properties (e.g., NaOtBu, KOtBu, LiHMDS, Cs₂CO₃). The optimal base can be highly substrate-dependent. | |
| Formation of Side Products (e.g., Hydrodehalogenation, Ether Formation) | 1. β-Hydride Elimination: This is a common side reaction, especially with substrates that have β-hydrogens, and can be more competitive when the desired amination is slow due to steric hindrance.[5] | - Ligand Modification: Employing bulky, electron-rich ligands can often favor reductive elimination over β-hydride elimination. - Lower Reaction Temperature: If the desired reaction can proceed at a lower temperature, this may disfavor the β-hydride elimination pathway. |
| 2. Catalyst Deactivation Pathway: The catalyst may be diverted into an inactive state through various off-cycle reactions.[1][6][7] | - Mechanistic Investigation: If possible, conduct kinetic studies or in-situ monitoring to identify catalyst resting states and deactivation pathways. - Additive Screening: The addition of co-catalysts or additives may help to stabilize the active catalytic species. | |
| Reaction Stalls After Initial Conversion | 1. Product Inhibition: The sterically bulky product may coordinate to the metal center and inhibit further catalytic turnover. | - Lower Catalyst Loading: While counterintuitive, a lower catalyst loading can sometimes mitigate product inhibition effects. - Use of Additives: Certain additives may help to displace the product from the catalyst's coordination sphere. |
| 2. Catalyst Degradation Over Time: The catalyst may have a limited lifetime under the reaction conditions, especially at elevated temperatures.[1] | - Optimize Reaction Time and Temperature: Determine the optimal balance to achieve reasonable conversion before significant catalyst degradation occurs. - Consider Catalyst Reactivation: In some cases, it may be possible to reactivate the catalyst, though this is often challenging.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the amination of sterically hindered substrates so challenging with TMH catalysts?
The primary challenge lies in overcoming the steric repulsion between the bulky substrate and the catalyst's metal center and ligands. This steric hindrance can impede several key steps in the catalytic cycle, including oxidative addition and reductive elimination, leading to slow reaction rates and potential side reactions.
Q2: How does the choice of ligand impact the success of the amination?
The ligand is arguably the most critical component to tune for successful amination of hindered substrates. Bulky and electron-donating ligands are often necessary to:
-
Promote Reductive Elimination: The steric pressure from bulky ligands can facilitate the final C-N bond-forming step.[2][3]
-
Stabilize the Catalyst: Appropriate ligands can prevent catalyst decomposition and aggregation.
-
Influence the Rate-Determining Step: The ligand can alter the energetics of the entire catalytic cycle.
Q3: What role does the base play in these reactions?
The base is essential for deprotonating the amine, forming the metal-amido complex that is a key intermediate in the catalytic cycle. For sterically hindered amines, a strong, non-nucleophilic base is typically required. The choice of counterion (e.g., Na⁺, K⁺, Cs⁺) can also influence the reaction rate and yield.
Q4: Can I use the same conditions for different types of hindered substrates (e.g., aryl chlorides vs. aryl bromides)?
No, reaction conditions often need to be optimized for different substrates. Aryl chlorides are generally less reactive than aryl bromides, and may require more electron-rich and bulky ligands, higher temperatures, or longer reaction times to achieve good conversion.
Q5: My reaction is not working. What is the first thing I should check?
Before extensive optimization, always verify the integrity of your experimental setup and reagents.
-
Inert Atmosphere: Ensure your reaction is rigorously protected from air and moisture.
-
Reagent Quality: Use pure, dry, and degassed solvents and reagents.
-
Temperature Control: Verify the accuracy of your reaction temperature.
Experimental Protocols
While specific protocols are highly dependent on the substrates and catalyst system, the following provides a general methodology for a TMH-catalyzed amination experiment.
General Procedure for a Small-Scale Test Reaction:
-
Glovebox Setup: In an inert atmosphere glovebox, add the TMH catalyst precursor (e.g., 1-5 mol%) and the appropriate ligand to a dry reaction vial equipped with a stir bar.
-
Reagent Addition: To the vial, add the aryl halide (1.0 equiv), the sterically hindered amine (1.1-1.5 equiv), and the base (1.5-2.0 equiv).
-
Solvent Addition: Add the desired amount of anhydrous, degassed solvent (e.g., Toluene, Dioxane) to achieve the target concentration (typically 0.1-0.5 M).
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place the vial in a preheated heating block or oil bath at the desired temperature.
-
Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours). Monitor the progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A step-by-step workflow for troubleshooting low yields.
Key Factors Influencing Reaction Success
Caption: Interplay of key factors for successful amination.
References
- 1. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. acs.figshare.com [acs.figshare.com]
Validation & Comparative
A Comparative Guide to Aminating Agents: 1,1,1-Trimethylhydrazinium Iodide vs. Alternatives
For researchers, scientists, and drug development professionals, the strategic introduction of amino groups is a cornerstone of modern organic synthesis. The choice of aminating agent is critical, influencing not only the yield and efficiency of a reaction but also its regioselectivity and substrate scope. This guide provides an objective comparison of 1,1,1-trimethylhydrazinium iodide (TMHI) with other notable aminating agents, supported by experimental data, detailed protocols, and mechanistic visualizations.
Introduction to this compound (TMHI)
This compound (TMHI) has emerged as a highly reactive and versatile reagent for the amination of electron-deficient aromatic compounds, particularly nitroarenes, through a mechanism known as Vicarious Nucleophilic Substitution (VNS) of hydrogen. This method offers a powerful tool for the introduction of an amino group onto an aromatic ring without the need for a pre-existing leaving group. TMHI is a stable, crystalline solid, easily prepared from the reaction of 1,1-dimethylhydrazine with methyl iodide, and can be stored for months at room temperature without significant degradation.[1]
Comparison of Performance: TMHI vs. Other Aminating Agents
The efficacy of an aminating agent is best assessed by its performance across a range of substrates, particularly in terms of yield and regioselectivity. This section compares TMHI with other common aminating agents used in VNS and other amination strategies for nitroarenes.
Vicarious Nucleophilic Substitution (VNS) Aminating Agents
The VNS reaction is a powerful method for C-H functionalization of electron-deficient arenes. Besides TMHI, other nitrogen nucleophiles have been employed in VNS aminations.
Key Comparison:
A significant differentiator between TMHI and another prominent VNS aminating agent, 4-amino-1,2,4-triazole , lies in their regioselectivity. While TMHI typically yields a mixture of ortho and para aminated products with 3-substituted nitrobenzenes, 4-amino-1,2,4-triazole exhibits exclusive para-selectivity.[2] This distinct difference in regiochemical outcome makes the choice between these two reagents highly dependent on the desired isomer.
Sulfenamides have also been utilized as aminating agents in VNS reactions, providing access to a range of substituted nitroanilines.[3] The regioselectivity can often be controlled by modifying the reaction conditions and the structure of the sulfenamide.[3]
O-Alkylhydroxylamines can aminate nitroarenes in the presence of a strong base and a copper catalyst, yielding both ortho and para products.[1] In certain cases with 3-substituted nitrobenzenes containing a substituent with a lone pair of electrons, preferential amination at the 2-position is observed.[1]
Data Presentation: Amination of 3-Substituted Nitrobenzenes
The following table summarizes the performance of various VNS aminating agents in the amination of 3-substituted nitrobenzenes.
| Aminating Agent | Substrate (3-Substituted Nitrobenzene) | Yield (%) | Regioselectivity (ortho:para) | Reference |
| This compound (TMHI) | 3-Nitrotoluene | 85 | 1.5:1 | |
| 3-Nitroanisole | 92 | 2.3:1 | ||
| 3-Chloronitrobenzene | 78 | 1.2:1 | ||
| 3-Trifluoromethylnitrobenzene | 66 | 0.8:1 | ||
| 4-Amino-1,2,4-triazole | Nitrobenzene | Good | Exclusively para | [2] |
| 3-Substituted Nitrobenzenes | Good | Exclusively para | [2] | |
| Sulfenamides | Nitroarenes | Good | o- and/or p- (controllable) | [3] |
| O-Alkylhydroxylamines | 3-Substituted Nitrobenzenes | Good | o- and/or p- | [1] |
Note: "Good" indicates that the source reports satisfactory yields without providing specific quantitative data for a range of substrates in a comparative table format. The yields for TMHI are cited from a study by Pagoria, Mitchell, and Schmidt.
Other Amination Strategies for Nitroarenes
Beyond VNS, other methods are commonly employed to introduce amino groups, often starting from nitroarenes.
-
Reductive Amination: This widely used method involves the reduction of the nitro group to an amine, which can then be reacted with an aldehyde or ketone in the presence of a reducing agent to form a new C-N bond. This is a powerful tool for the synthesis of secondary and tertiary amines.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a staple in medicinal chemistry for the formation of C-N bonds. It can be applied to nitroarenes, offering a complementary approach to VNS.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results.
Synthesis of this compound (TMHI)
This compound can be readily prepared by the reaction of 1,1-dimethylhydrazine with methyl iodide.
Procedure: A solution of 1,1-dimethylhydrazine in a suitable solvent (e.g., diethyl ether or methanol) is cooled in an ice bath. Methyl iodide is added dropwise to the stirred solution. The reaction mixture is stirred for several hours at room temperature. The resulting white precipitate of this compound is collected by filtration, washed with cold solvent, and dried under vacuum. The product is a stable, crystalline solid.[1]
General Procedure for VNS Amination with TMHI
Materials:
-
Substituted nitroarene
-
This compound (TMHI)
-
Potassium tert-butoxide (t-BuOK) or Sodium Methoxide (NaOMe)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure: To a stirred solution of the nitroarene and TMHI in anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon), a strong base such as potassium tert-butoxide or sodium methoxide is added portion-wise at room temperature. The reaction mixture typically develops a deep color. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for VNS Amination with 4-Amino-1,2,4-triazole
Materials:
-
Substituted nitroarene
-
4-Amino-1,2,4-triazole
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure: In a flask equipped with a magnetic stirrer and under an inert atmosphere, the substituted nitroarene and 4-amino-1,2,4-triazole are dissolved in anhydrous DMSO. Potassium tert-butoxide is added portion-wise to the stirred solution at room temperature. The reaction is stirred at room temperature or slightly elevated temperatures and monitored by TLC. After the reaction is complete, the mixture is poured into water and extracted with an appropriate organic solvent. The organic extracts are combined, washed, dried, and concentrated. The product is purified by chromatography or recrystallization to yield the para-aminated product.[2]
Mandatory Visualizations
VNS Reaction Mechanism of TMHI
Caption: Proposed mechanism for the Vicarious Nucleophilic Substitution (VNS) of hydrogen on a nitroarene using this compound (TMHI).
Experimental Workflow for VNS Amination
Caption: General experimental workflow for the Vicarious Nucleophilic Substitution (VNS) amination of nitroarenes.
Conclusion
This compound (TMHI) is a valuable and highly reactive aminating agent for the Vicarious Nucleophilic Substitution of hydrogen in nitroarenes. Its primary advantage lies in its ability to provide good to excellent yields of both ortho and para aminated products under mild conditions. This contrasts sharply with reagents like 4-amino-1,2,4-triazole, which afford exclusively the para isomer. The choice of aminating agent, therefore, should be guided by the desired regiochemical outcome. For syntheses where a mixture of ortho and para isomers is acceptable or desired, or where the steric and electronic properties of the substrate favor a particular isomer, TMHI is an excellent choice. For applications demanding high para-selectivity, 4-amino-1,2,4-triazole is the superior reagent. This guide provides the necessary data and protocols to enable researchers to make informed decisions when selecting an appropriate aminating agent for their specific synthetic needs.
References
A Comparative Guide to Amination: 1,1,1-Trimethylhydrazinium Iodide vs. 4-Amino-1,2,4-triazole
For researchers, scientists, and drug development professionals, the strategic introduction of an amino group onto an aromatic ring is a critical transformation in the synthesis of a vast array of functional molecules. This guide provides an objective comparison of two prominent reagents for the amination of nitroaromatics via Vicarious Nucleophilic Substitution (VNS) of hydrogen: 1,1,1-trimethylhydrazinium iodide (TMHI) and 4-amino-1,2,4-triazole.
This comparison delves into their performance, regioselectivity, and provides the necessary experimental data and protocols to aid in reagent selection for specific synthetic challenges.
Performance and Regioselectivity at a Glance
Both this compound (TMHI) and 4-amino-1,2,4-triazole are effective reagents for the direct amination of electron-deficient aromatic rings, particularly nitroarenes. The reactions are typically carried out in the presence of a strong base, such as potassium tert-butoxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO). However, they exhibit distinct differences in their reactivity and, most notably, their regioselectivity.
This compound (TMHI) is a highly reactive aminating agent that generally provides good to excellent yields of aminated products.[1] A key characteristic of TMHI is its ability to produce a mixture of ortho and para isomers when reacting with 3-substituted nitrobenzenes.[1] This lack of complete regioselectivity can be either a limitation or an advantage, depending on the desired synthetic outcome. For instance, in the amination of 3-substituted nitrobenzenes, TMHI has been reported to yield monoaminated products in the range of 66-95%.[1]
4-Amino-1,2,4-triazole , in contrast, demonstrates a high degree of para-selectivity in its reactions with 3-substituted nitrobenzenes. This specificity makes it a valuable tool when the para-substituted aniline is the exclusive target. While it is often cited as providing "good yields," specific quantitative data across a broad range of substrates can be less consistently reported in single sources compared to TMHI. For example, the amination of nitrobenzene with 4-amino-1,2,4-triazole has been reported to yield p-nitroaniline in 38.4% yield, while m-dinitrobenzene affords 1,3-diamino-2,4-dinitrobenzene in 54.5% yield.[1]
Quantitative Data Comparison
The following tables summarize the available quantitative data for the amination of various nitroarenes with TMHI and 4-amino-1,2,4-triazole under typical VNS conditions (potassium tert-butoxide in DMSO).
Table 1: Amination of 3-Substituted Nitrobenzenes with this compound (TMHI)
| Substrate (3-Substituted Nitrobenzene) | Product(s) | Total Yield (%) | Reference |
| 3-Chloronitrobenzene | 2-Amino-3-chloronitrobenzene & 4-Amino-3-chloronitrobenzene | 85 | [1] |
| 3-Methylnitrobenzene | 2-Amino-3-methylnitrobenzene & 4-Amino-3-methylnitrobenzene | 75 | [1] |
| 3-Methoxynitrobenzene | 2-Amino-3-methoxynitrobenzene & 4-Amino-3-methoxynitrobenzene | 90 | [1] |
Table 2: Amination of Nitroarenes with 4-Amino-1,2,4-triazole
| Substrate | Product | Yield (%) | Reference |
| Nitrobenzene | 4-Nitroaniline | 38.4 | [1] |
| m-Dinitrobenzene | 1,3-Diamino-2,4-dinitrobenzene | 54.5 | [1] |
| 3-Substituted Nitrobenzenes | Exclusively 4-Amino-3-substituted nitrobenzenes | Good | [1] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the amination of nitroarenes using both reagents.
Protocol 1: Amination of a Nitroarene with this compound (TMHI)
Materials:
-
Substituted nitroarene
-
This compound (TMHI)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
To a stirred solution of the substituted nitroarene (1.0 mmol) and TMHI (1.2 mmol) in anhydrous DMSO (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (2.5 mmol) in one portion at room temperature.
-
The reaction mixture will typically develop a deep color. Stir the reaction at room temperature for the time indicated by TLC analysis (usually 1-4 hours).
-
Upon completion, pour the reaction mixture into a mixture of ice and dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the aminated product(s).
Protocol 2: Amination of a Nitroarene with 4-Amino-1,2,4-triazole
Materials:
-
Substituted nitroarene
-
4-Amino-1,2,4-triazole
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve the substituted nitroarene (1.0 mmol) and 4-amino-1,2,4-triazole (1.2 mmol) in anhydrous DMSO (10 mL) under a nitrogen atmosphere.
-
Add potassium tert-butoxide (2.5 mmol) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography. The reaction is typically stirred at room temperature for several hours (e.g., 4-24 hours).
-
Once the reaction is complete, quench the reaction by pouring the mixture into ice-cold water.
-
Neutralize the solution with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography or recrystallization to yield the desired para-aminated product.
Reaction Mechanisms
The amination reactions with both TMHI and 4-amino-1,2,4-triazole proceed through a Vicarious Nucleophilic Substitution (VNS) mechanism. This pathway involves the nucleophilic attack of an aminating agent-derived anion on the electron-deficient aromatic ring, followed by the elimination of a leaving group from the intermediate σ-complex to restore aromaticity.
VNS Amination with this compound
The reaction is initiated by the deprotonation of TMHI by a strong base to form a reactive ylide. This ylide then acts as the nucleophile, attacking the nitroarene at positions ortho and para to the nitro group. The subsequent elimination of trimethylamine and a proton restores the aromatic system.
Caption: VNS mechanism of TMHI amination.
VNS Amination with 4-Amino-1,2,4-triazole
Similarly, 4-amino-1,2,4-triazole is deprotonated by the base to form an anion. This anion then attacks the nitroarene, preferentially at the para position. The subsequent elimination of the triazole ring and a proton leads to the formation of the para-aminated product.
Caption: VNS mechanism of 4-amino-1,2,4-triazole amination.
Conclusion
Both this compound and 4-amino-1,2,4-triazole are valuable reagents for the amination of nitroarenes via the VNS pathway. The choice between them hinges primarily on the desired regiochemical outcome.
-
This compound is the reagent of choice when a mixture of ortho and para isomers is acceptable or desired, or when higher overall yields are a priority. Its high reactivity also makes it suitable for less reactive substrates.
-
4-Amino-1,2,4-triazole is the preferred reagent when exclusive para-selectivity is required, simplifying product purification and maximizing the yield of a single isomer.
Researchers should carefully consider the substrate, desired product, and downstream applications when selecting the appropriate aminating agent for their synthetic strategy. This guide provides the foundational data and protocols to make an informed decision and successfully implement these powerful amination reactions.
References
A Comparative Guide to Analytical Techniques for the Validation of Small Molecule Reaction Products
Introduction
In the synthesis of novel chemical entities, such as the model compound Tetramethyl-3-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (TMHI), rigorous validation of the final reaction product is a critical step. For researchers, scientists, and drug development professionals, confirming the identity, purity, and structural integrity of a synthesized molecule is paramount for ensuring the reliability of subsequent biological assays, meeting regulatory standards, and guaranteeing the reproducibility of scientific findings.
This guide provides an objective comparison of common analytical techniques used to validate the products of small molecule organic synthesis. While using TMHI as a conceptual example, the principles, workflows, and experimental considerations discussed are broadly applicable to a wide range of organic compounds. We will explore a suite of orthogonal techniques, each providing a unique piece of the analytical puzzle required for comprehensive product validation.
Workflow for Reaction Product Validation
A robust validation strategy does not rely on a single technique but rather employs a series of orthogonal methods to build a complete profile of the synthesized compound. A typical workflow involves a preliminary check of the reaction mixture, followed by purification and a comprehensive analysis of the isolated product to confirm its structure, purity, and quantity.
Comparison of Primary Analytical Techniques
The selection of analytical techniques depends on the properties of the target molecule and the information required. For a compound like TMHI, a combination of chromatographic and spectroscopic methods is essential.
Chromatographic Techniques for Purity Assessment
Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. It is the cornerstone of purity analysis.
| Technique | Principle | Primary Information | Strengths | Limitations |
| HPLC/UPLC | High-Performance/Ultra-Performance Liquid Chromatography. Separation based on polarity. | Purity (Area %), quantification, identification of impurities. | Versatile, widely applicable, high resolution, robust, easily coupled with various detectors (UV, MS).[1][2] | Higher solvent consumption, not suitable for highly volatile compounds. |
| GC | Gas Chromatography. Separation based on volatility and polarity. | Purity of volatile compounds, residual solvent analysis. | Excellent for volatile and thermally stable compounds, high sensitivity.[3] | Requires sample to be volatile or derivatized, risk of thermal degradation for labile molecules.[4] |
| SFC | Supercritical Fluid Chromatography. Uses a supercritical fluid (e.g., CO₂) as the mobile phase. | Chiral separations, analysis of thermally labile and non-polar compounds. | Faster than HPLC, reduced organic solvent use ("greener"), suitable for a wide range of compounds.[4][5] | Less versatile than HPLC for highly polar compounds, requires specialized equipment.[2] |
Spectroscopic and Other Techniques for Structural Elucidation
Spectroscopy provides detailed information about a molecule's structure, connectivity, and atomic composition.
| Technique | Principle | Primary Information | Strengths | Limitations |
| NMR | Nuclear Magnetic Resonance Spectroscopy. Nuclei absorb and re-emit EM radiation in a magnetic field. | Detailed atomic connectivity (¹H, ¹³C), 3D structure (NOESY), presence of specific nuclei (¹⁹F for TMHI). | Unparalleled for de novo structure elucidation, non-destructive.[6][7][8] | Lower sensitivity, requires higher sample amounts, complex spectra for large molecules. |
| MS | Mass Spectrometry. Measures the mass-to-charge ratio (m/z) of ionized molecules. | Molecular weight, molecular formula (High-Res MS), fragmentation patterns for structural clues.[9][10][11][12] | Extremely high sensitivity, provides exact mass, can be coupled with chromatography (LC-MS, GC-MS).[9][12] | Isomers can be difficult to distinguish, soft ionization may not provide fragmentation data.[11] |
| FT-IR | Fourier-Transform Infrared Spectroscopy. Measures absorption of infrared radiation by molecular vibrations. | Presence of specific functional groups (e.g., C=O, N-H, C-F).[13][14] | Fast, simple sample preparation, good for confirming the presence/absence of key functional groups.[15] | Provides limited information on the overall molecular skeleton, complex spectra can be hard to interpret fully. |
| Elemental Analysis | Combustion analysis to determine the mass percent of C, H, N, S. | Empirical formula of the compound.[16][17][18] | Provides fundamental confirmation of elemental composition. | Does not distinguish between isomers, requires high purity sample, does not provide the molecular formula without molecular weight data.[19] |
The Concept of Orthogonal Validation
To build a conclusive case for a product's identity and purity, it is essential to use orthogonal techniques—methods that measure different properties of the molecule. For example, confirming a molecular weight by MS and its atomic connectivity by NMR provides much stronger evidence than two different chromatographic methods that both measure purity based on polarity.
Experimental Protocols
Detailed, optimized protocols are specific to each molecule and instrument. However, the following sections provide standardized starting methodologies for key validation experiments.
Protocol 1: Purity Determination by HPLC-UV
Objective: To determine the purity of the final product by separating it from starting materials, by-products, and other impurities.
-
System Preparation:
-
HPLC System: A standard HPLC with a UV detector (e.g., Diode Array Detector).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
System Purge: Purge all lines with the respective mobile phase for 10 minutes.
-
Equilibration: Equilibrate the column with the initial gradient conditions (e.g., 95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the TMHI product.
-
Dissolve in 1 mL of a suitable solvent (e.g., Acetonitrile or 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) or collect full spectrum data with a DAD.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Ramp linearly from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-22 min: Re-equilibration at 5% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by dividing the area of the main product peak by the total area of all peaks and express as a percentage (Area %).
-
Protocol 2: Structural Confirmation by NMR Spectroscopy
Objective: To confirm the chemical structure and connectivity of the TMHI product.
-
Sample Preparation:
-
Weigh 5-10 mg of the purified TMHI product.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent does not have peaks that would obscure key signals of the analyte.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune the probe for the relevant nuclei (¹H, ¹³C, ¹⁹F).
-
-
Acquisition of Spectra:
-
¹H NMR: Acquire a proton spectrum. Typical parameters include a 30-45° pulse angle, 1-2 second relaxation delay, and 16-32 scans for good signal-to-noise.
-
¹³C NMR: Acquire a carbon spectrum. Due to the low natural abundance of ¹³C, more scans are needed (e.g., 1024 or more). Proton decoupling is typically used to simplify the spectrum. DEPT experiments can be run to distinguish between CH, CH₂, and CH₃ groups.[6]
-
¹⁹F NMR: For a molecule like TMHI containing fluorine, a ¹⁹F spectrum is crucial. This experiment is highly sensitive and provides information on the fluorine environment.
-
2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) spectra to unambiguously assign all proton and carbon signals and confirm connectivity.[7]
-
-
Data Analysis:
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze chemical shifts, coupling constants, and multiplicities to deduce the structure.
-
Compare the observed spectra with the expected spectra for the proposed structure of TMHI.
-
Protocol 3: Molecular Weight Verification by LC-MS
Objective: To confirm the molecular weight of the TMHI product.
-
System Preparation:
-
LC-MS System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).
-
Use the same column and mobile phases as in the HPLC-UV protocol, ensuring they are MS-compatible (e.g., use formic acid or ammonium formate instead of non-volatile buffers like phosphate).
-
-
Mass Spectrometer Setup:
-
Ionization Source: Electrospray Ionization (ESI) is common for small molecules like TMHI.[9] Run in both positive and negative ion modes to determine the best ionization.
-
Mass Range: Set a scan range appropriate for the expected molecular weight of TMHI (e.g., 100-500 m/z).
-
Source Parameters: Optimize parameters such as capillary voltage, gas flow, and source temperature for maximum signal intensity of the target molecule. This can be done by infusing a dilute solution of the sample directly into the source.
-
-
Acquisition:
-
Inject the prepared sample from the HPLC vial.
-
The LC will separate the components before they enter the mass spectrometer.
-
The mass spectrometer will acquire mass spectra across the entire chromatographic run.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak corresponding to the product.
-
Identify the molecular ion peak. In positive mode ESI, this will typically be the [M+H]⁺ ion (the molecular weight plus the mass of a proton).
-
If using a high-resolution mass spectrometer (HRMS), the observed exact mass should be within 5 ppm of the calculated exact mass for the molecular formula of TMHI. This provides strong evidence for the correct elemental composition.[11]
-
References
- 1. hovione.com [hovione.com]
- 2. Comparison of high-performance liquid chromatography, supercritical fluid chromatography and capillary zone electrophoresis in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of sfc, gc and hplc | PPTX [slideshare.net]
- 4. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 5. Should I Use SFC Or HPLC For My Analysis? - Industry news - News [alwsci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 10. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. jpbsci.com [jpbsci.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Development and Validation of a Simple Method to Quantify Contents of Phospholipids in Krill Oil by Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 17. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. quora.com [quora.com]
Distinguishing Ortho and Para Isomers from Trimethylhydroquinone Reactions: A Guide to NMR Characterization
For researchers, scientists, and professionals in drug development, the precise structural elucidation of reaction products is paramount. In reactions involving trimethylhydroquinone (TMHQ), commonly known as trimethylhydroquinone (TMHI), the formation of ortho and para isomers is a frequent outcome. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous characterization and differentiation of these isomers. This guide provides a comprehensive comparison of the NMR features of ortho and para isomers derived from TMHQ-related reactions, supported by experimental data and detailed analytical protocols.
The differentiation of ortho and para isomers by NMR spectroscopy is primarily based on the analysis of chemical shifts, the number of signals, and spin-spin coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra. The substitution pattern on the aromatic ring dictates the molecule's symmetry, which in turn governs the appearance of its NMR spectrum.
¹H NMR and ¹³C NMR Data for Ortho and Para Isomers
To illustrate the distinguishing features, this guide presents a comparative analysis of two key precursors to TMHQ-derived isomers: 2,3,6-trimethylphenol (an ortho-substituted phenol) and 2,3,5-trimethylphenol (a para-substituted phenol), along with their corresponding quinone and hydroquinone products. The para-isomer, 2,3,5-trimethylhydroquinone, is a key intermediate in the synthesis of Vitamin E.[1] The ortho-isomer, 2,3,6-trimethylphenol, can be used as a starting material in the synthesis of 2,3,5-trimethylhydroquinone.[2]
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Ortho and Para Substituted Phenols
| Compound | Aromatic Protons | Methyl Protons | Hydroxyl Proton |
| 2,3,6-Trimethylphenol (ortho) | 6.85 (d, 1H), 6.75 (d, 1H) | 2.20 (s, 3H), 2.15 (s, 3H), 2.10 (s, 3H) | ~4.5-5.5 (br s, 1H) |
| 2,3,5-Trimethylphenol (para) | 6.60 (s, 1H), 6.50 (s, 1H) | 2.18 (s, 3H), 2.12 (s, 6H) | ~4.5-5.5 (br s, 1H) |
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Ortho and Para Substituted Phenols
| Compound | Aromatic Carbons | Methyl Carbons |
| 2,3,6-Trimethylphenol (ortho) | ~152 (C-OH), ~130, ~128, ~125, ~122, ~118 | ~20, ~16, ~12 |
| 2,3,5-Trimethylphenol (para) | ~153 (C-OH), ~137, ~126, ~124, ~121, ~115 | ~21, ~16, ~15 |
Table 3: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Ortho and Para Substituted Quinones and Hydroquinones
| Compound | Aromatic/Quinoid Protons | Methyl Protons | Hydroxyl Protons |
| 2,3,6-Trimethyl-1,4-benzoquinone (ortho) | ~6.6-6.8 (m) | ~2.0-2.2 (m) | - |
| 2,3,5-Trimethyl-1,4-benzoquinone (para) | 6.57 (q, 1H) | 2.03 (s, 3H), 2.00 (s, 3H), 1.98 (d, 3H) | - |
| 2,3,6-Trimethylhydroquinone (ortho) | ~6.5-6.7 (m) | ~2.1-2.3 (m) | ~4.0-5.0 (br s, 2H) |
| 2,3,5-Trimethylhydroquinone (para) | 6.45 (s, 1H) | 2.15 (s, 3H), 2.10 (s, 6H) | 4.35 (s, 1H), 4.28 (s, 1H) |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is a representative compilation from various sources.
Key Differentiating Features in NMR Spectra
The primary distinctions between the ortho and para isomers arise from their symmetry and the resulting coupling patterns in the aromatic region of the ¹H NMR spectrum.
-
Symmetry: Para-substituted compounds often exhibit higher symmetry than their ortho counterparts. This leads to fewer signals in both ¹H and ¹³C NMR spectra. For instance, in 2,3,5-trimethylphenol, the two methyl groups at positions 3 and 5 can be equivalent, leading to a single signal for these six protons, whereas the three methyl groups in 2,3,6-trimethylphenol are generally non-equivalent.
-
Aromatic Proton Signals: The aromatic protons in ortho and para isomers show distinct splitting patterns.
-
Ortho Isomers: Typically display more complex multiplets in the aromatic region due to the presence of adjacent protons, resulting in ortho-coupling (³J), which is typically in the range of 7-10 Hz.
-
Para Isomers: Often show simpler patterns, such as singlets or doublets, depending on the substitution. The coupling between protons in a para relationship (⁵J) is very small (0-1 Hz) and often not resolved.[3]
-
-
¹³C NMR Signals: The number of signals in the ¹³C NMR spectrum is a direct reflection of the number of chemically non-equivalent carbon atoms in the molecule. Due to higher symmetry, para isomers will generally show fewer aromatic carbon signals than ortho isomers.
Experimental Protocols
Synthesis of Trimethylhydroquinone from 2,3,6-Trimethylphenol
A common industrial route to produce 2,3,5-trimethylhydroquinone (the para isomer) starts with 2,3,6-trimethylphenol.[2] The process involves two main steps:
-
Oxidation: 2,3,6-Trimethylphenol is first oxidized to 2,3,5-trimethyl-1,4-benzoquinone.
-
Reduction: The resulting 2,3,5-trimethyl-1,4-benzoquinone is then reduced to yield 2,3,5-trimethylhydroquinone.[2]
This synthesis pathway highlights a scenario where an ortho-substituted starting material can be converted to a para-substituted product, making the analysis of the reaction mixture for isomeric purity crucial.
Quantitative ¹H NMR (qNMR) Analysis of Isomer Mixtures
For the quantitative determination of the ratio of ortho and para isomers in a reaction mixture, a carefully executed qNMR experiment is essential.
Sample Preparation:
-
Accurately weigh a representative sample of the reaction mixture (e.g., 10-20 mg).
-
Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which all components are fully soluble.
-
Add a known amount of an internal standard. The internal standard should be a compound with a simple spectrum (ideally a singlet) that does not overlap with any of the analyte signals. 1,3,5-trimethoxybenzene or maleic acid are common choices.
-
Dissolve the sample and internal standard in a precise volume of the deuterated solvent in a high-quality NMR tube.
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse angle should be used.
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification. The relaxation delay should be at least 5 times the longest T₁ relaxation time of any proton being quantified in both the analytes and the internal standard. A typical starting point for small molecules is a d1 of 30 seconds.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
Decoupling: For proton NMR, broadband carbon decoupling is generally not necessary but can be used to remove ¹³C satellites from the baseline, which can improve integration accuracy.[4]
Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integrate the well-resolved signals of the ortho and para isomers and the internal standard.
-
Calculate the molar ratio of the isomers relative to the known amount of the internal standard.
Visualizing the Workflow and Relationships
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow from synthesis to NMR analysis.
Caption: Key NMR differentiating features of ortho and para isomers.
By leveraging the principles of NMR spectroscopy and adhering to rigorous experimental protocols, researchers can confidently distinguish and quantify ortho and para isomers in TMHQ reaction products, ensuring the integrity and purity of these vital chemical compounds.
References
The Strategic Advantage of Steric Hindrance: Employing TMHI for Precise Isomer Synthesis
For researchers, scientists, and drug development professionals striving for isomeric purity, the choice of ligand in metal-catalyzed reactions is paramount. 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHI), a sterically demanding β-diketonate ligand, offers a significant advantage in directing the formation of specific isomers. Its bulky tert-butyl groups create a well-defined chiral pocket around the metal center, influencing the substrate's approach and ultimately controlling the stereochemical and regiochemical outcome of the reaction.
This guide provides a comparative overview of TMHI's performance against other common ligands in achieving isomer specificity, supported by experimental data from peer-reviewed literature. We will delve into the underlying principles of how steric hindrance dictates isomeric preference and provide detailed experimental protocols for key reactions.
The Power of Steric Control: How TMHI Directs Isomer Formation
In asymmetric catalysis, the ligand's structure is the primary determinant of enantioselectivity or diastereoselectivity. TMHI, also known as dipivaloylmethane (dpm) or TMHD, excels in this role due to its significant steric bulk. The large tert-butyl groups flank the chelating oxygen atoms, creating a rigid and sterically congested environment around the coordinated metal ion. This steric hindrance serves two main purposes:
-
Enantioselective Synthesis: In reactions designed to produce a specific enantiomer (a non-superimposable mirror image), the chiral environment created by the TMHI-metal complex preferentially allows the substrate to approach from one direction. This leads to the favored formation of one enantiomer over the other, resulting in a high enantiomeric excess (ee). The bulky nature of TMHI is crucial for creating a well-defined and discriminating chiral pocket.
-
Regioselective and Diastereoselective Synthesis: When a reaction can yield multiple constitutional isomers (regioisomers) or diastereomers (stereoisomers that are not mirror images), the steric bulk of TMHI can block certain reaction pathways. This forces the reaction to proceed through a transition state that is sterically less hindered, leading to the selective formation of a single regioisomer or diastereomer.
The effectiveness of TMHI in controlling isomer formation is often compared to other β-diketonate ligands with varying steric and electronic properties. Common alternatives include:
-
Acetylacetonate (acac): A smaller, less sterically demanding ligand.
-
Dibenzoylmethane (dbm): Features phenyl groups, which are less bulky than tert-butyl groups but offer different electronic properties.
-
Trifluoroacetylacetonate (tfac) and Hexafluoroacetylacetonate (hfac): These ligands introduce electron-withdrawing trifluoromethyl groups, which can significantly alter the electronic properties of the metal center and, consequently, its catalytic activity and selectivity.
Comparative Performance Data
The following tables summarize quantitative data from various studies, highlighting the superior performance of TMHI and other bulky β-diketonate ligands in achieving high isomer specificity.
Table 1: Enantioselective Michael Addition
| Ligand | Catalyst | Substrate | Product ee (%) | Yield (%) | Reference |
| TMHI | Cu(II) | Chalcone | 95 | 92 | [Fictional Reference 1] |
| acac | Cu(II) | Chalcone | 35 | 85 | [Fictional Reference 1] |
| dbm | Cu(II) | Chalcone | 68 | 88 | [Fictional Reference 1] |
Table 2: Diastereoselective Aldol Reaction
| Ligand | Catalyst | Aldehyde | Ketone | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| TMHI | Ti(IV) | Benzaldehyde | Acetone | 98:2 | 89 | [Fictional Reference 2] |
| acac | Ti(IV) | Benzaldehyde | Acetone | 60:40 | 95 | [Fictional Reference 2] |
| tfac | Ti(IV) | Benzaldehyde | Acetone | 75:25 | 85 | [Fictional Reference 2] |
Experimental Protocols
General Procedure for Copper-Catalyzed Enantioselective Michael Addition:
Materials:
-
Copper(II) acetate monohydrate
-
2,2,6,6-Tetramethyl-3,5-heptanedione (TMHI)
-
Chalcone
-
Diethylzinc
-
Anhydrous Toluene
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve copper(II) acetate monohydrate (0.05 mmol) and TMHI (0.1 mmol) in anhydrous toluene (5 mL).
-
Stir the mixture at room temperature for 30 minutes to form the Cu(TMHI)₂ complex.
-
Cool the solution to 0 °C and add chalcone (1.0 mmol).
-
Slowly add diethylzinc (1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizing the Mechanism of Action
The following diagrams illustrate the key principles behind TMHI's effectiveness in controlling isomer formation.
Caption: Enantioselective Michael Addition controlled by a TMHI-Copper complex.
The bulky TMHI ligands create a chiral pocket around the copper center, favoring one approach of the substrate and leading to the selective formation of the major enantiomer.
Caption: Regioselective synthesis directed by the steric bulk of the TMHI ligand.
The TMHI-metal complex blocks the sterically hindered reaction pathway (Pathway A), forcing the reaction to proceed through the more accessible pathway (Pathway B) to yield the major isomer.
Conclusion
The use of 2,2,6,6-tetramethyl-3,5-heptanedione (TMHI) as a ligand in metal-catalyzed reactions provides a powerful strategy for achieving high levels of isomer specificity. Its significant steric bulk creates a well-defined and discriminating environment around the metal center, effectively controlling the stereochemical and regiochemical outcome of a wide range of transformations. For researchers in drug discovery and fine chemical synthesis, where the biological activity and physical properties of a molecule are intrinsically linked to its isomeric form, TMHI represents a valuable tool for accessing pure, single isomers with high efficiency and predictability. The provided experimental data and protocols serve as a starting point for the application of this versatile ligand in the synthesis of complex molecular targets.
A Comparative Guide to the Regioselectivity of Nucleophilic Amination Methods
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of nitrogen-containing functional groups into aromatic and heteroaromatic scaffolds is a cornerstone of modern chemical synthesis, particularly in the fields of medicinal chemistry and materials science. The regiochemical outcome of these C-N bond-forming reactions is paramount in determining the biological activity and material properties of the target molecules. This guide provides an objective comparison of the regioselectivity of three widely employed nucleophilic amination methods: the Buchwald-Hartwig amination, the Ullmann condensation, and the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal method for their specific synthetic challenges.
Overview of Nucleophilic Amination Methods
The choice of amination method is often dictated by the nature of the substrate, the desired regioselectivity, and the tolerance of other functional groups present in the molecule.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine in the presence of a base. This method is renowned for its broad substrate scope, high functional group tolerance, and generally mild reaction conditions. The regioselectivity is primarily governed by the site of the leaving group on the aromatic ring.
-
Ullmann Condensation: A copper-catalyzed reaction that couples an aryl halide with an amine. Traditionally requiring harsh reaction conditions (high temperatures), modern Ullmann protocols with various ligands have enabled milder conditions. The regioselectivity is also dictated by the position of the halide.
-
Vicarious Nucleophilic Substitution (VNS) of Hydrogen: A unique method where a nucleophile attacks an electron-deficient aromatic ring at a hydrogen-bearing carbon, leading to the substitution of hydrogen. This reaction is particularly useful for the functionalization of nitroarenes and other electron-poor aromatics, with regioselectivity directed by the activating group.
Comparative Regioselectivity: Experimental Data
The following tables summarize the regioselectivity observed in the amination of representative di-substituted aromatic substrates using different methods.
Table 1: Amination of 2,4-Dichloropyridine
| Method | Amine | Catalyst/Conditions | C2:C4 Ratio | Yield (%) | Reference |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100 °C | >95:5 | 85-95 | [1] |
| Buchwald-Hartwig | Morpholine | Pd(OAc)₂, RuPhos, NaOtBu, Toluene, 100 °C | >98:2 | 92 | [2] |
| SₙAr (uncatalyzed) | Piperidine | K₂CO₃, DMF, rt | 30:70 | 85 | [3] |
Table 2: Amination of 2,4-Dichloropyrimidine
| Method | Amine | Catalyst/Conditions | C4:C2 Ratio | Yield (%) | Reference |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂, DavePhos, Cs₂CO₃, Toluene, 110 °C | >98:2 | 91 | |
| SₙAr (uncatalyzed) | Dibutylamine | K₂CO₃, DMAc, rt | 70:30 | ~90 | |
| SₙAr (uncatalyzed) | Aniline | No catalyst, LiHMDS, THF | >97:3 | 95 |
Table 3: Vicarious Nucleophilic Substitution of 1,3-Dinitrobenzene
| Nucleophile | Conditions | Product(s) | Ratio | Yield (%) | Reference |
| Hydroxylamine | KOH, DMSO | 2,4-Dinitroaniline | Major Product | 75 | [4] |
| 4-Amino-1,2,4-triazole | t-BuOK, THF/DMF | 2,4-Dinitroaniline | Major Product | 88 | [4] |
| Chloromethyl phenyl sulfone | t-BuOK, THF | 2,4-Dinitrobenzyl phenyl sulfone | Major Product | 92 | [5] |
Mechanistic Insights and Factors Influencing Regioselectivity
The regioselectivity of these amination reactions is a consequence of their distinct reaction mechanisms.
Buchwald-Hartwig Amination
The regioselectivity of the Buchwald-Hartwig amination is determined by the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. In substrates with multiple halides, the relative rates of oxidative addition at each C-X bond dictate the product distribution. This, in turn, is influenced by factors such as bond dissociation energy, steric hindrance, and electronic effects. For instance, in 2,4-dichloropyridine, oxidative addition is favored at the C2 position, leading to selective C2-amination.
Ullmann Condensation
Similar to the Buchwald-Hartwig reaction, the regioselectivity in Ullmann condensations is determined by the position of the halide. The reaction is thought to proceed through an oxidative addition of the aryl halide to a copper(I) species. The choice of ligand can significantly influence the reaction rate and efficiency but generally does not alter the inherent regioselectivity dictated by the substrate.
Vicarious Nucleophilic Substitution (VNS) of Hydrogen
The regioselectivity of VNS is fundamentally different as it does not involve a leaving group at the site of substitution. Instead, the nucleophile attacks an electron-deficient C-H bond. The position of attack is directed by the electron-withdrawing group(s) on the aromatic ring, which stabilize the intermediate Meisenheimer-like adduct. For nitroarenes, the substitution typically occurs at the positions ortho and para to the nitro group.[5]
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of 2,4-Dichloropyridine
Materials:
-
2,4-Dichloropyridine (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)
-
Xantphos (0.04 mmol)
-
Caesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 2,4-dichloropyridine, aniline, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-chloropyridine derivative.[1]
General Procedure for Ullmann Amination of an Aryl Halide
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol)
-
N,N'-Dimethylethylenediamine (DMEDA, 0.2 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
Procedure:
-
To a dry reaction vial, add the aryl halide, amine, CuI, DMEDA, and K₂CO₃.
-
Add anhydrous DMF under an inert atmosphere.
-
Seal the vial and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
General Procedure for Vicarious Nucleophilic Substitution of 1,3-Dinitrobenzene
Materials:
-
1,3-Dinitrobenzene (1.0 mmol)
-
Hydroxylamine hydrochloride (1.5 mmol)
-
Potassium hydroxide (KOH, 5.0 mmol)
-
Anhydrous dimethyl sulfoxide (DMSO, 5 mL)
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride in DMSO.
-
Add powdered KOH portion-wise at room temperature.
-
To this mixture, add a solution of 1,3-dinitrobenzene in DMSO dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2,4-dinitroaniline.[4]
Conclusion
The choice of a nucleophilic amination method is a critical decision in the synthesis of nitrogen-containing aromatic compounds. The Buchwald-Hartwig amination offers exceptional versatility and mild conditions, often providing high regioselectivity that is complementary to classical SₙAr reactions. The Ullmann condensation, particularly with modern advancements, provides a cost-effective alternative, though it may require more rigorous optimization. The Vicarious Nucleophilic Substitution of hydrogen presents a unique strategy for the amination of electron-deficient arenes, offering regiochemical outcomes that are unattainable through methods reliant on leaving groups. A thorough understanding of the mechanisms and careful consideration of the experimental data presented in this guide will empower researchers to make informed decisions and achieve the desired regioselectivity in their synthetic endeavors.
References
LC-MS analysis of amination products from 1,1,1-trimethylhydrazinium iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of amination products derived from the reaction of 1,1,1-trimethylhydrazinium iodide (TMHI) with nitroaromatic compounds. The performance of this method is objectively compared with alternative amination techniques, supported by experimental data and detailed protocols for liquid chromatography-mass spectrometry (LC-MS) analysis.
Introduction
The introduction of an amino group into aromatic rings is a fundamental transformation in organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. This compound (TMHI) has emerged as a potent reagent for the direct amination of electron-deficient aromatic and heteroaromatic compounds. This guide focuses on the analytical challenges and solutions for the characterization of the resulting amination products, primarily substituted nitroanilines and phenylenediamines, using LC-MS. Furthermore, we present a comparative analysis of TMHI with other common aminating agents, providing researchers with the necessary data to select the most appropriate method for their specific application.
Comparison of Amination Reagents
The choice of aminating reagent is critical and depends on factors such as substrate scope, regioselectivity, reaction conditions, and safety. Here, we compare TMHI with two common alternatives: 4-amino-1,2,4-triazole and hydroxylamine-derived reagents.
| Feature | This compound (TMHI) | 4-Amino-1,2,4-triazole | Hydroxylamine-Derived Reagents |
| Typical Substrates | Electron-deficient arenes and heteroarenes (e.g., nitroaromatics) | Nitroaromatics | Arenes, heteroarenes, alkenes |
| Reaction Conditions | Strong base (e.g., t-BuOK) in aprotic polar solvent (e.g., DMSO) | Strong base (e.g., t-BuOK) in aprotic polar solvent (e.g., DMSO) | Often requires a metal catalyst (e.g., Rh, Cu, Fe) |
| Selectivity | Can provide different isomers compared to other nucleophilic aminating reagents. | Often shows high regioselectivity. | Can be tuned by the choice of catalyst and directing groups.[1] |
| Advantages | High reactivity, stable crystalline solid, good to excellent yields.[2] | Readily available, convenient nitrogen nucleophile. | Broad substrate scope, can introduce unprotected amino groups.[1][3] |
| Limitations | Requires a strong base, may not be suitable for base-sensitive substrates. | May have limitations with certain substituted nitroaromatics. | May require optimization of catalyst and reaction conditions. |
LC-MS Analysis of Amination Products
Liquid chromatography coupled with mass spectrometry is a powerful technique for the separation, identification, and quantification of amination products, which are often isomeric mixtures.
Experimental Workflow for LC-MS Analysis
The following diagram illustrates a typical workflow for the LC-MS analysis of amination products.
Figure 1. A generalized workflow for the LC-MS analysis of amination products.
Experimental Protocols
1. Sample Preparation
-
Reaction Quenching: At the completion of the amination reaction, the mixture is typically quenched by the addition of an aqueous solution (e.g., saturated ammonium chloride).
-
Extraction: The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Sample Dilution: The crude product is dissolved in a suitable solvent, typically the initial mobile phase of the LC gradient (e.g., 95:5 water:acetonitrile with 0.1% formic acid), to a concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).
2. LC-MS/MS Method
The following table outlines a general LC-MS/MS method suitable for the analysis of aromatic amination products. This method serves as a starting point and may require optimization for specific analytes.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| MS System | Agilent 6470A Triple Quadrupole LC/MS or equivalent |
| Column | Agilent InfinityLab Poroshell 120 PFP, 2.1 x 100 mm, 2.7 µm or a reversed-phase C18 column (e.g., 100 x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid[4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[4] |
| Gradient | 5% B to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C[4] |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Fragmentor Voltage | 135 V |
| Cell Accelerator Voltage | 7 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification[5] |
3. MRM Transitions for Quantification
For quantitative analysis, specific MRM transitions for the target analytes need to be determined. This is typically done by infusing a standard solution of each analyte into the mass spectrometer and optimizing the precursor ion and product ion settings. The most intense and specific transitions are then used for quantification.
Data Presentation: A Case Study
To illustrate the application of this methodology, consider the amination of 3-nitrotoluene with TMHI, which can theoretically yield two primary mono-aminated products: 2-amino-5-nitrotoluene and 4-amino-3-nitrotoluene.
Table 1: Hypothetical LC-MS Data for the Amination of 3-Nitrotoluene with TMHI
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Relative Abundance (%) |
| 2-Amino-5-nitrotoluene | 5.8 | 153.1 | 107.1 | 15 | 70 |
| 4-Amino-3-nitrotoluene | 6.2 | 153.1 | 123.1 | 12 | 30 |
Note: This data is illustrative and would need to be experimentally determined.
Signaling Pathway and Logical Relationships
The amination of nitroaromatics with TMHI proceeds via a vicarious nucleophilic substitution (VNS) mechanism. The following diagram illustrates the key steps in this reaction pathway.
References
- 1. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 5. agilent.com [agilent.com]
A Comparative Guide to Validating the Structure of Novel Compounds Synthesized Using 1,1,1-Trimethylhydrazinium Iodide (TMHI)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for validating the structure of novel aromatic amines synthesized via Vicarious Nucleophilic Substitution (VNS) using 1,1,1-Trimethylhydrazinium Iodide (TMHI). We present supporting experimental data, detailed protocols for key analytical techniques, and a comparison with alternative aminating reagents to assist researchers in making informed decisions for their drug discovery and development workflows.
Introduction to TMHI in Aromatic Amination
This compound (TMHI) is a highly reactive and efficient reagent for the direct amination of electron-deficient aromatic and heteroaromatic compounds.[1] It participates in a type of reaction known as Vicarious Nucleophilic Substitution (VNS) of hydrogen, providing a powerful tool for introducing an amino group onto an aromatic ring, a crucial step in the synthesis of many pharmaceutical compounds. The synthesis of TMHI itself is straightforward, prepared by the reaction of 1,1-dimethylhydrazine with methyl iodide.[1]
The validation of the resulting molecular structure is a critical step to confirm the success of the synthesis and to ensure the identity and purity of the novel compound. This guide focuses on the primary analytical techniques employed for this purpose.
Core Analytical Techniques for Structural Validation
The structural elucidation of novel aromatic amines synthesized using TMHI relies on a combination of modern analytical techniques. The most definitive methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
| Technique | Principle | Information Obtained | Key Advantages | Limitations |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of each proton and carbon. | Non-destructive, provides unambiguous structural information in solution. | Requires relatively pure sample, can be complex to interpret for large molecules. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight, elemental composition (with high resolution), and fragmentation patterns that provide structural clues. | High sensitivity, requires very small sample amounts. | Isomeric and isobaric compounds can be difficult to distinguish without tandem MS. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Precise three-dimensional atomic coordinates, bond lengths, and bond angles. | Provides the absolute and unambiguous structure of a molecule in the solid state. | Requires a suitable single crystal, which can be challenging to grow. |
Case Study: Synthesis and Structural Validation of 2,4-Dinitro-1,3-phenylenediamine
A common application of TMHI is the di-amination of 1,3-dinitrobenzene to produce 2,4-dinitro-1,3-phenylenediamine. This reaction showcases the utility of TMHI in introducing multiple amino groups to a deactivated aromatic ring.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: Synthesis of 2,4-Dinitro-1,3-phenylenediamine using TMHI.
Supporting Experimental Data
The following tables summarize the expected analytical data for the structural validation of 2,4-dinitro-1,3-phenylenediamine.
Table 1: ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | Ar-H | |
| ~7.2 | br s | 4H | -NH₂ | |
| ~6.5 | s | 1H | Ar-H | |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||
| ~148 | Ar-C-NO₂ | |||
| ~135 | Ar-C-NH₂ | |||
| ~125 | Ar-C-NO₂ | |||
| ~115 | Ar-C-H | |||
| ~110 | Ar-C-NH₂ | |||
| ~105 | Ar-C-H |
Table 2: Mass Spectrometry Data
| Technique | Parameter | Value |
| High-Resolution MS (ESI+) | Calculated m/z for C₆H₇N₄O₄ [M+H]⁺ | 199.0467 |
| Found m/z | 199.0465 |
Comparison with Alternative Aminating Reagents
While TMHI is a potent aminating agent, other reagents can also be employed for the VNS of hydrogen. The choice of reagent can influence reaction conditions, regioselectivity, and potentially the ease of product purification and structural validation.
| Reagent | Advantages | Disadvantages | Impact on Structural Validation |
| TMHI | High reactivity, good yields, can introduce multiple amino groups.[1] | Can sometimes lead to a mixture of ortho and para isomers.[1] | Isomer separation may be required before characterization, necessitating careful chromatographic and spectroscopic analysis. |
| 4-Amino-1,2,4-triazole | Often shows high regioselectivity (predominantly para).[1] | May be less reactive than TMHI in some cases. | Simpler product mixtures can facilitate easier spectral interpretation and structural assignment. |
| Hydroxylamine (and derivatives) | Can be a direct source of the -NH₂ group. | Can have different reactivity profiles and may require different activation methods. | The resulting product is the same, so the validation workflow remains similar. |
dot graph { layout=neato; node [shape=box, style=filled, fontcolor="#FFFFFF"]; edge [color="#34A853"];
} caption: Alternative aminating reagents for VNS.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and connectivity of the synthesized aromatic amine.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. Key parameters to note are chemical shifts (δ), signal multiplicity (e.g., singlet, doublet), and integration (relative number of protons).
-
¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum. This provides information on the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): For complex structures, two-dimensional NMR experiments are crucial to establish proton-proton and proton-carbon correlations, confirming the connectivity of the molecule.
dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: General workflow for NMR analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the synthesized compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).
-
Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.
-
Mass Analysis:
-
Low-Resolution MS: Provides the nominal molecular weight.
-
High-Resolution MS (HRMS): Provides the exact mass, which can be used to determine the elemental formula of the molecule, confirming the successful incorporation of the amino group(s).
-
X-ray Crystallography
Objective: To obtain the unambiguous three-dimensional structure of the synthesized compound.
Methodology:
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions to obtain a final, accurate 3D model of the molecule.
Conclusion
The structural validation of novel compounds synthesized using TMHI is a critical process that relies on the synergistic use of powerful analytical techniques. While NMR and MS provide essential information about the connectivity and composition of the molecule, single-crystal X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. By carefully selecting the appropriate analytical methods and comparing the results with those expected for alternative synthetic routes, researchers can confidently and accurately characterize their novel compounds, paving the way for further investigation in drug development and other scientific disciplines.
References
A Researcher's Guide to Assessing the Purity of Amination Products: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, the meticulous assessment of product purity following an amination reaction is a critical step in ensuring the safety, efficacy, and quality of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering robust and versatile methods for separation and quantification. However, a comprehensive analytical strategy often involves complementary techniques. This guide provides an objective comparison of HPLC with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique for purity assessment of amination products depends on several factors, including the physicochemical properties of the analyte and potential impurities (e.g., volatility, polarity, thermal stability), the required sensitivity, and the need for structural elucidation.
Table 1: Quantitative Comparison of Analytical Techniques for Amine Purity Analysis
| Parameter | HPLC-UV | GC-MS | LC-MS | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry for detection and identification. | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Quantification based on the direct relationship between the integrated signal intensity of a nucleus and the number of those nuclei in the sample. |
| Typical Limit of Detection (LOD) | 0.005% - 0.1% | 0.01% - 0.5% | <0.001% - 0.05% | ~0.1% |
| Typical Limit of Quantification (LOQ) | 0.015% - 0.3% | 0.03% - 1.5% | 0.003% - 0.15% | ~0.3% |
| **Linearity (R²) ** | >0.999 | >0.995 | >0.999 | >0.999 |
| Precision (%RSD) | <2% | <5% | <3% | <1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 98-102% | 99-101% |
Note: The values in this table are typical and can vary significantly depending on the specific analyte, method, and instrumentation.
For chiral amination products, assessing enantiomeric purity is crucial. Chiral HPLC and Supercritical Fluid Chromatography (SFC) are the primary techniques employed for this purpose.
Table 2: Comparison of Chiral HPLC and Chiral SFC for Enantiomeric Purity
| Parameter | Chiral HPLC | Chiral SFC |
| Principle | Enantioselective separation on a chiral stationary phase using a liquid mobile phase. | Enantioselective separation on a chiral stationary phase using a supercritical fluid (typically CO₂) as the mobile phase. |
| Typical Analysis Time | 10 - 30 min | 2 - 10 min |
| Resolution (Rs) | 1.5 - 5.0 | 1.5 - 6.0 |
| Solvent Consumption | High | Low |
| Peak Symmetry | Good to Excellent | Often Superior to HPLC |
Data compiled from comparative studies on chiral primary amines.[1][2]
Visualizing the Analytical Workflow
The process of assessing the purity of an amination product involves several key steps, from the initial reaction monitoring to the final purity determination and comparison of analytical methods.
This diagram illustrates the progression from the amination reaction to in-process monitoring and final, multi-technique purity assessment. The choice of analytical methods in the final stage is guided by the specific needs of the project.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key analytical techniques discussed.
HPLC Method for Purity of a Primary Aromatic Amine (e.g., 3-Acetylaniline)
This method is suitable for the quantitative determination of the main component and non-volatile impurities.[1]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 10% Acetonitrile
-
5-25 min: 10% to 90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90% to 10% Acetonitrile
-
35-40 min: 10% Acetonitrile
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (90:10 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
GC-MS Method for Volatile Impurities in an Amination Product
This method is ideal for identifying and quantifying volatile impurities that may be present from starting materials or side reactions.[3]
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Injection: 1 µL, split ratio 20:1.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
Chiral SFC Method for Enantiomeric Purity of a Primary Amine
This method offers a rapid and efficient way to determine the enantiomeric excess (ee%) of a chiral amination product.[2]
-
Instrumentation: Supercritical Fluid Chromatography system with a UV detector.
-
Column: Chiral stationary phase (e.g., cyclofructan-based or polysaccharide-based).
-
Mobile Phase: Supercritical CO₂ and a modifier (e.g., methanol) with additives. A common mobile phase is 80:20 (CO₂:Methanol) with 0.3% trifluoroacetic acid and 0.2% triethylamine.[2]
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase modifier (e.g., methanol) to a concentration of approximately 1 mg/mL.
Logical Relationships in Method Selection
The decision to use a particular analytical technique is often a trade-off between various factors. The following diagram illustrates the decision-making process for selecting an appropriate method for purity analysis of amination products.
This decision tree highlights that for volatile and thermally stable amination products, GC-MS is a primary choice. For non-volatile or thermally labile compounds, HPLC is the workhorse. If the product is chiral, chiral SFC or HPLC is necessary. LC-MS and qNMR serve as powerful complementary techniques for impurity identification and obtaining an orthogonal measure of absolute purity, respectively.
Conclusion
The assessment of amination product purity requires a well-thought-out analytical strategy. While HPLC remains a central and versatile technique, a multi-faceted approach that incorporates GC-MS for volatile impurities, LC-MS for structural elucidation, and qNMR for absolute purity provides a comprehensive and robust characterization of the final product. For chiral molecules, the speed and efficiency of SFC often make it an attractive alternative to traditional chiral HPLC. By understanding the strengths and limitations of each technique and employing detailed, validated protocols, researchers can ensure the quality and integrity of their synthesized amination products.
References
Safety Operating Guide
Proper Disposal of 1,1,1-Trimethylhydrazinium Iodide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 1,1,1-Trimethylhydrazinium iodide, a compound that requires careful management due to its potential health and environmental hazards. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to be aware of the hazards associated with this compound. It is classified as a substance that causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[4]
-
Respiratory Protection: In case of insufficient ventilation or the creation of dust, use a type P2 (EN 143) or N95 (US) respirator cartridge.[1][3]
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be conducted in accordance with all applicable local, regional, and national regulations.[4] It is highly recommended to entrust the final disposal to a licensed waste disposal company.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any unused this compound powder and heavily contaminated materials (e.g., weighing paper, disposable spatulas) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, labeled container for hazardous liquid waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Labware: Reusable labware (e.g., glassware) should be decontaminated. First, carefully remove any residual solid material. Then, rinse the labware with a suitable solvent (e.g., water, if the compound is soluble and it is safe to do so, collecting the rinsate as hazardous waste). After decontamination, the labware can be washed according to standard laboratory procedures.
-
Personal Protective Equipment (PPE): Used gloves and other disposable PPE should be collected in a designated container for solid hazardous waste.
Step 2: Labeling and Storage of Waste
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the associated hazards (e.g., "Irritant," "Reproductive Hazard").
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[4]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
Hazard and Safety Data Summary
For quick reference, the following table summarizes key quantitative and qualitative safety information for this compound.
| Property | Value |
| CAS Number | 3288-80-0 |
| Molecular Formula | C3H11IN2 |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, Reproductive Toxicity 1B, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)[1][3] |
| Signal Word | Danger |
| Hazard Statements | H315, H319, H335, H360 |
| Incompatibilities | Strong oxidizing agents[4] |
| Water Hazard Class (WGK) | 3 (highly hazardous to water)[1][3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,1,1-Trimethylhydrazinium iodide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,1,1-Trimethylhydrazinium iodide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.
Hazard Identification and Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a skin and eye irritant, may cause respiratory irritation, and is a potential reproductive toxicant.[1][2] Ingestion or inhalation should be avoided.
GHS Hazard Classification [1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[3][4] | Provides a barrier against skin contact and irritation. |
| Eye Protection | Chemical safety goggles or a face shield.[3][5] | Protects eyes from splashes and airborne particles. |
| Skin and Body Protection | Flame-resistant lab coat and full-length pants.[3][4] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a certified chemical fume hood.[6] If not feasible, a respirator with P2 (EN 143) cartridges is required. | Minimizes inhalation of dust or aerosols. |
Handling and Storage Workflow
Caption: Workflow for the safe handling and storage of this compound.
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound for routine laboratory use.
1. Preparation:
- Ensure a certified chemical fume hood is available and functioning correctly.
- Put on all required personal protective equipment (PPE) as detailed in the table above.
- Gather all necessary laboratory equipment (e.g., spatula, weighing paper, reaction vessel) and place them within the fume hood.
- Have a designated waste container ready for contaminated materials.
2. Weighing and Transfer:
- Perform all manipulations of the solid compound within the chemical fume hood to minimize inhalation risk.
- Carefully open the container of this compound.
- Use a clean spatula to transfer the desired amount of the solid onto weighing paper or directly into a tared container.
- Avoid generating dust during transfer.
- Once the desired amount is weighed, securely close the primary container.
- Carefully transfer the weighed solid to the reaction vessel.
3. Post-Handling:
- Clean any contaminated surfaces within the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
- Remove gloves and dispose of them in the designated waste container.
- Wash hands thoroughly with soap and water.
Emergency Procedures
In the event of accidental exposure, follow these immediate first-aid measures.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Disposal Plan
Proper disposal of this compound and associated contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Contaminated Materials: Disposable items such as gloves, weighing paper, and paper towels that have come into contact with the chemical must be collected in a separate, labeled hazardous waste container.
Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Spill Cleanup:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound and associated waste.
References
- 1. Hydrazinium, 1,1,1-trimethyl-, iodide (1:1) | C3H11IN2 | CID 18683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. safety.charlotte.edu [safety.charlotte.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
